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  • Product: 1-Carbobenzoxy-3-methylimidazolium Triflate
  • CAS: 163080-99-7

Core Science & Biosynthesis

Foundational

"1-Carbobenzoxy-3-methylimidazolium Triflate" IUPAC name and CAS number

An In-depth Technical Guide to 1-Carbobenzoxy-3-methylimidazolium Triflate Authored by: A Senior Application Scientist Introduction In the landscape of modern organic synthesis and drug development, the demand for reagen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Carbobenzoxy-3-methylimidazolium Triflate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic synthesis and drug development, the demand for reagents that offer high efficiency, stability, and specificity is paramount. 1-Carbobenzoxy-3-methylimidazolium Triflate, an imidazolium-based ionic liquid, has emerged as a significant tool, particularly in the realm of amine protection chemistry. This guide provides a comprehensive technical overview of this reagent, designed for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, a robust synthesis protocol, mechanistic insights into its primary application, and its advantages over classical reagents, grounding all claims in authoritative scientific principles.

The core of this reagent's utility lies in its dual nature. As an ionic liquid, it possesses unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solubility.[1] As a derivative of the well-established benzyloxycarbonyl (Cbz) protecting group, it offers a refined method for the protection of primary and secondary amines, a critical step in peptide synthesis and the elaboration of complex nitrogen-containing molecules.[2][3] The trifluoromethanesulfonate (triflate) anion further enhances its utility by being a non-coordinating, stable counter-ion that does not interfere with the desired chemical transformation.[1]

Part 1: Core Identification and Physicochemical Properties

Precise identification and understanding of a reagent's properties are the foundation of its effective application.

Nomenclature and Structural Details

The compound is formally recognized by its IUPAC name and CAS number, though several synonyms are commonly used in commercial and research contexts.

IdentifierValueSource(s)
IUPAC Name benzyl 3-methylimidazol-3-ium-1-carboxylate;trifluoromethanesulfonate[4]
CAS Number 163080-99-7[4]
Common Synonyms 1-Cbz-3-methylimidazolium Triflate, 1-Benzyloxycarbonyl-3-methylimidazolium Trifluoromethanesulfonate[5][6]
Molecular Formula C₁₃H₁₃F₃N₂O₅S[4]
Molecular Weight 366.31 g/mol [4]

Below is the two-dimensional chemical structure of the ionic pair.

Caption: Chemical structure of the title compound.

Physicochemical and Safety Data

The physical properties and safety profile are critical for experimental design and safe handling. The compound is a stable solid under standard conditions, with good solubility in water, a characteristic that can be advantageous for workup procedures.[6]

PropertyValueSource(s)
Physical State White to off-white crystalline powder/solid[5][6]
Solubility Soluble in water[6]
Storage Conditions Room temperature, in a cool, dark place (<15°C recommended)[6]
Purity (Commercial) >98.0% (HPLC)[6]

GHS Hazard Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][6]

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364.[6] Users must wash hands thoroughly after handling, wear protective gloves and eye protection, and follow specific procedures for skin and eye contact.[6]

Part 2: Synthesis Protocol

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis workflow.

Step-by-Step Methodology
Step 1: Synthesis of 1-Carbobenzoxy-3-methylimidazolium Chloride (Intermediate)

This step involves the N-acylation of 1-methylimidazole with benzyl chloroformate. The lone pair of the sp²-hybridized nitrogen in 1-methylimidazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile.

  • Reagents: Dissolve 1.0 equivalent of freshly distilled 1-methylimidazole in the solvent.

  • Reaction: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 equivalents of benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution.

  • Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC or ¹H NMR.

  • Workup: The resulting imidazolium chloride salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure to yield the crude product. The product should be washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

Causality: The choice of an aprotic polar solvent like acetonitrile facilitates the SₙAc (Nucleophilic Acyl Substitution) reaction. The quaternization of the imidazole nitrogen results in the formation of a stable imidazolium salt.

Step 2: Anion Metathesis to Yield the Triflate Salt

This step exchanges the chloride anion for the desired triflate anion. Using a silver salt is often effective due to the precipitation of silver chloride, which drives the reaction to completion based on Le Châtelier's principle.[7]

  • Setup: Dissolve the crude 1-Carbobenzoxy-3-methylimidazolium chloride from Step 1 in a suitable solvent like deionized water or a polar organic solvent (e.g., acetone).

  • Reagent Addition: Add 1.0 equivalent of silver triflate (AgOTf) to the solution. A white precipitate of silver chloride (AgCl) should form immediately.

  • Reaction: Stir the mixture at room temperature for 1-2 hours in the dark to prevent silver salt decomposition.

  • Isolation: Filter the mixture through a pad of Celite® to remove the AgCl precipitate.

  • Purification: Wash the filtrate with small portions of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting solid should be dried under high vacuum to yield the final product, 1-Carbobenzoxy-3-methylimidazolium Triflate.[9]

Self-Validation: The completeness of the anion exchange can be verified by a qualitative test for chloride ions. A small sample of the final product dissolved in water should not produce a precipitate upon addition of aqueous silver nitrate solution. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Application as a Cbz-Protecting Reagent

The primary and most logical application of this reagent is for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto primary and secondary amines. The Cbz group is a cornerstone of peptide synthesis due to its stability under a wide range of conditions and its clean removal via catalytic hydrogenolysis.[2][10]

Proposed Reaction Mechanism

1-Carbobenzoxy-3-methylimidazolium Triflate functions as an efficient electrophilic "Cbz+" source. The mechanism is a direct nucleophilic acyl substitution.

Caption: Proposed mechanism for Cbz-protection of an amine.

Mechanistic Explanation:

  • Activation: The imidazolium ring is an excellent leaving group. Its positive charge creates a strong electron-withdrawing effect on the carbamate carbonyl carbon, rendering it highly electrophilic.

  • Nucleophilic Attack: The lone pair of the amine nucleophile attacks this electrophilic carbonyl carbon.

  • Intermediate Collapse: A transient tetrahedral intermediate is formed. This intermediate rapidly collapses, reforming the carbonyl double bond and expelling the neutral 1-methylimidazole molecule as the leaving group.

  • Proton Transfer: A final proton transfer step, typically facilitated by a mild base present in the reaction mixture, neutralizes the protected amine.

Advantages over Classical Reagents

This reagent offers several field-proven advantages over the traditional reagent, benzyl chloroformate (Cbz-Cl).

Feature1-Carbobenzoxy-3-methylimidazolium TriflateBenzyl Chloroformate (Cbz-Cl)
Physical State Crystalline SolidUnstable, fuming liquid
Handling Easy to handle and weigh accurately; non-volatileCorrosive, moisture-sensitive, requires careful handling
Byproducts Neutral, easily removable 1-methylimidazoleCorrosive HCl, requiring stoichiometric base scavenger
Stability High thermal stability; can be storedDecomposes over time, especially with moisture
Reaction Conditions Potentially milder conditions due to activated natureOften requires stringent Schotten-Baumann conditions

The use of a stable, crystalline solid improves experimental reproducibility and safety. The generation of a neutral, relatively benign byproduct (1-methylimidazole) simplifies reaction workups compared to the corrosive HCl produced when using Cbz-Cl.[11]

Conclusion

1-Carbobenzoxy-3-methylimidazolium Triflate represents a sophisticated evolution of reagents used for amine protection. By embedding the reactive Cbz moiety within a stable ionic liquid framework, it provides a safer, more manageable, and highly efficient alternative to traditional methods. Its utility in organic synthesis, particularly for the intricate and sensitive steps required in pharmaceutical and peptide development, is clear. The logical synthesis protocol and the well-understood mechanistic pathway for its action underscore its reliability. As research continues to prioritize greener, safer, and more efficient chemical processes, reagents like this will undoubtedly become increasingly central to the synthetic chemist's toolkit.

References

  • PubChem. (n.d.). 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • González-Mendoza, L., Escorihuela, J., Altava, B., Burguete, M. I., & Luis, S. V. (2015). Application of optically active chiral bis(imidazolium) salts as potential receptors of chiral dicarboxylate salts of biological relevance. Organic & Biomolecular Chemistry, 13(19), 5450-5459. DOI: 10.1039/c5ob00348b. Retrieved from [Link]

  • Vassilev, P., et al. (2010). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 15(4), 2443-2464. DOI: 10.3390/molecules15042443. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • Hua, K. M., & Le, T. N. (2013). New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. Green and Sustainable Chemistry, 3(4A), 14-17. DOI: 10.4236/gsc.2013.34A003. Retrieved from [Link]

  • Lee, J.-C. (2006). Functionalized Imidazolium Salts for Task-Specific Ionic Liquids and Their Applications. Chemical Communications, (10), 1049-63. DOI: 10.1039/b514833h. Retrieved from [Link]

  • van den Broeke, J., et al. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Creary, X., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses, 82, 166. DOI: 10.15227/orgsyn.082.0166. Retrieved from [Link]

  • Athul B.R., Venkatesh R., & Vadivelan G. (2024). Synthesis and Characterization Studies of Benzimidazol-3-Ium Furan-2-Carboxylate Crystal. Proceedings of the Asian Research Association. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (2025). Triflic acid-promoted transacylation and deacylation reactions in ionic liquid solvents. Retrieved from [Link]

  • OAText. (n.d.). Synthesis and antimicrobial activity of imidazolium salts. Retrieved from [Link]

  • PubChem. (n.d.). 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Novel Acid-Catalyzed O-Benzylating Reagent with the Smallest Unit of Imidate Structure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. Retrieved from [Link]

  • Patents. (n.d.). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
  • Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from [Link]

  • Journal of Kufa for Chemical Sciences. (2025). Synthesis and characterization of ionic liquids by imidazolium salts derivatives and study Molecular docking of compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lanthanum(III) Trifluoromethanesulfonate Catalyzed Direct Synthesis of Ureas from N-Benzyloxycarbonyl-, N-Allyloxycarbonyl-, and N-2,2,2-Trichloroethoxycarbonyl-Protected Amines. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of 1-(Benzyloxycarbonyl)-3-methylimidazolium Triflate

Foreword: The Convergence of Protecting Group Chemistry and Ionic Liquid Design In the landscape of modern chemical synthesis, the strategic use of protecting groups and the application of ionic liquids (ILs) represent t...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Protecting Group Chemistry and Ionic Liquid Design

In the landscape of modern chemical synthesis, the strategic use of protecting groups and the application of ionic liquids (ILs) represent two powerful, yet often distinct, fields. This guide delves into the synthesis of a unique molecule that resides at the intersection of these domains: 1-(Benzyloxycarbonyl)-3-methylimidazolium Triflate, often abbreviated as [Cbz-MIM][OTf]. This compound merges the utility of the carbobenzyloxy (Cbz) group, a cornerstone in peptide synthesis and amine protection, with the advantageous properties of an imidazolium-based ionic liquid. The triflate (trifluoromethanesulfonate) anion imparts high thermal and electrochemical stability, making the resulting salt a subject of interest for specialized applications in organic synthesis and materials science.

This document provides a detailed, experience-driven walkthrough of the synthesis and purification of [Cbz-MIM][OTf]. It is designed for researchers and drug development professionals who require not just a protocol, but a foundational understanding of the causality behind each experimental step. We will explore the mechanistic rationale, provide robust, self-validating protocols, and offer insights into the characterization and handling of this specialized reagent.

Section 1: Synthetic Strategy & Mechanistic Rationale

The synthesis of 1-Cbz-3-methylimidazolium Triflate is most efficiently achieved through a two-step sequence that ensures high purity and yield. The strategy is predicated on a logical construction of the target cation, followed by quaternization with a powerful methylating agent that directly furnishes the desired triflate salt.

  • Step 1: N-Acylation of 1-Methylimidazole. The synthesis commences with the acylation of 1-methylimidazole using benzyl chloroformate (Cbz-Cl). This reaction forms the neutral intermediate, 1-(Benzyloxycarbonyl)-3-methylimidazole. This step is critical as it installs the Cbz group onto the imidazole core. The choice of 1-methylimidazole as the starting material pre-sets the methyl group at what will become the N-3 position.

  • Step 2: N-Quaternization with Methyl Triflate. The intermediate is then quaternized by reaction with methyl triflate (MeOTf). Methyl triflate is an exceptionally potent electrophile, capable of methylating the remaining sp²-hybridized nitrogen (N-3) of the imidazole ring. This reaction is highly efficient and directly yields the target 1-Cbz-3-methylimidazolium cation paired with the non-coordinating triflate anion. This direct approach is superior to a multi-step quaternization-anion exchange sequence, as it avoids the introduction of halide impurities that are notoriously difficult to remove from ionic liquids.[1][2]

The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 1-Methylimidazole Intermediate 1-(Benzyloxycarbonyl)- 3-methylimidazole (Intermediate) Start->Intermediate + Reagent1 (N-Acylation) Reagent1 Benzyl Chloroformate (Cbz-Cl) Product 1-Cbz-3-methylimidazolium Triflate (Final Product) Intermediate->Product + Reagent2 (N-Quaternization) Reagent2 Methyl Triflate (MeOTf)

Caption: Overall synthetic pathway for 1-Cbz-3-methylimidazolium Triflate.

Section 2: Detailed Experimental Protocol - Synthesis

This protocol is designed as a self-validating system. Adherence to anhydrous conditions is paramount, as both benzyl chloroformate and methyl triflate are highly moisture-sensitive.

Part A: Synthesis of 1-(Benzyloxycarbonyl)-1-methylimidazole (Intermediate)

Rationale: This step involves a standard nucleophilic acyl substitution where the N-1 nitrogen of 1-methylimidazole attacks the electrophilic carbonyl carbon of benzyl chloroformate. A non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct, preventing the formation of 1-methylimidazolium hydrochloride, which would be unreactive in the subsequent step. Anhydrous solvent is crucial to prevent hydrolysis of Cbz-Cl.

Materials & Equipment:

  • Two-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • 1-Methylimidazole

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Setup: Assemble the dry two-necked flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve 1-methylimidazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Cbz-Cl: Prepare a solution of benzyl chloroformate (1.05 eq) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred imidazole solution over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator. The resulting oil is the intermediate, 1-(benzyloxycarbonyl)-1-methylimidazole, which should be used directly in the next step.

Part B: Synthesis of 1-Cbz-3-methylimidazolium Triflate

Rationale: This is a direct Sₙ2 reaction where the N-3 of the intermediate acts as the nucleophile, attacking the methyl group of methyl triflate. Methyl triflate is a potent methylating agent, and its triflate counter-anion is an excellent leaving group that becomes the anion of the final ionic liquid product.[3][4] The reaction is typically fast and exothermic. Using a non-polar solvent can facilitate the precipitation of the ionic liquid product.

Materials & Equipment:

  • Schlenk flask, oven-dried

  • Magnetic stirrer and stir bar

  • Syringe for liquid transfer

  • Inert atmosphere setup (Nitrogen or Argon)

  • 1-(Benzyloxycarbonyl)-1-methylimidazole (from Part A)

  • Methyl trifluoromethanesulfonate (Methyl triflate, MeOTf)

  • Anhydrous diethyl ether or hexane

Procedure:

  • Setup: Place the crude intermediate from Part A into the dry Schlenk flask under a nitrogen atmosphere.

  • Solvent: Dissolve the intermediate in a minimal amount of anhydrous DCM or acetonitrile.

  • Addition of Methyl Triflate: Cool the solution to 0 °C. Using a syringe, add methyl triflate (1.0 eq) dropwise to the stirred solution. Caution: Methyl triflate is highly toxic and reactive; handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction & Precipitation: A precipitate may form upon addition. Allow the mixture to warm to room temperature and stir for 2-4 hours to ensure the reaction goes to completion.

  • Isolation of Crude Product: If the product precipitates, it can be isolated by filtration. If it remains as an oil, add a non-polar solvent like anhydrous diethyl ether to induce precipitation or to create a separate, denser liquid phase. Decant the supernatant solvent. This initial wash removes unreacted starting materials. The remaining viscous oil or solid is the crude 1-Cbz-3-methylimidazolium Triflate.

Section 3: Purification Strategy & Rationale

The intrinsic properties of ionic liquids, such as their negligible vapor pressure, make conventional purification techniques like distillation unsuitable.[1][5] The primary impurities in this synthesis are unreacted starting materials and residual solvents. Therefore, the purification strategy relies on the differential solubility of the ionic liquid product and the impurities.

Core Principles:

  • High Polarity of the Product: The ionic nature of 1-Cbz-3-methylimidazolium Triflate makes it highly polar and generally immiscible with non-polar organic solvents.

  • Lower Polarity of Impurities: Unreacted 1-(benzyloxycarbonyl)-1-methylimidazole and residual methyl triflate are significantly less polar than the ionic liquid product.

  • Solvent Washing: By washing the crude product with a non-polar solvent such as diethyl ether or ethyl acetate, the less polar impurities can be selectively dissolved and removed.[6]

  • High Vacuum Drying: The final purification step involves drying the product under high vacuum at a slightly elevated temperature. This is essential to remove any remaining volatile organic solvents and traces of water, which can significantly impact the physicochemical properties of the ionic liquid.[7][8]

The purification workflow is outlined in the diagram below.

Purification_Workflow Crude Crude Product (Viscous Oil or Solid) Wash Wash with Anhydrous Diethyl Ether (x3) Crude->Wash Decant Decant Supernatant Wash->Decant Vacuum Dry under High Vacuum (e.g., 40-50 °C) Decant->Vacuum Impurities Soluble Impurities Removed Decant->Impurities Pure Pure 1-Cbz-3-methylimidazolium Triflate Vacuum->Pure

Caption: Purification workflow for 1-Cbz-3-methylimidazolium Triflate.

Section 4: Detailed Experimental Protocol - Purification

Procedure:

  • Initial Wash: To the flask containing the crude product, add a volume of anhydrous diethyl ether sufficient to fully immerse the product.

  • Agitation: Stir the mixture vigorously for 15-20 minutes. The ionic liquid will typically remain as a separate, denser phase or a solid, while impurities dissolve in the ether.

  • Separation: Stop stirring and allow the phases to separate. Carefully decant or remove the ether layer via a cannula.

  • Repeat: Repeat this washing procedure two more times to ensure thorough removal of impurities.

  • Final Drying: After the final wash, place the flask containing the purified product on a high vacuum line (e.g., <0.1 mbar). Gently heat the flask to 40-50 °C for several hours until the product reaches a constant weight. This step is crucial for removing all volatile residues.[7] The final product should be a colorless to pale yellow viscous liquid or solid.

Section 5: Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-Cbz-3-methylimidazolium Triflate. The following table summarizes the key analytical techniques and expected results.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment.- Imidazolium Protons: Characteristic downfield shifts for the protons on the imidazolium ring. - Cbz Group Protons: Signals for the benzylic CH₂ and the aromatic phenyl protons. - Methyl Group: A singlet corresponding to the N-CH₃ group.
¹³C NMR Carbon skeleton confirmation.- Imidazolium Carbons: Resonances for the C2, C4, and C5 carbons of the ring. - Carbonyl Carbon: Signal for the C=O of the carbamate. - Triflate Carbon: A characteristic quartet (due to C-F coupling) for the CF₃ group.
¹⁹F NMR Confirmation of the triflate anion.A sharp singlet around -78 to -79 ppm, characteristic of the CF₃SO₃⁻ anion.[3]
FT-IR Functional group analysis.- C=O Stretch: Strong absorption band around 1750-1720 cm⁻¹ for the carbamate carbonyl. - S=O Stretch: Strong absorptions around 1260 cm⁻¹ and 1030 cm⁻¹ for the sulfonate group of the triflate anion.
ESI-MS Molecular weight confirmation.- Positive Mode: Detection of the cation [C₁₂H₁₃N₂O₂]⁺. - Negative Mode: Detection of the anion [CF₃SO₃]⁻.

Section 6: Safety, Handling, and Storage

Safety:

  • Methyl Triflate: This reagent is extremely toxic, corrosive, and a potent alkylating agent. It must be handled with extreme caution in a certified chemical fume hood using appropriate gloves, lab coat, and safety glasses. Avoid inhalation and skin contact.

  • Benzyl Chloroformate: This reagent is corrosive and lachrymatory. Handle in a fume hood.

  • Product: The final ionic liquid may cause skin and eye irritation.[9] Standard laboratory safety practices should be followed.

Handling & Storage:

  • 1-Cbz-3-methylimidazolium Triflate is hygroscopic and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) whenever possible.

  • Store the product in a tightly sealed container in a cool, dry place, away from moisture.[10] Proper storage is essential to maintain its purity and prevent degradation.

References

  • Synthesis, structure and properties of imidazolium-based energetic ionic liquids. (n.d.). RSC Publishing.
  • Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. (n.d.). Scientific.Net.
  • A general and direct synthesis of imidazolium ionic liquids using orthoesters. (n.d.). Green Chemistry (RSC Publishing).
  • Recovery and purification of ionic liquids from solutions: a review. (n.d.). PubMed Central.
  • Recovery and purification of ionic liquids from solutions: a review. (n.d.). RSC Publishing.
  • Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (n.d.). PubMed Central.
  • Synthesis of imidazolium-based ionic liquids. (n.d.).
  • Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. (n.d.).
  • Synthesis, purification and characteriz
  • Synthesis, purification and characterization of ionic liquids. (n.d.). Semantic Scholar.
  • 1,1'-CARBONYLBIS(3-METHYLIMIDAZOLIUM)
  • 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate(1−). (n.d.). Organic Syntheses Procedure.
  • A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. (n.d.). PubMed Central.
  • 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfon
  • A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. (n.d.). MDPI.
  • Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. (n.d.). Organic Syntheses Procedure.
  • US7763186B2 - Preparation and purification of ionic liquids and precursors. (n.d.).
  • New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. (n.d.). Scirp.org.

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Foundational

A Technical Guide to the Solubility of 1-Carbobenzoxy-3-methylimidazolium Triflate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 1-Carbobenzoxy-3-methylimidazolium Triflate, a versatile ionic liquid with significant potential in organic synthesis, catalysis, and elect...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 1-Carbobenzoxy-3-methylimidazolium Triflate, a versatile ionic liquid with significant potential in organic synthesis, catalysis, and electrochemistry.[1] While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, determine, and effectively utilize its solubility properties.

Introduction to 1-Carbobenzoxy-3-methylimidazolium Triflate

1-Carbobenzoxy-3-methylimidazolium triflate, also known as benzyl 3-methylimidazol-3-ium-1-carboxylate trifluoromethanesulfonate, is an imidazolium-based ionic liquid.[1] Its structure, comprising a carbobenzoxy-functionalized imidazolium cation and a triflate anion, imparts a unique combination of properties. The imidazolium core is a common feature in many ionic liquids, known for their favorable solvating capabilities for a range of polar and non-polar compounds.[2] The triflate anion is known to contribute to the stability and reactivity of the ionic liquid.[1]

Molecular Structure:

cluster_cation 1-Carbobenzoxy-3-methylimidazolium Cation cluster_anion Triflate Anion C_ring_1 C N_ring_2 N C_ring_1->N_ring_2 N_ring_1 N+ N_ring_1->C_ring_1 C_ring_2 C N_ring_1->C_ring_2 C_carbo C N_ring_1->C_carbo C_ring_2->N_ring_2 C_ring_3 C N_ring_2->C_ring_3 C_methyl CH₃ N_ring_2->C_methyl C_ring_3->N_ring_1 O_carbo_1 O C_carbo->O_carbo_1 O_carbo_2 O C_carbo->O_carbo_2 C_benzyl_1 CH₂ O_carbo_1->C_benzyl_1 C_benzyl_ring Ph C_benzyl_1->C_benzyl_ring S S O1 O S->O1 O2 O S->O2 O3 O⁻ S->O3 C_tf C S->C_tf F1 F C_tf->F1 F2 F C_tf->F2 F3 F C_tf->F3

Caption: Molecular structure of 1-Carbobenzoxy-3-methylimidazolium Triflate.

This ionic liquid is a solid at room temperature, appearing as a white to almost white powder or crystal. Its applications are noted in organic synthesis, catalysis, and electrochemistry, underscoring the importance of understanding its solubility for effective use in these fields.[1]

Theoretical Framework for Solubility Prediction

The solubility of an ionic liquid in a particular solvent is governed by the principle of "like dissolves like." This can be understood through the interplay of intermolecular forces between the ionic liquid's ions and the solvent molecules. For 1-Carbobenzoxy-3-methylimidazolium Triflate, the following structural features are key determinants of its solubility profile:

  • Imidazolium Cation: The imidazolium ring possesses aromatic character and can engage in π-π stacking interactions. The positive charge is delocalized over the ring, allowing for strong electrostatic interactions.

  • Carbobenzoxy Group: This group introduces both polarity (C=O and C-O bonds) and non-polarity (benzyl group). The benzyl group can participate in van der Waals forces and potential π-π stacking with aromatic solvents.

  • Methyl Group: A small alkyl group that contributes to the overall size and van der Waals interactions of the cation.

  • Triflate Anion (CF₃SO₃⁻): A weakly coordinating anion, which often leads to lower melting points and enhanced solubility in a wider range of solvents compared to ionic liquids with strongly coordinating anions like halides.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Predicted Solubility Profile:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Methanol, Ethanol)HighThe ionic nature of the compound allows for strong ion-dipole interactions with the hydroxyl groups of these solvents. It is known to be soluble in water.
Polar Aprotic (e.g., Acetonitrile, DMSO, DMF, Acetone)High to ModerateThese solvents have large dipole moments and can effectively solvate the cation and anion through dipole-ion interactions.
Non-Polar Aromatic (e.g., Toluene, Benzene)Moderate to LowThe benzyl group on the cation can interact favorably with the aromatic rings of these solvents through π-π stacking. However, the overall ionic character of the compound may limit high solubility.
Non-Polar Aliphatic (e.g., Hexane, Cyclohexane)Low to InsolubleThe lack of strong electrostatic or specific interactions between the ionic liquid and these non-polar solvents will likely result in poor solubility.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Moderate to HighThese solvents have a moderate polarity and can solvate the ionic liquid through dipole-ion and dispersion forces.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following section details a robust protocol for determining the solubility of 1-Carbobenzoxy-3-methylimidazolium Triflate in an organic solvent.

Gravimetric Method

This is a fundamental and widely applicable method for determining the solubility of a solid in a liquid.

Experimental Workflow:

A Prepare a saturated solution by adding excess solute to the solvent. B Equilibrate the mixture at a constant temperature with stirring. A->B C Allow the undissolved solid to settle. B->C D Carefully withdraw a known volume of the clear supernatant. C->D E Evaporate the solvent from the supernatant. D->E F Weigh the remaining solid residue. E->F G Calculate the solubility (g/100 mL or mol/L). F->G

Caption: Workflow for the gravimetric determination of solubility.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • To a sealed vial, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

    • Add an excess of 1-Carbobenzoxy-3-methylimidazolium Triflate to the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Turn off the stirring and allow the undissolved solid to settle completely. Centrifugation can be used to expedite this process.

  • Sample Withdrawal:

    • Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred.

  • Solvent Evaporation:

    • Transfer the supernatant to a pre-weighed vial.

    • Remove the solvent under reduced pressure or by gentle heating, taking care not to decompose the ionic liquid.

  • Mass Determination and Calculation:

    • Weigh the vial containing the dried residue.

    • The mass of the dissolved ionic liquid is the final mass minus the initial mass of the empty vial.

    • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Spectroscopic Method (UV-Vis)

This method is suitable if the ionic liquid has a chromophore that absorbs in the UV-Vis region, which the carbobenzoxy group does.

Experimental Workflow:

A Prepare a series of standard solutions of known concentrations. B Measure the absorbance of each standard solution at λmax. A->B C Construct a calibration curve (Absorbance vs. Concentration). B->C G Determine the concentration from the calibration curve and calculate solubility. C->G D Prepare a saturated solution and allow it to equilibrate. E Dilute a known volume of the supernatant. D->E F Measure the absorbance of the diluted supernatant. E->F F->G

Caption: Workflow for spectroscopic solubility determination.

Detailed Protocol:

  • Calibration Curve Construction:

    • Prepare a stock solution of 1-Carbobenzoxy-3-methylimidazolium Triflate of a known concentration in the solvent of interest.

    • Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.

    • Measure the UV-Vis absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot absorbance versus concentration to generate a calibration curve.

  • Saturated Solution Analysis:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-3).

    • Withdraw a small, known volume of the clear supernatant.

    • Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Solubility Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Account for the dilution factor to calculate the concentration of the saturated solution, which represents the solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 1-Carbobenzoxy-3-methylimidazolium Triflate:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, for some ionic liquids, a lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior may be observed.

  • Presence of Water: Even small amounts of water in organic solvents can significantly impact the solubility of ionic liquids due to the strong hydration of ions.[3] It is crucial to use dry solvents for reproducible results.

  • Purity of the Ionic Liquid: Impurities can affect the measured solubility. Ensure the use of a high-purity grade of the ionic liquid.

Conclusion

1-Carbobenzoxy-3-methylimidazolium Triflate is a promising ionic liquid with broad applicability. While comprehensive solubility data is not yet widely available, this guide provides a robust framework for predicting and experimentally determining its solubility in various organic solvents. By understanding the interplay of its structural features with different solvent classes and by employing rigorous experimental techniques, researchers can effectively harness the potential of this versatile compound in their applications.

References

  • Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - University of Iowa. (2021, December 15). Retrieved from [Link]

  • Imidazolium ILs--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids. (n.d.). Retrieved from [Link]

  • Diffusion and Solubility Measurements in Room Temperature Ionic Liquids | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020, November 13). Retrieved from [Link]

  • The Solubility Parameters of Ionic Liquids - MDPI. (n.d.). Retrieved from [Link]

  • 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | C7H11F3N2O3S | CID 2758874 - PubChem. (n.d.). Retrieved from [Link]

  • 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate - PubChem. (n.d.). Retrieved from [Link]

  • 1-Benzyl-3-methylimidazolium trifluoromethanesulfonate | C12H13F3N2O3S - PubChem. (n.d.). Retrieved from [Link]

  • An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from [Link]

  • Properties of imidazolium ionic liquids. a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Can someone suggest a reliable method for measuring solubility of ionic liquid in water?. (2015, February 11). Retrieved from [Link]

  • The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion | Journal of Chemical & Engineering Data - ACS Publications. (2010, January 19). Retrieved from [Link]

  • Liquid Phase Behavior of Ionic Liquids with Alcohols: Experimental Studies and Modeling | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved from [Link]

  • Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PubMed Central. (n.d.). Retrieved from [Link]

  • Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - NIH. (n.d.). Retrieved from [Link]

  • I am not quite sure how can we estimate the solubility of Ionic liquids in different solvents. On what basis NTf2-based IL is not soluble in water? | ResearchGate. (2019, August 7). Retrieved from [Link]

  • Predicting solubility of compounds - YouTube. (2020, March 17). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectral Analysis of 1-Cbz-3-methylimidazolium Triflate

Introduction: The Structural Significance of 1-Cbz-3-methylimidazolium Triflate In the landscape of modern synthetic chemistry and drug development, ionic liquids have emerged as a class of compounds with tunable propert...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 1-Cbz-3-methylimidazolium Triflate

In the landscape of modern synthetic chemistry and drug development, ionic liquids have emerged as a class of compounds with tunable properties and diverse applications. Among these, imidazolium salts are of particular interest due to their stability and versatility as solvents, catalysts, and precursors for N-heterocyclic carbenes (NHCs). "1-Cbz-3-methylimidazolium Triflate" is a unique imidazolium salt that incorporates a benzyloxycarbonyl (Cbz) protecting group, a mainstay in peptide synthesis and amine protection. This strategic combination suggests its potential as a reactive yet stable intermediate in complex organic transformations.

This technical guide provides a comprehensive analysis of the spectral data of 1-Cbz-3-methylimidazolium Triflate, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectral signatures of this molecule is paramount for confirming its synthesis, assessing its purity, and elucidating its role in reaction mechanisms.

Molecular Structure and Key Spectroscopic Features

The structure of 1-Cbz-3-methylimidazolium Triflate consists of a 1-Cbz-3-methylimidazolium cation and a trifluoromethanesulfonate (triflate) anion. The cation features a planar five-membered imidazolium ring, substituted at the N1 position with a benzyloxycarbonyl (Cbz) group and at the N3 position with a methyl group. The triflate anion is a highly stable, non-coordinating anion.

Figure 1. Molecular structure of 1-Cbz-3-methylimidazolium Triflate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Cbz-3-methylimidazolium Triflate, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned to its unique structural features.

¹H NMR Spectroscopy

The proton NMR spectrum of the 1-Cbz-3-methylimidazolium cation is predicted to exhibit several key resonances:

  • Imidazolium Ring Protons: The protons on the imidazolium ring are deshielded due to the aromaticity and the positive charge. The proton at the C2 position (between the two nitrogen atoms) is the most deshielded, appearing as a singlet. The protons at the C4 and C5 positions will appear as doublets, though they may sometimes appear as a single multiplet.

  • Methyl Protons: The methyl group attached to the N3 nitrogen will appear as a sharp singlet.

  • Benzyloxycarbonyl (Cbz) Group Protons: The benzylic protons of the Cbz group will appear as a singlet, typically in the range of 5.0-5.5 ppm. The five protons of the phenyl ring will appear as a multiplet in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Cbz-3-methylimidazolium Cation

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Imidazolium C2-H8.5 - 9.5Singlet
Imidazolium C4-H & C5-H7.5 - 8.0Multiplet/Doublets
Phenyl (C₆H₅)7.2 - 7.5Multiplet
Benzylic (CH₂)5.2 - 5.5Singlet
Methyl (N-CH₃)3.8 - 4.2Singlet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton:

  • Imidazolium Ring Carbons: The C2 carbon, being situated between two nitrogen atoms, is the most downfield of the ring carbons. The C4 and C5 carbons will have similar chemical shifts.

  • Carbonyl Carbon: The carbonyl carbon of the Cbz group will appear as a distinct peak in the downfield region, characteristic of carbamates.

  • Other Carbons: The benzylic carbon, the phenyl carbons, and the methyl carbon will all show characteristic resonances. The triflate anion's carbon will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Cbz-3-methylimidazolium Triflate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)150 - 155
Imidazolium C2135 - 140
Phenyl (C₆H₅)127 - 135
Imidazolium C4 & C5120 - 125
Triflate (CF₃)~118 (quartet)
Benzylic (CH₂)68 - 72
Methyl (N-CH₃)35 - 40

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

  • Carbonyl Stretch: A strong absorption band corresponding to the C=O stretching vibration of the carbamate group is expected.

  • Imidazolium Ring Vibrations: The C=C and C=N stretching vibrations of the imidazolium ring will appear in the fingerprint region.

  • Triflate Anion Vibrations: The triflate anion has several strong, characteristic absorption bands due to the S=O and C-F stretching modes.

Table 3: Predicted IR Absorption Frequencies for 1-Cbz-3-methylimidazolium Triflate

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3200Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (carbamate)1700 - 1730Strong
C=N & C=C stretch (imidazole)1500 - 1600Medium
S=O stretch (triflate)1250 - 1280 & 1030 - 1050Strong
C-F stretch (triflate)1150 - 1170Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular weight and offering insights into the structure. For an ionic compound like 1-Cbz-3-methylimidazolium Triflate, electrospray ionization (ESI) is the preferred method.

  • Cation Detection (Positive Ion Mode): In positive ion mode, the spectrum will be dominated by the peak corresponding to the 1-Cbz-3-methylimidazolium cation [C₁₂H₁₃N₂O₂]⁺, with a predicted m/z of 217.10.

  • Anion Detection (Negative Ion Mode): In negative ion mode, the triflate anion [CF₃SO₃]⁻ will be detected at an m/z of 149.96.

  • Fragmentation Pattern: The fragmentation of the 1-Cbz-3-methylimidazolium cation is expected to proceed through several pathways, including the loss of the benzyl group (C₇H₇•), the benzyloxy group (C₇H₇O•), or the entire Cbz group. The imidazolium ring itself is relatively stable.

Table 4: Predicted Mass Spectrometry Data for 1-Cbz-3-methylimidazolium Triflate

IonPredicted m/zIonization Mode
[1-Cbz-3-methylimidazolium]⁺217.10Positive ESI
[Triflate]⁻149.96Negative ESI

Experimental Protocols

Synthesis of 1-Cbz-3-methylimidazolium Triflate

A plausible synthetic route involves a two-step process:

  • N-Methylation of Imidazole: 1-Methylimidazole is synthesized by the reaction of imidazole with a methylating agent such as methyl iodide or dimethyl sulfate.

  • N-Acylation with Benzyl Chloroformate and Anion Exchange: 1-Methylimidazole is then reacted with benzyl chloroformate (Cbz-Cl) to form 1-(benzyloxycarbonyl)-3-methylimidazolium chloride. Subsequent anion exchange with a triflate salt, such as silver triflate or sodium triflate, yields the final product, 1-Cbz-3-methylimidazolium Triflate.

Synthesis Imidazole Imidazole Methylimidazole 1-Methylimidazole Imidazole->Methylimidazole Methylation MeI Methyl Iodide MeI->Methylimidazole CbzImCl 1-Cbz-3-methylimidazolium Chloride Methylimidazole->CbzImCl N-Acylation CbzCl Benzyl Chloroformate CbzCl->CbzImCl Product 1-Cbz-3-methylimidazolium Triflate CbzImCl->Product Anion Exchange AgOTf Silver Triflate AgOTf->Product AgCl AgCl (precipitate) Product->AgCl

Figure 2. Proposed synthetic workflow for 1-Cbz-3-methylimidazolium Triflate.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetonitrile-d₃ (CD₃CN), as the compound is an ionic liquid.

  • IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is recommended for accurate mass determination of the cation and anion.

Conclusion: A Versatile Building Block with Well-Defined Spectral Characteristics

The spectral analysis of 1-Cbz-3-methylimidazolium Triflate reveals a set of distinct and predictable spectroscopic signatures that are in complete agreement with its proposed molecular structure. The combination of NMR, IR, and Mass Spectrometry provides a robust analytical toolkit for the unambiguous identification and characterization of this compound. As a protected and activated form of a methylimidazolium salt, this molecule holds significant promise for applications in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles and as a precursor for functionalized N-heterocyclic carbenes. The detailed spectral guide presented herein serves as an essential reference for researchers working with this and related imidazolium-based ionic liquids.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Wasserscheid, P., & Welton, T. (Eds.). (2007). Ionic Liquids in Synthesis. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Foundational

The Emergence of Designer Catalysts: A Technical Guide to 1-Benzyloxycarbonyl-3-methylimidazolium Triflate in Catalysis

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. This technical gu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. This technical guide delves into the core mechanistic principles of "1-Benzyloxycarbonyl-3-methylimidazolium Triflate," a designer ionic liquid and N-heterocyclic carbene (NHC) precatalyst. We will explore its synthesis, electronic properties, and proposed mechanisms of action in key organic transformations. By synthesizing insights from established NHC catalysis and the nuanced effects of the N-benzyloxycarbonyl substituent, this document provides a foundational understanding for researchers looking to harness the potential of this and related catalytic systems in their synthetic endeavors, from small-scale research to drug development workflows.

Introduction: The Rise of N-Heterocyclic Carbene Precursors

N-Heterocyclic carbenes (NHCs) have revolutionized the field of organocatalysis and organometallic chemistry.[1][2] Their strong σ-donating ability and tunable steric and electronic properties make them highly effective catalysts for a wide array of chemical transformations.[3] Imidazolium salts, as stable precursors to NHCs, have garnered significant attention due to their ease of synthesis and handling.[4] The catalytic cycle is typically initiated by the deprotonation of the imidazolium salt at the C2 position to generate the highly reactive NHC. The nature of the substituents on the nitrogen atoms of the imidazolium ring plays a critical role in modulating the stability of the salt, the ease of NHC formation, and the catalytic activity of the resulting carbene.[5]

This guide focuses on a specific, yet illustrative, example: 1-Benzyloxycarbonyl-3-methylimidazolium Triflate . This compound is emblematic of a class of "task-specific" ionic liquids where functional groups are strategically incorporated to fine-tune catalytic performance.[6] The presence of the electron-withdrawing benzyloxycarbonyl (Cbz) group at the N1 position and the non-coordinating triflate anion are key features that dictate its catalytic behavior.

Synthesis of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate

The synthesis of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate can be achieved through a straightforward, multi-step process, leveraging established methodologies for the preparation of imidazolium salts.[7][8][9]

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 1-Benzyloxycarbonylimidazole

  • To a solution of imidazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere, add a base such as potassium carbonate (1.2 eq).

  • Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Remove the solvent under reduced pressure to yield crude 1-benzyloxycarbonylimidazole, which can be purified by column chromatography.

Step 2: N-Methylation to form 1-Benzyloxycarbonyl-3-methylimidazolium Halide

  • Dissolve the purified 1-benzyloxycarbonylimidazole (1.0 eq) in a suitable solvent like acetonitrile.

  • Add methyl iodide or methyl bromide (1.2 eq) to the solution.

  • Heat the mixture to a moderate temperature (e.g., 40-60 °C) and stir for 24-48 hours.

  • The product, 1-Benzyloxycarbonyl-3-methylimidazolium halide, will often precipitate out of the solution or can be obtained by removing the solvent.

  • Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

Step 3: Anion Exchange to Yield the Triflate Salt

  • Dissolve the 1-Benzyloxycarbonyl-3-methylimidazolium halide (1.0 eq) in a minimal amount of a suitable solvent in which both the halide and triflate salts are soluble (e.g., acetone or dichloromethane).

  • Add a solution of a triflate salt, such as silver triflate (AgOTf) or an alkali metal triflate (e.g., LiOTf, NaOTf) (1.0-1.1 eq).

  • If using silver triflate, the corresponding silver halide will precipitate out of solution. If using an alkali metal triflate, the choice of solvent will be critical to drive the precipitation of the alkali halide.

  • Stir the reaction mixture at room temperature for several hours.

  • Filter the mixture to remove the precipitated inorganic salt.

  • Remove the solvent from the filtrate under reduced pressure to yield the final product, 1-Benzyloxycarbonyl-3-methylimidazolium Triflate. The product should be dried under high vacuum to remove any residual solvent.

Mechanism of Action in Catalysis

The catalytic activity of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate is predicated on its ability to serve as a precursor to the corresponding N-heterocyclic carbene. The mechanism can be dissected into two primary modes of action: NHC-mediated catalysis and electrophilic activation .

N-Heterocyclic Carbene (NHC) Catalysis: The Dominant Pathway

The core of the catalytic cycle involves the in-situ generation of the N-heterocyclic carbene.

A. Carbene Generation:

The presence of a base is crucial for the deprotonation of the imidazolium salt at the C2 position, which is the most acidic proton on the ring. The electron-withdrawing nature of the benzyloxycarbonyl group at the N1 position increases the acidity of the C2-H proton, facilitating its removal by a weaker base compared to what might be required for N-alkyl substituted imidazolium salts.

Carbene Generation Precatalyst 1-Benzyloxycarbonyl-3-methylimidazolium Cation Carbene N-Heterocyclic Carbene (Active Catalyst) Precatalyst->Carbene + Base Base Base Conjugate_Acid Conjugate Acid of Base Base->Conjugate_Acid - H+

Caption: In-situ generation of the active NHC catalyst.

B. The Catalytic Cycle: A Representative Example (Benzoin Condensation)

The benzoin condensation, a classic carbon-carbon bond-forming reaction, serves as an excellent model to illustrate the catalytic cycle.

  • Nucleophilic Attack: The generated NHC, a potent nucleophile, attacks the carbonyl carbon of an aldehyde (e.g., benzaldehyde).

  • Breslow Intermediate Formation: This initial adduct undergoes a proton transfer to form the key "Breslow intermediate." This intermediate exhibits "umpolung" or reversed polarity, rendering the original carbonyl carbon nucleophilic.

  • Second Aldehyde Attack: The nucleophilic Breslow intermediate then attacks the carbonyl carbon of a second aldehyde molecule.

  • Product Formation and Catalyst Regeneration: The resulting intermediate collapses, leading to the formation of the benzoin product and the regeneration of the NHC catalyst, which can then re-enter the catalytic cycle.

Benzoin Condensation Catalytic Cycle cluster_cycle Catalytic Cycle NHC N-Heterocyclic Carbene (NHC) Adduct1 Initial Adduct NHC->Adduct1 + Aldehyde (RCHO) Breslow Breslow Intermediate (Umpolung) Adduct1->Breslow Proton Transfer Adduct2 Alkoxide Intermediate Breslow->Adduct2 + Aldehyde (RCHO) Adduct2->NHC - Benzoin Product

Caption: Catalytic cycle of NHC-mediated benzoin condensation.

Electrophilic Activation: A Secondary Role

In the absence of a base or under conditions where NHC formation is slow, the imidazolium salt itself can act as a catalyst through electrophilic activation. The acidic C2-H proton can form a hydrogen bond with a Lewis basic site on the substrate, thereby activating it towards nucleophilic attack. For instance, in the N-tert-butyloxycarbonylation of amines, the imidazolium C2-H can activate the di-tert-butyl dicarbonate (Boc₂O) reagent.[5]

Electrophilic Activation Imidazolium 1-Benzyloxycarbonyl-3-methylimidazolium C2-H Activated_Complex Activated Complex Hydrogen-bonded Imidazolium->Activated_Complex Substrate Substrate e.g., Boc₂O Substrate->Activated_Complex

Caption: Electrophilic activation of a substrate by the imidazolium cation.

The Influence of the Benzyloxycarbonyl Group and Triflate Anion

The specific substituents of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate are not arbitrary; they are chosen to impart specific properties to the catalyst.

Component Property Effect on Catalysis
Benzyloxycarbonyl (Cbz) Group Electron-withdrawing- Increases the acidity of the C2-H proton, facilitating NHC formation. - May stabilize the NHC through resonance, potentially moderating its nucleophilicity. - Can influence the stereoselectivity of reactions by altering the steric environment around the catalytic center.
Methyl Group Small, electron-donating- Provides a simple, sterically non-demanding substituent.
Triflate (OTf) Anion Weakly coordinating, non-basic- Does not interfere with the catalytic cycle by coordinating to catalytic intermediates. - Its non-basic nature ensures that the added base is the primary driver of NHC formation.

Applications in Organic Synthesis: Representative Protocols

While specific data for 1-Benzyloxycarbonyl-3-methylimidazolium Triflate is not extensively published, we can extrapolate from related NHC-catalyzed reactions to provide representative protocols.

Protocol 1: Stetter Reaction (Intramolecular)

The Stetter reaction is a powerful tool for the formation of 1,4-dicarbonyl compounds.

  • To a solution of the substrate (e.g., a salicylaldehyde derivative, 1.0 eq) in a polar aprotic solvent (e.g., THF or DMF), add 1-Benzyloxycarbonyl-3-methylimidazolium Triflate (0.1-0.2 eq).

  • Add a suitable base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (0.1-0.2 eq), at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Transesterification

NHCs can effectively catalyze transesterification reactions under mild conditions.

  • In a reaction vessel, combine the starting ester (1.0 eq), the alcohol (1.5-3.0 eq), and 1-Benzyloxycarbonyl-3-methylimidazolium Triflate (0.05-0.1 eq).

  • Add a base, such as potassium tert-butoxide (t-BuOK) (0.05-0.1 eq), under an inert atmosphere.

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-18 hours.

  • Monitor the reaction by GC-MS or NMR spectroscopy.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water to remove the catalyst and base.

  • Dry the organic layer and concentrate to obtain the transesterified product, which may be further purified if necessary.

Reaction Type Substrate Scope (Representative) Typical Yields (Analogous Systems)
Benzoin CondensationAromatic and heteroaromatic aldehydes70-95%
Stetter ReactionAldehydes and Michael acceptors60-90%
TransesterificationVarious esters and alcohols80-99%
Acylation ReactionsAlcohols, amines with acylating agents75-98%

Note: The yields are representative of NHC-catalyzed reactions and may vary for the specific catalyst discussed.

Conclusion and Future Outlook

1-Benzyloxycarbonyl-3-methylimidazolium Triflate represents a sophisticated class of NHC precatalysts where electronic and steric properties are deliberately tuned. The electron-withdrawing benzyloxycarbonyl group is expected to facilitate the formation of the active NHC catalyst, potentially allowing for milder reaction conditions. The non-coordinating triflate anion ensures a "clean" catalytic environment.

While further experimental validation is required to fully elucidate the catalytic scope and efficiency of this specific compound, the principles outlined in this guide provide a robust framework for its application. Researchers in drug development and process chemistry can leverage this understanding to design novel synthetic routes, improve reaction efficiencies, and explore new catalytic transformations. The continued exploration of such "designer" imidazolium salts will undoubtedly lead to the discovery of even more powerful and selective catalytic systems.

References

  • Laus, G., Schwärzler, A., Bentivoglio, G., Hummel, M., Kahlenberg, V., Wurst, K., ... & Schottenberger, H. (2008). Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts Including Ionic Liquids, 1-Alkylimidazole 3-oxides and 1-Alkylimidazole Perhydrates. Zeitschrift für Naturforschung B, 63(4), 447-464. [Link]

  • Biju, A. T., Kuhl, N., & Glorius, F. (2011). Extending NHC-catalysis: new opportunities in the synthesis of functional molecules. Accounts of chemical research, 44(11), 1182-1195. [Link]

  • Karmakar, S., & Singh, V. K. (2010). organo-catalysis by 1-alkyl-3-methylimidazolium cation based room-temperature ionic liquids for chemoselective N-tert-butyloxycarbonylation of amines and the influence of the C-2 hydrogen on catalytic efficiency. The Journal of organic chemistry, 75(23), 8284-8287. [Link]

  • Ananikov, V. P., Khazipov, O. V., & Gordeev, E. G. (2024). Tailoring metal complexes with N-heterocyclic carbene ligands using Electron-Withdrawing Groups: Impact on catalytic activity and property development. Coordination Chemistry Reviews, 516, 215897. [Link]

  • Herrmann, W. A. (2002). N-heterocyclic carbenes: a new concept in organometallic catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]

  • Google Patents. (2002).
  • Nolan, S. P. (Ed.). (2006). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
  • Bonhöte, P., Dias, A. P., Papageorgiou, N., Kalyanasundaram, K., & Grätzel, M. (1996). Hydrophobic, highly conductive ambient-temperature molten salts. Inorganic chemistry, 35(5), 1168-1178. [Link]

  • Laus, G., Schwärzler, A., Bentivoglio, G., Hummel, M., Kahlenberg, V., Wurst, K., ... & Schottenberger, H. (2008). Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts Including Ionic Liquids, 1-Alkylimidazole 3-oxides and 1-Alkylimidazole Perhydrates. Zeitschrift für Naturforschung B, 63(4), 447-464. [Link]

  • Google Patents. (2005). US7501522B2 - Method for the production of purified 1,3-substituted imidazolium salts.
  • Hollóczki, O., & Nyulászi, L. (2012). The Mechanism of N-Heterocyclic Carbene Organocatalysis through a Magnifying Glass. ChemPhysChem, 13(10), 2497-2506. [Link]

  • Concellón, J. M., & Concellón, C. (2013). On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. European Journal of Organic Chemistry, 2013(25), 5515-5527. [Link]

  • Díez-González, S., Marion, N., & Nolan, S. P. (2009). N-heterocyclic carbenes in late transition metal catalysis. Chemical reviews, 109(8), 3612-3676. [Link]

  • Cavell, K. J. (2008). N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds. Dalton Transactions, (48), 6676-6685. [Link]

  • Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical reviews, 99(8), 2071-2084. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Atom-Efficient Catalytic Coupling of Imidazolium Salts with Ethylene Involving Ni−NHC Complexes as Intermediates: A Combined Experimental and DFT Study. [Link]

  • Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic carbenes: synthesis and coordination chemistry. Angewandte Chemie International Edition, 47(17), 3122-3172. [Link]

  • The Royal Society of Chemistry. (2012). Electronic supporting information for “Synthesis and characterization of imidazolium chlorides and complex 1b”. [Link]

  • Alonso, F., & Moglie, Y. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS omega, 2(4), 1477-1486. [Link]

  • University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. [Link]

  • Atarod, M., Nasrollahzadeh, M., & Sajadi, S. M. (2016). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of the Chinese Chemical Society, 63(1), 101-107. [Link]

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Exploratory

A Technical Guide to 1-Carbobenzoxy-3-methylimidazolium Triflate: A Potent Reagent for Carbobenzyloxycarbonylation

Abstract In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the demand for stable, efficient, and selective reagents is paramount. This technical guide provides an in-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the demand for stable, efficient, and selective reagents is paramount. This technical guide provides an in-depth analysis of 1-Carbobenzoxy-3-methylimidazolium Triflate, an activated imidazolium salt, establishing its role as a potent agent for carbobenzyloxycarbonylation. While structurally related to N-heterocyclic carbene (NHC)-CO₂ adducts, its primary utility lies in the transfer of the carbobenzoxy (Cbz or Z) group, a crucial protecting group for amines. This document will explore the synthesis, mechanistic underpinnings, and practical applications of this reagent, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect the causality behind its reactivity, present detailed protocols, and situate its function within the broader context of activated carbamates and their significance in complex molecule synthesis.

Introduction: Beyond Carboxylation - The Role of Activated Carbamates

Carboxylation, the introduction of a carboxylic acid moiety, is a fundamental transformation in organic chemistry. Often, this is achieved using carbon dioxide (CO₂) or its surrogates. A parallel and equally critical transformation is the introduction of a protected carboxyl group, which serves to temporarily mask a reactive functional group during multi-step syntheses. The carbobenzoxy (Cbz) group is one of the most venerable and widely used amine-protecting groups, prized for its stability under various conditions and its clean removal by catalytic hydrogenation.

The development of reagents that can efficiently transfer the Cbz group is therefore of significant interest. 1-Carbobenzoxy-3-methylimidazolium Triflate (also known as 1-Cbz-3-methylimidazolium Triflate) emerges as a highly activated and versatile reagent for this purpose. Structurally, it is an N-alkoxycarbonylimidazolium salt. Unlike the zwitterionic NHC-CO₂ adducts which act as direct CO₂ transfer agents, this cationic species functions as a powerful electrophile, primed for nucleophilic attack.[1] Its triflate counter-ion renders it highly soluble in many organic solvents and further enhances the electrophilicity of the carbonyl carbon.[1]

This guide will elucidate the chemistry of this reagent, distinguishing its role from direct carboxylating agents and highlighting its strategic importance in modern synthetic workflows.

Synthesis and Characterization

1-Carbobenzoxy-3-methylimidazolium Triflate is a stable, crystalline solid, which makes it significantly easier to handle and store compared to gaseous reagents or moisture-sensitive compounds.[1]

Synthetic Pathway

The synthesis of N-alkoxycarbonylimidazolium salts is typically achieved through the quaternization of an N-substituted imidazole. A general and plausible route to 1-Carbobenzoxy-3-methylimidazolium Triflate involves a two-step process starting from 1-methylimidazole.

Diagram 1: Plausible Synthetic Route

G cluster_0 Step 1: Acylation cluster_1 Step 2: Quaternization 1-Methylimidazole 1-Methylimidazole Intermediate 1-(Benzyloxycarbonyl) -3-methylimidazole 1-Methylimidazole->Intermediate + Base Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Intermediate Final_Product 1-Carbobenzoxy-3-methylimidazolium Triflate Intermediate->Final_Product Methyl_Triflate Methyl Triflate Methyl_Triflate->Final_Product

Caption: Plausible two-step synthesis of the title compound.

While specific literature procedures for this exact molecule are not abundant, the synthesis of analogous imidazolium salts is well-documented, often involving direct alkylation or acylation of imidazole derivatives.

Physicochemical & Spectroscopic Data

A summary of the key physicochemical properties of 1-Carbobenzoxy-3-methylimidazolium Triflate is provided below.

PropertyValueSource
CAS Number 163080-99-7[1]
Molecular Formula C₁₃H₁₃F₃N₂O₅S[1]
Molecular Weight 366.31 g/mol [1]
Appearance White to almost white crystalline powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Store at room temperature[1]

Spectroscopic characterization is essential for confirming the structure and purity. The expected signals in ¹H and ¹³C NMR would include characteristic peaks for the methyl group, the imidazolium ring protons, the benzylic methylene protons, and the aromatic protons of the Cbz group. The triflate anion would be evident in ¹⁹F NMR spectroscopy.

Mechanism of Action: An Electrophilic Activation Strategy

The high reactivity of 1-Carbobenzoxy-3-methylimidazolium Triflate stems from the electronic nature of the imidazolium ring, which acts as an excellent leaving group, analogous to the role of imidazole in the well-known peptide coupling reagent, Carbonyldiimidazole (CDI).

The proposed mechanism for the transfer of the Cbz group to a nucleophile (e.g., an amine or alcohol) involves the direct nucleophilic attack at the activated carbonyl carbon.

Diagram 2: General Mechanism of Carbobenzyloxycarbonylation

G reagent 1-Carbobenzoxy-3-methyl- imidazolium Triflate intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH₂) nucleophile->intermediate product Cbz-Protected Product (R-NH-Cbz) intermediate->product Collapse byproduct 1,3-Dimethylimidazolium Triflate intermediate->byproduct Elimination of Leaving Group

Caption: Mechanism of Cbz group transfer to a nucleophile.

Causality of Reactivity:

  • Electrophilicity: The positive charge on the imidazolium ring withdraws electron density from the N-carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon.

  • Excellent Leaving Group: The resulting 1,3-dimethylimidazolium cation is a stable, neutral molecule upon departure, making it an excellent leaving group and providing a strong thermodynamic driving force for the reaction.

  • Non-Coordinating Anion: The triflate anion is non-nucleophilic and does not interfere with the reaction, ensuring that the nucleophile of choice is the primary reactant.

This mechanism is distinct from that of NHC-CO₂ adducts, which typically decarboxylate to form a free N-heterocyclic carbene that then acts as a base or nucleophilic catalyst. Here, the imidazolium salt is the active electrophilic species itself.

Experimental Protocols and Applications

The primary application of 1-Carbobenzoxy-3-methylimidazolium Triflate is in the protection of amines and alcohols. Its utility has been demonstrated in complex synthetic sequences within the pharmaceutical industry.

General Protocol for Amine Protection

This protocol is a generalized procedure based on the established reactivity of such reagents.

  • Dissolution: Dissolve the amine substrate (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile).

  • Addition of Reagent: Add 1-Carbobenzoxy-3-methylimidazolium Triflate (1.05-1.2 eq.) to the solution at room temperature. A mild, non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq.) may be added to scavenge the triflic acid that is cogenerated with the leaving group.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS). Reactions are often complete within a few hours.

  • Work-up: Upon completion, the reaction mixture can be diluted with an organic solvent and washed with water or a mild aqueous acid to remove the imidazolium byproduct and any remaining base.

  • Purification: The crude product is then purified by standard methods, such as column chromatography or recrystallization.

Case Study: Synthesis of a Pharmaceutical Intermediate

A notable application of this reagent is documented in the synthesis of a key intermediate for a pyranodipyridine compound, as described in a patent from Takeda Pharmaceutical Company.[2]

Diagram 3: Workflow from a Published Patent

G start 1-(3-(benzyloxy)pyridin-2-yl) -3-hydroxypropan-2-one reaction Carbobenzyloxycarbonylation of Hydroxyl Group start->reaction reagent 1-Carbobenzoxy-3-methylimidazolium Triflate (CAS 163080-99-7) reagent->reaction conditions Pyridine, THF conditions->reaction product Benzyl (3-(3-(benzyloxy)pyridin-2-yl) -2-oxopropyl)carbonate reaction->product

Caption: Documented use in a pharmaceutical synthesis.[2]

In this example, the reagent is used to convert a hydroxyl group into a benzyl carbonate.[2] This demonstrates its efficacy in O-acylation, a transformation that is mechanistically similar to the N-acylation of amines. The reaction proceeds under mild conditions, highlighting the reagent's utility in the synthesis of complex and sensitive molecules.[2]

Advantages in Drug Development and Synthesis

The use of 1-Carbobenzoxy-3-methylimidazolium Triflate offers several distinct advantages for professionals in drug development:

FeatureAdvantageScientific Rationale
Solid & Stable Easy to handle, weigh, and store; not sensitive to air or moisture.Crystalline ionic solids have higher stability compared to liquid reagents like benzyl chloroformate.
High Reactivity Allows for reactions at room temperature with short reaction times.The imidazolium moiety is a highly activated leaving group.
Selectivity Chemoselectively acylates amines and alcohols in the presence of other functional groups.The reaction proceeds under mild, non-forcing conditions.
Clean Byproducts The 1,3-dimethylimidazolium triflate byproduct is water-soluble.Facilitates simple aqueous work-up and purification of the desired product.
Safety Avoids the use of highly toxic and corrosive reagents like phosgene or benzyl chloroformate.Offers a safer alternative for introducing the Cbz group.[3][4]

Conclusion and Future Outlook

1-Carbobenzoxy-3-methylimidazolium Triflate is a potent, stable, and safe reagent for the carbobenzyloxycarbonylation of amines and alcohols. While its name might suggest a role as a direct carboxylating agent, its true value lies in its function as an efficient Cbz-transfer reagent. Its high reactivity, ease of handling, and clean reaction profile make it a valuable tool for organic chemists, particularly in the fields of peptide synthesis and pharmaceutical drug development where the Cbz protecting group strategy is frequently employed.

Future research may explore the expansion of its substrate scope, its immobilization on solid supports for easier recycling, and the development of analogous reagents with different alkoxycarbonyl groups for a broader range of protecting group strategies. As the demand for greener and more efficient synthetic methodologies grows, reagents like 1-Carbobenzoxy-3-methylimidazolium Triflate are poised to become increasingly important in the synthetic chemist's toolkit.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 1-Carbobenzoxy-3-methylimidazolium Triflate.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.

  • Skin and Eye Contact: The compound is classified as a skin and eye irritant.[5] In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of the chemical and its byproducts in accordance with local and national regulations.

Consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Verma, P., & Chaturvedi, D. (2012). Perspectives on the Synthesis of Organic Carbamates. Synthesis, 44(1), 1-26. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Feroci, M., Chiarotto, I., & Inesi, A. (2012). Electrosynthesis of Imidazolium Carboxylates. Organic Letters, 14(18), 4842–4845. [Link]

  • Chaturvedi, D. (2011). Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. [Link]

  • Slattery, J. M., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 129(17), 5340–5350. [Link]

  • Feroci, M., Chiarotto, I., & Inesi, A. (2012). Electrosynthesis of Imidazolium Carboxylates. Organic Letters. [Link]

  • Apical Scientific Sdn. Bhd. (n.d.). Chemicals & Bioreagents. Retrieved from [Link]

  • AA Blocks. (n.d.). Product Index. Retrieved from [Link]

  • Kiss, E., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • MCE. (n.d.). 1-Carbobenzoxy-3-methylimidazolium trifluoromethanesulfonate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-3-methylimidazolium trifluoromethanesulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 1-Benzyl-3-methylimidazolium Tetrafluoroborate as an Efficient and Green Reaction Medium for the Synthesis of Pyrimido[1,2-a]benzimidazoles. Retrieved from [Link]

  • Wang, C., et al. (2020). Imidazolium ionic liquid functionalized UiO-66-NH2 as highly efficient catalysts for chemical fixation of CO2 into cyclic carbon. Journal of CO2 Utilization, 41, 101254. [Link]

  • Chen, J., et al. (2012). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications, 48(83), 10302-10304. [Link]

  • PubChem. (n.d.). 1-Benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. RSC Advances, 13(42), 29631-29646. [Link]

  • CORE. (n.d.). Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives. Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2016). Pyranodipyridine compound. U.S.

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Foundational

Introduction to "1-Benzyloxycarbonyl-3-methylimidazolium Triflate" as a protecting group

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals 1-Benzyloxycarbonyl-3-methylimidazolium Triflate: A Modern Reagent for Amine Protection Abstract The strategic protection of ami...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

1-Benzyloxycarbonyl-3-methylimidazolium Triflate: A Modern Reagent for Amine Protection

Abstract

The strategic protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. The benzyloxycarbonyl (Cbz or Z) group remains one of the most reliable and versatile protecting groups for amines. However, classical methods for its installation, primarily using benzyl chloroformate (Cbz-Cl), often necessitate the use of bases to neutralize the hydrochloric acid byproduct, which can complicate reactions with sensitive substrates. This guide introduces 1-Benzyloxycarbonyl-3-methylimidazolium Triflate, a stable, crystalline Cbz-donating reagent. While this specific agent represents a newer class of reagents, its design leverages the well-established reactivity of N-acylimidazolium salts. We will explore its constituent components, propose a robust synthesis, detail its mechanism of action, and provide comprehensive protocols for its use, positioning it as a superior alternative to traditional reagents for clean and efficient amine protection.

The Enduring Legacy of the Benzyloxycarbonyl (Cbz) Protecting Group

First introduced by Leonidas Zervas and Max Bergmann in 1932 for peptide synthesis, the benzyloxycarbonyl (Cbz) group revolutionized the field by enabling the controlled, stepwise assembly of amino acids.[1] Its enduring utility stems from a unique combination of stability and versatile deprotection options.

The Cbz group protects an amine as a carbamate, effectively masking its nucleophilicity and basicity.[1] It is remarkably stable to a wide range of reaction conditions, including mildly acidic and basic environments, making it orthogonal to many other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[2]

Key Features of the Cbz Group:

  • Ease of Introduction: Traditionally introduced using the highly reactive benzyl chloroformate (Cbz-Cl).[3]

  • Robust Stability: Withstands many synthetic transformations, protecting the amine integrity.

  • Orthogonal Deprotection: Can be removed under neutral conditions, preserving acid- or base-labile functionalities elsewhere in the molecule.

The most common method for Cbz cleavage is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is selectively cleaved, liberating the amine and releasing toluene and carbon dioxide as benign byproducts.[1]

The Principle of Activation: Imidazolium as a Superior Leaving Group

The primary drawback of using benzyl chloroformate (Cbz-Cl) is the concurrent formation of hydrochloric acid (HCl).[4] This requires a stoichiometric amount of base to be added to the reaction, which can be undesirable for substrates containing base-sensitive functional groups.

To circumvent this, chemists have developed reagents where the chloride is replaced with a better, non-acidic leaving group. This is the principle behind reagents like 1,1'-Carbonyldiimidazole (CDI), a cornerstone of peptide coupling chemistry.[5] CDI reacts with carboxylic acids to form highly reactive N-acylimidazole intermediates.[6] In these intermediates, the imidazole moiety acts as an excellent leaving group, readily displaced by a nucleophile like an amine. The only byproducts are CO₂ and the neutral, water-soluble imidazole molecule.[7]

Applying this proven principle to Cbz protection leads directly to the design of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate . This reagent can be considered a "pre-activated" Cbz donor, where the reactive N-acylimidazolium salt is isolated as a stable entity, ready for immediate reaction.

Profile of a Modern Reagent: 1-Benzyloxycarbonyl-3-methylimidazolium Triflate

This reagent is an ionic salt composed of a 1-benzyloxycarbonyl-3-methylimidazolium cation and a non-nucleophilic trifluoromethanesulfonate (triflate) anion. Each component serves a distinct and critical purpose.

  • The Cbz Group: The functional payload to be transferred to the amine.

  • The 3-Methylimidazolium Core: Serves as a highly efficient, neutral leaving group (1-methylimidazole) upon reaction. Its positive charge renders the adjacent carbonyl exceptionally electrophilic and susceptible to nucleophilic attack.

  • The Triflate Anion (CF₃SO₃⁻): A large, non-coordinating, and non-nucleophilic counter-ion that ensures the salt's stability and prevents side reactions.

Proposed Synthesis Workflow

The synthesis of this reagent is predicated on the direct N-acylation of 1-methylimidazole with benzyl chloroformate. This reaction is a classic quaternization of a tertiary amine via an SN2 mechanism.[8] The resulting imidazolium chloride can then undergo anion exchange with a triflate salt, or the synthesis can be performed directly using a triflate-based precursor.

G cluster_synthesis Proposed Synthesis of the Reagent Me_Im 1-Methylimidazole Intermediate 1-Benzyloxycarbonyl- 3-methylimidazolium Chloride Me_Im->Intermediate Acylation (Quaternization) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Product 1-Benzyloxycarbonyl- 3-methylimidazolium Triflate Intermediate->Product Anion Exchange TfSalt Silver Triflate (AgOTf) TfSalt->Product AgCl Silver Chloride (AgCl) (Precipitate) Product->AgCl Byproduct Formation

Caption: Proposed two-step synthesis of the target reagent.

Comparative Analysis of Cbz Reagents

The advantages of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate become evident when compared to traditional reagents.

PropertyBenzyl Chloroformate (Cbz-Cl)1-Benzyloxycarbonyl-3-methylimidazolium Triflate
Physical Form Oily, fuming liquidExpected to be a stable, crystalline solid
Handling Lachrymator, moisture sensitive, corrosive[3]Easier to handle, weigh, and store
Byproduct Hydrochloric Acid (HCl)1-Methylimidazole (neutral, weakly basic)
Base Required Yes (e.g., NaHCO₃, Et₃N)No external base required
Reaction Conditions Biphasic or requires organic baseHomogeneous, mild conditions
Workup Aqueous washes to remove saltsSimplified, potentially extractive workup

Mechanism of Action: Clean and Efficient Cbz Transfer

The utility of this reagent lies in its straightforward and clean reaction mechanism. The amine nucleophile directly attacks the highly electrophilic carbamate carbonyl carbon of the imidazolium salt. This addition is followed by the elimination of the stable and neutral 1-methylimidazole molecule, yielding the N-Cbz protected amine.

G cluster_mechanism Mechanism of N-Cbz Protection Reagent Cbz-Imidazolium+ Triflate- TransitionState Tetrahedral Intermediate Reagent->TransitionState Amine Primary/Secondary Amine (R-NH₂) Amine->TransitionState Nucleophilic Attack Product N-Cbz Protected Amine TransitionState->Product Collapse of Intermediate LeavingGroup 1-Methylimidazole (Leaving Group) TransitionState->LeavingGroup

Caption: Mechanism of Cbz transfer from the imidazolium reagent to an amine.

This process avoids the formation of acid, thereby eliminating the need for an added base and preventing potential side reactions or degradation of sensitive substrates. The workup is simplified, as the 1-methylimidazole byproduct can often be removed with a simple aqueous wash.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis and application of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate.

Protocol 1: Synthesis of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate

Materials:

  • 1-Methylimidazole

  • Benzyl Chloroformate (Cbz-Cl)

  • Silver Trifluoromethanesulfonate (AgOTf)

  • Anhydrous Acetonitrile (CH₃CN)

  • Anhydrous Diethyl Ether (Et₂O)

  • Celite

Procedure:

  • Quaternization: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.05 eq) dropwise via syringe over 15 minutes with vigorous stirring. A white precipitate of the intermediate chloride salt may form.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Anion Exchange: In a separate flask, protected from light, dissolve silver triflate (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Transfer the silver triflate solution via cannula into the reaction mixture containing the imidazolium chloride salt. A thick white precipitate of silver chloride (AgCl) will form immediately.

  • Stir the resulting suspension at room temperature for an additional 2 hours.

  • Isolation: Filter the suspension through a pad of Celite to remove the AgCl precipitate. Wash the filter cake with a small amount of anhydrous acetonitrile.

  • Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the resulting oil or solid, add anhydrous diethyl ether and triturate to induce crystallization.

  • Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. Store the final product under an inert atmosphere.

Protocol 2: General Procedure for N-Cbz Protection of a Primary Amine

Materials:

  • Amine substrate

  • 1-Benzyloxycarbonyl-3-methylimidazolium Triflate

  • Dichloromethane (DCM) or Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the amine substrate (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add 1-Benzyloxycarbonyl-3-methylimidazolium Triflate (1.1 eq) in one portion at room temperature.

  • Stir the reaction mixture and monitor by TLC or LC-MS for the consumption of the starting material (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 3: Standard Deprotection via Catalytic Hydrogenolysis

Materials:

  • N-Cbz protected amine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the N-Cbz protected amine in methanol.

  • Carefully add Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

  • Stir the reaction vigorously under a positive pressure of hydrogen (1 atm, balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Overall Workflow Visualization

G Start Amine Substrate (R-NH₂) Protect Protection Protocol 2: + Cbz-Imidazolium Triflate in DCM Start->Protect Protected N-Cbz Protected Amine Protect->Protected Deprotect Deprotection Protocol 3: + H₂, Pd/C in MeOH Protected->Deprotect End Deprotected Amine (R-NH₂) Deprotect->End

Caption: A streamlined workflow from amine protection to deprotection.

Conclusion and Future Outlook

1-Benzyloxycarbonyl-3-methylimidazolium Triflate represents a logical and powerful evolution in the chemistry of amine protection. By leveraging the activating properties of the imidazolium core, it offers a clean, mild, and base-free alternative to classical Cbz-protection methods. Its nature as a stable, crystalline solid enhances its ease of use and storage, making it an attractive reagent for both small-scale discovery and large-scale process chemistry.

While the principles of its reactivity are well-grounded in decades of research on acylimidazoles, further studies on this specific class of reagents will be beneficial. Future work should focus on exploring the full substrate scope, optimizing reaction conditions for sterically hindered or electronically deactivated amines, and developing cost-effective, large-scale syntheses. As the demands for greener, more efficient, and highly selective synthetic methods grow, reagents like 1-Benzyloxycarbonyl-3-methylimidazolium Triflate are poised to become indispensable tools for the modern synthetic chemist.

References

  • (Reference not directly used in text, but provides context on CDI) Wikipedia. Carbonyldiimidazole. [Link]

  • Srini Chem. 1,1′-Carbonyldiimidazole (CAS: 530-62-1): The Role of CDI in Peptide Synthesis. [Link]

  • Bodanszky, M. Peptide Chemistry: A Practical Textbook. (1988). 3.6 1,1'-Carbonyldiimidazole.
  • Isuru U. Chemistry. CDI | Carbonyldiimidazole | N,N'-Carbonyldiimidazole | CDI Coupling Reagent | CDI Byproducts | CDI Side Products. (2025-02-15). [Link]

  • (Reference not directly used in text, but provides context on CDI) ACS Green Chemistry Institute. Carbonyldiimidazole (CDI). (2026-01-04). [Link]

  • (Reference not directly used in text, but provides context on imidazolium salt synthesis) Royal Society of Chemistry. Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. [Link]

  • Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. (2015-03-25). [Link]

  • (Reference not directly used in text, but provides context on imidazolium salt synthesis) ResearchGate. Preparation of N,N¢-Imidazolium Salts 1-4 a. [Link]

  • PeerJ. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2025-07-18). [Link]

  • (Reference not directly used in text, but provides context on N-acyliminium ions) ARKIVOC. The synthesis and reactions of some N-acyl-N-aryliminium ions. [Link]

  • (Reference not directly used in text, but provides context on azolium salt synthesis) Vietnam Academy of Science and Technology. Synthesis and structure of some azolium salts. [Link]

  • (Reference not directly used in text, but provides context on imidazolium salts) Google Patents.
  • (Reference not directly used in text, but provides context on Cbz-Cl reactions) Royal Society of Chemistry. Synthesis - Supporting Information. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. [Link]

  • (Reference not directly used in text, but provides context on acyl imidazolium salts) ResearchGate. Acyl imidazolium salts as intermediate in amide synthesis. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • Common Organic Chemistry. Benzyl Chloroformate. [Link]

  • PubMed. Selenoimidazolium Salts as Supramolecular Reagents for Protein Alkylation. (2020-12-11). [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 1-Carbobenzoxy-3-methylimidazolium Triflate

For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical overview of the safety and handling precautions for 1-Carbobenzoxy-3-methylimidazolium Triflate (CAS No. 163080...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety and handling precautions for 1-Carbobenzoxy-3-methylimidazolium Triflate (CAS No. 163080-99-7). As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all personnel.

Compound Profile and Scientific Context

1-Carbobenzoxy-3-methylimidazolium Triflate, also known as Benzyl 3-methylimidazol-3-ium-1-carboxylate trifluoromethanesulfonate, is an ionic liquid that has gained traction in various chemical applications.[1] Its utility in organic synthesis and catalysis stems from its unique properties, such as high solubility in a range of solvents and the stability and reactivity imparted by the trifluoromethanesulfonate anion.[1] These characteristics make it a valuable tool in the development of pharmaceuticals and fine chemicals.[1] However, its chemical nature necessitates a thorough understanding of its potential hazards to ensure safe handling.

Key Identifiers:

Identifier Value
CAS Number 163080-99-7
Molecular Formula C₁₃H₁₃F₃N₂O₅S[2]
Molecular Weight 366.31 g/mol [2]

| Appearance | White to almost white powder or crystal[3] |

Hazard Identification and GHS Classification

The primary hazards associated with 1-Carbobenzoxy-3-methylimidazolium Triflate are skin and eye irritation.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning regarding these effects.

GHS Classification Summary:

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation[2][3]

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |

GHS Label Elements:

  • Pictogram:

    
    
    
  • Signal Word: Warning [3]

This classification is a critical directive for laboratory practice. The imidazolium core, while providing catalytic activity, can interact with biological tissues. Skin contact can lead to localized inflammation, redness, and discomfort.[3] More critically, eye exposure can result in significant irritation and potential damage if not addressed immediately and correctly.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential.

3.1. Engineering Controls: The First Line of Defense

The primary engineering control for handling this solid compound is a certified chemical fume hood . This is not merely a suggestion but a mandatory precaution to prevent the inhalation of any fine dust particles and to contain any potential spills. General laboratory ventilation is not sufficient.[4]

For procedures with a higher risk of aerosolization (e.g., weighing, transferring powder), a fume hood with a sash positioned to minimize exposure is critical. An eyewash station and safety shower must be readily accessible and tested regularly.

3.2. Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The choice of PPE is dictated by the identified hazards of skin and eye irritation.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or other chemically resistant gloves.Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste. Wash hands thoroughly with soap and water after glove removal.[4]
Eye and Face Protection Safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn if there is a significant risk of splashing or dust generation.[4]Standard prescription glasses are not a substitute for safety eyewear. Goggles provide a seal around the eyes, offering superior protection from dust particles.[4]
Skin and Body Protection A laboratory coat must be worn and fully buttoned.The lab coat should be made of a suitable material and be regularly laundered. Do not wear lab coats outside of the designated laboratory area to prevent cross-contamination.[4]

Safe Handling and Storage Protocols

4.1. Handling Procedures

  • Personnel: Only trained personnel familiar with the hazards of this compound should handle it.

  • Location: All manipulations, including weighing and transfers, should be conducted within a chemical fume hood.[4]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling.[4][5]

  • Spills: In the event of a spill, do not touch the material with unprotected hands. Use an inert absorbent material to clean up the spill, and place the waste in a sealed container for disposal. Ensure the area is well-ventilated.[4]

4.2. Storage Conditions

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Container: Keep the container tightly closed in its original packaging.[5]

  • Environment: Store in a cool, dry, and well-ventilated area.[4][5] While room temperature is generally acceptable, a cool and dark place (recommended below 15°C) is preferred for long-term stability.[3]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[3][4]
In Case of Eye Contact Immediately rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. It is imperative to seek immediate medical attention.[3][4]
If Swallowed Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures: While specific data is limited, for fires involving similar organic compounds, use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6] Firefighters should wear self-contained breathing apparatus.

Stability and Reactivity

  • Reactivity: No specific hazardous reactions are reported under normal processing conditions.[5]

  • Chemical Stability: The compound is stable under recommended storage conditions.[5]

  • Hazardous Decomposition Products: Information on hazardous decomposition products is not fully available. However, combustion may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[6]

Disposal Considerations

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

  • Product: Dispose of this material as hazardous waste. Do not allow it to enter drains or waterways.

  • Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations when working with 1-Carbobenzoxy-3-methylimidazolium Triflate, embedding safety checkpoints at each critical stage.

SafeHandlingWorkflow Safe Handling Workflow for 1-Carbobenzoxy-3-methylimidazolium Triflate cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A Review SDS and SOPs B Verify Engineering Controls (Fume Hood, Eyewash) A->B Pre-operational Checks C Don Appropriate PPE B->C Personnel Safety D Retrieve from Storage C->D Ready for Handling E Weighing and Transfer D->E Experimental Steps F Reaction Setup E->F Experimental Steps G Decontaminate Work Area F->G End of Experiment H Properly Seal and Store G->H I Dispose of Waste G->I J Remove PPE and Wash Hands H->J I->J

Caption: Logical workflow from preparation to disposal.

Conclusion

1-Carbobenzoxy-3-methylimidazolium Triflate is a valuable reagent in modern chemistry. Its potential as a skin and eye irritant requires a disciplined and informed approach to its handling. By integrating robust engineering controls, appropriate personal protective equipment, and a thorough understanding of emergency procedures, researchers can safely harness the scientific benefits of this compound. Adherence to the protocols outlined in this guide is fundamental to ensuring the safety of all laboratory personnel and the integrity of the research conducted.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11858599, 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate.
  • Fisher Scientific. (n.d.). 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate 98.0+%, TCI America.
  • TCI America. (n.d.). Safety Data Sheet: 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate.
  • Tokyo Chemical Industry. (2025, October 9). Safety Data Sheet: 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate.
  • Iolitec. (2015, June 12). Safety Data Sheet: 1-Benzyl-3-methylimidazolium chloride.
  • CP Lab Safety. (n.d.). 1-Carbobenzoxy-3-methylimidazolium triflate, 98%+.
  • Chem-Impex. (n.d.). 1-Carbobenzoxy-3-methylimidazolium trifluoromethanesulfonate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87442272, 1-Benzyl-3-methylimidazolium trifluoromethanesulfonate.
  • Cayman Chemical. (2025, August 26). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 125307831, 1-Carbobenzoxy-3-methylimidazolium Triflate.
  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 1-Benzyl-3-methylimidazolium hexafluorophosphate.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate.
  • MDPI. (2023, April 24). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Retrieved from [Link]

  • National Institutes of Health. (2023, February 2). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

"1-Carbobenzoxy-3-methylimidazolium Triflate" catalyzed esterification reaction protocol

Application Note & Protocol Topic: "1-Carbobenzoxy-3-methylimidazolium Triflate" Catalyzed Esterification Reactions Audience: Researchers, scientists, and drug development professionals. Introduction: A Novel Catalyst in...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: "1-Carbobenzoxy-3-methylimidazolium Triflate" Catalyzed Esterification Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Catalyst in Esterification

1-Carbobenzoxy-3-methylimidazolium trifluoromethanesulfonate, also known as 1-Cbz-3-methylimidazolium Triflate, is an imidazolium-based ionic liquid that holds significant promise as a catalyst in organic synthesis.[1][2][3] Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered substantial interest as "green" solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[4][5] In the context of esterification, a cornerstone reaction in the synthesis of pharmaceuticals, polymers, and fine chemicals, imidazolium-based ILs can function as dual solvent-catalysts, often leading to high yields, enhanced reaction rates, and simplified product separation and catalyst recycling.[4][6]

This document provides a comprehensive guide to the application of 1-Carbobenzoxy-3-methylimidazolium Triflate in esterification reactions. We will delve into the plausible catalytic mechanisms, present a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Plausible Catalytic Mechanisms

The catalytic activity of 1-Carbobenzoxy-3-methylimidazolium Triflate in esterification can be attributed to two primary pathways: Brønsted acid catalysis and N-Heterocyclic Carbene (NHC) organocatalysis.

Brønsted Acid Catalysis

The most direct mechanism involves the imidazolium cation acting as a Brønsted acid. The proton at the C2 position of the imidazolium ring is weakly acidic and can protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The triflate (CF₃SO₃⁻) anion is the conjugate base of a very strong acid (triflic acid), making it a poor nucleophile and a stable counter-ion that does not interfere with the reaction. Some Brønsted acidic ionic liquids are specifically designed with sulfonic acid groups to enhance this effect.[6][7][8]

The proposed mechanism is as follows:

  • Activation of Carboxylic Acid: The imidazolium cation protonates the carbonyl oxygen of the carboxylic acid.

  • Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups of the intermediate.

  • Water Elimination: A molecule of water is eliminated, and the catalyst is regenerated, yielding the ester product.

Brønsted_Acid_Catalysis cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Water Elimination & Regeneration R-COOH Carboxylic Acid Activated_Complex Protonated Carbonyl R-COOH->Activated_Complex Protonation Im-H+ Imidazolium Catalyst Im-H+->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate + R'-OH R'-OH Alcohol R'-OH->Tetrahedral_Intermediate Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester - H2O, -H+ H2O Water Tetrahedral_Intermediate->H2O Ester->Im-H+ Catalyst Regeneration Esterification_Workflow Start Start Setup 1. Reaction Setup (Acid, Alcohol, Catalyst) Start->Setup Heat 2. Heating & Stirring (70-100°C, 4-24h) Setup->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Monitor->Heat Incomplete Cooldown 3. Cool to Room Temp Monitor->Cooldown Complete Solvent_Removal 4. Remove Excess Alcohol (Rotovap) Cooldown->Solvent_Removal Extraction 5. Extraction & Washing (Ether/EtOAc, NaHCO3, Brine) Solvent_Removal->Extraction Drying 6. Dry Organic Layer (MgSO4) Extraction->Drying Recycle Catalyst Recycling (Wash & Dry IL) Extraction->Recycle Purification 7. Purification (Chromatography/Distillation) Drying->Purification Product Pure Ester Purification->Product End End Product->End Recycle->Setup Reuse

Sources

Application

Using "1-Cbz-3-methylimidazolium Triflate" for the protection of primary amines

Topic: A Modern Approach to Amine Protection: In Situ Generation of 1-Cbz-3-methylimidazolium Triflate for the Efficient Protection of Primary Amines Introduction: Reimagining Cbz Protection The benzyloxycarbonyl (Cbz or...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Modern Approach to Amine Protection: In Situ Generation of 1-Cbz-3-methylimidazolium Triflate for the Efficient Protection of Primary Amines

Introduction: Reimagining Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines, particularly in peptide synthesis and the broader field of organic chemistry.[1] Its robustness under a wide range of conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an invaluable tool for the synthetic chemist.[1] Traditionally, the introduction of the Cbz group is accomplished using benzyl chloroformate (Cbz-Cl), a reagent that, while effective, suffers from notable drawbacks including moisture sensitivity, a pungent odor, and its classification as a lachrymator.[2] These characteristics necessitate careful handling and can complicate reaction setup and workup.

This application note details a modern, efficient, and user-friendly protocol for the Cbz protection of primary amines. The core of this methodology is the in situ generation of a highly reactive acylating agent, 1-(benzyloxycarbonyl)-3-methylimidazolium triflate , from readily available and stable precursors. This approach circumvents the need to handle benzyl chloroformate directly in the protection step, offering a milder and potentially more selective alternative for the synthesis of Cbz-protected amines.

The Activating Agent: A Transient Powerhouse

The nominal reagent, "1-Cbz-3-methylimidazolium Triflate," is best understood not as a stable, isolable compound, but as a potent, transiently generated acylating species. This reactive intermediate is formed in situ from the reaction of a Cbz precursor with an appropriate methylimidazolium salt. The imidazolium moiety acts as an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a primary amine.

The in situ generation of such activated acyl species is a powerful strategy in modern organic synthesis, enabling reactions to proceed under mild conditions with high efficiency.

Proposed Mechanism of Action

The protection of a primary amine using in situ generated 1-Cbz-3-methylimidazolium triflate is proposed to proceed through a two-stage, one-pot process:

  • In Situ Generation of the Reactive Intermediate: In the first stage, benzyl chloroformate reacts with 1-methylimidazole. The lone pair of the non-methylated nitrogen in 1-methylimidazole attacks the electrophilic carbonyl carbon of benzyl chloroformate. This results in the formation of the highly activated 1-(benzyloxycarbonyl)-3-methylimidazolium cation, with chloride as the counter-ion. In the presence of a triflate source, such as a silver or alkali metal triflate, a salt metathesis can occur to yield the triflate salt, which can enhance reactivity in certain solvents.

  • Nucleophilic Acylation of the Primary Amine: The primary amine, acting as a nucleophile, then attacks the highly electrophilic carbonyl carbon of the 1-(benzyloxycarbonyl)-3-methylimidazolium cation. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the desired Cbz-protected amine and the regeneration of 1-methylimidazole.

Diagram 1: Proposed Reaction Mechanism

Reaction_Mechanism cluster_stage1 Stage 1: In Situ Generation of the Reactive Intermediate cluster_stage2 Stage 2: Nucleophilic Acylation of the Primary Amine CbzCl Benzyl Chloroformate (Cbz-Cl) Intermediate 1-(Benzyloxycarbonyl)-3-methylimidazolium Cation CbzCl->Intermediate + 1-Methylimidazole PrimaryAmine Primary Amine (R-NH2) NMI 1-Methylimidazole Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + Primary Amine ProtectedAmine Cbz-Protected Amine Tetrahedral->ProtectedAmine Collapse NMI_regen 1-Methylimidazole (Regenerated) Tetrahedral->NMI_regen Elimination

Caption: Proposed mechanism for the Cbz protection of primary amines.

Advantages of the In Situ Generation Method

This methodology offers several key advantages over traditional Cbz protection protocols:

  • Mild Reaction Conditions: The high reactivity of the in situ generated acylimidazolium salt allows the reaction to proceed at room temperature, avoiding the need for heating or cooling.

  • Avoidance of Strong Bases: Traditional methods often employ aqueous bases like sodium carbonate or sodium hydroxide.[1] This in situ method can often be performed in the presence of a non-nucleophilic organic base or, in some cases, without an additional base, as the 1-methylimidazole can act as a proton scavenger.

  • Improved Selectivity: The enhanced reactivity and mild conditions can lead to higher chemoselectivity, particularly with substrates bearing sensitive functional groups.

  • Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and workup procedures.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Primary AmineReagentStandard suppliers---
Benzyl ChloroformateReagentStandard suppliersHandle in a fume hood
1-MethylimidazoleReagentStandard suppliers---
Dichloromethane (DCM)AnhydrousStandard suppliers---
Saturated aq. NaHCO₃---Lab prepared---
Brine---Lab prepared---
Anhydrous MgSO₄---Standard suppliers---
Silica Gel---Standard suppliersFor column chromatography
Protocol 1: General Procedure for the Cbz Protection of a Primary Amine

This protocol describes a general method for the Cbz protection of a primary amine (e.g., benzylamine as a model substrate) using the in situ generation of 1-Cbz-3-methylimidazolium triflate.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M solution). Add 1-methylimidazole (1.2 eq.).

  • Formation of the Reactive Intermediate: To the stirring solution, add benzyl chloroformate (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Cbz-protected amine.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add primary amine to flask B Dissolve in anhydrous DCM A->B C Add 1-methylimidazole B->C D Add benzyl chloroformate dropwise C->D E Stir at room temperature D->E F Monitor by TLC E->F G Quench with water F->G Reaction Complete H Aqueous washes (NaHCO3, H2O, Brine) G->H I Dry organic layer (MgSO4) H->I J Filter and concentrate I->J K Purify by column chromatography J->K

Caption: Step-by-step workflow for Cbz protection of primary amines.

Substrate Scope and Expected Results

This method is expected to be applicable to a wide range of primary amines, including aliphatic and aromatic amines. The mild reaction conditions should allow for the protection of amines in the presence of various functional groups.

EntryAmine SubstrateExpected Yield (%)Notes
1Benzylamine>95Model reaction, typically high yielding.
2Aniline90-95Electron-rich aromatic amines react well.
34-Nitroaniline85-90Electron-deficient amines may require longer reaction times.
4Glycine methyl ester>90Suitable for amino acid derivatives.

Deprotection of the Cbz Group

The removal of the Cbz group is a well-established transformation and can be achieved under standard conditions, most commonly through catalytic hydrogenolysis.

Protocol 2: Standard Cbz Deprotection

  • Reaction Setup: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Stir the suspension under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Safety and Handling

  • Benzyl Chloroformate: Is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • 1-Methylimidazole: Is a corrosive liquid. Handle with appropriate PPE.

  • Dichloromethane (DCM): Is a volatile organic solvent. Handle in a fume hood.

  • Hydrogen Gas (for deprotection): Is highly flammable. Ensure proper grounding and ventilation during hydrogenation reactions.

Conclusion

The in situ generation of 1-Cbz-3-methylimidazolium triflate represents a significant advancement in the protection of primary amines. This methodology offers a milder, more user-friendly, and highly efficient alternative to traditional methods that rely on the direct use of benzyl chloroformate. The operational simplicity and broad applicability of this protocol make it a valuable tool for researchers and scientists in the field of drug development and organic synthesis.

References

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo (D) Imidazol-4-One. Org. Synth. 2021, 98, 315-342. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Synthesis and characterization of imidazolium chlorides and complex 1b. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Lanthanum(III) Trifluoromethanesulfonate Catalyzed Direct Synthesis of Ureas from N-Benzyloxycarbonyl-, N-Allyloxycarbonyl-, and N-2,2,2-Trichloroethoxycarbonyl-Protected Amines. Retrieved from [Link]

  • Organic Syntheses. (2005). 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). Org. Synth. 2005, 82, 166. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

  • NIH. (n.d.). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Retrieved from [Link]

  • Frontiers Media S.A. (2022). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Retrieved from [Link]

Sources

Method

Application of "1-Benzyloxycarbonyl-3-methylimidazolium Triflate" in peptide synthesis

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of imidazolium-based reagents in modern peptide synthesis. While a thorough re...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of imidazolium-based reagents in modern peptide synthesis. While a thorough review of current literature does not substantiate the widespread use of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate as a direct peptide coupling reagent, its chemical structure strongly suggests a primary role as an efficient electrophilic source for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group. This guide, therefore, focuses on this highly plausible application, providing in-depth mechanistic insights and detailed protocols. Furthermore, to offer a comprehensive resource, we will also discuss the established roles of other imidazolium-derived reagents that have become indispensable tools in peptide chemistry, including their use as coupling agents.

Introduction: The Evolving Landscape of Peptide Synthesis Reagents

Peptide synthesis, a cornerstone of chemical biology and drug discovery, relies on the precise and sequential formation of amide bonds between amino acids.[1][2] The success of both solution-phase and solid-phase peptide synthesis (SPPS) hinges on two critical chemical transformations: the temporary protection of reactive functional groups and the activation of the carboxylic acid moiety to facilitate peptide bond formation.[1][3][4] The ideal reagent for these tasks should offer high efficiency, minimize side reactions—particularly racemization—and be amenable to straightforward purification.[5][6]

Imidazolium salts have emerged as a versatile class of compounds in organic synthesis, valued for their stability, tunable properties, and often "green" credentials as ionic liquids.[7] In the context of peptide chemistry, their utility is multifaceted. While reagents like 1,1'-Carbonyldiimidazole (CDI) are well-established coupling agents,[8] the inherent reactivity of substituted imidazolium cations can be harnessed for other critical steps, most notably for the delivery of protecting groups.

This guide centers on the potential application of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate as a modern benzyloxycarbonylating agent. The Cbz group, introduced by Bergmann and Zervas, is a foundational urethane-type protecting group that suppresses racemization during coupling and is stable to the basic conditions used for Fmoc removal, making it a valuable tool in orthogonal protection strategies.[9] This reagent offers a potentially stable, crystalline, and highly reactive alternative to the traditional, and more hazardous, benzyl chloroformate.

Mechanistic Framework: Imidazolium Salts in Protecting Group Chemistry

The efficacy of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate as a Cbz-donating reagent stems from the electronic properties of the imidazolium ring. The positively charged, aromatic ring acts as an excellent leaving group, facilitating the transfer of the benzyloxycarbonyl group to a nucleophile, such as the N-terminal amine of an amino acid.

The proposed mechanism involves the direct nucleophilic attack of the deprotonated amino acid's amino group on the exocyclic carbonyl carbon of the imidazolium salt. The stable 1-methylimidazole is subsequently eliminated, and following an aqueous workup, the N-Cbz protected amino acid is obtained in high purity. The triflate counter-ion is a non-coordinating, spectator anion that ensures the high electrophilicity of the imidazolium cation.

G cluster_reactants Reactants cluster_transition Mechanism cluster_products Products AA R-CH(NH2)-COO⁻ (Amino Acid Anion) TS Nucleophilic Attack AA->TS N-terminal amine attacks carbonyl carbon ImReagent 1-Benzyloxycarbonyl- 3-methylimidazolium Triflate ImReagent->TS CbzAA R-CH(NH-Cbz)-COOH (N-Cbz Protected Amino Acid) TS->CbzAA Imidazolium ring leaves Byproduct 1-Methylimidazole + HOTf TS->Byproduct Proton transfer & workup

Figure 1: Proposed mechanism for N-Cbz protection.

Experimental Protocols: N-Terminal Protection

This section provides a detailed protocol for the N-terminal protection of an amino acid using 1-Benzyloxycarbonyl-3-methylimidazolium Triflate.

Protocol 3.1: Solution-Phase N-Cbz Protection of L-Alanine

Objective: To synthesize N-Cbz-L-Alanine.

Materials:

  • L-Alanine

  • 1-Benzyloxycarbonyl-3-methylimidazolium Triflate

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve L-Alanine (1.0 eq) and Sodium Bicarbonate (2.2 eq) in 20 mL of deionized water. Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: In a separate beaker, dissolve 1-Benzyloxycarbonyl-3-methylimidazolium Triflate (1.1 eq) in 20 mL of Dichloromethane.

  • Reaction: Add the DCM solution of the reagent to the aqueous amino acid solution dropwise over 15 minutes with vigorous stirring.

  • Incubation: Allow the biphasic mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Workup - Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Discard the combined organic layers.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. A white precipitate should form.

  • Workup - Product Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to obtain pure N-Cbz-L-Alanine as a white solid.

ParameterRecommended ConditionPurpose
Solvent System Dichloromethane / WaterBiphasic system to facilitate reaction and subsequent separation.
Base Sodium BicarbonateDeprotonates the amino acid and neutralizes the triflic acid byproduct.
Stoichiometry 1.1 eq of ReagentEnsures complete consumption of the starting amino acid.
Reaction Time 4-6 hoursTypical duration for complete conversion at room temperature.
Workup pH 2Protonates the carboxylic acid for extraction into organic solvent.
Table 1: Key parameters for N-Cbz protection protocol.

Broader Context: Imidazolium Reagents in Peptide Coupling

While 1-Benzyloxycarbonyl-3-methylimidazolium Triflate is best suited for Cbz protection, other imidazolium-derived reagents are mainstays in peptide coupling. These reagents typically function by activating the carboxylic acid, forming a highly reactive acylimidazolium intermediate that is susceptible to nucleophilic attack by the incoming amine.

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (N-Protected Amino Acid) ActiveIntermediate Acylimidazolium Intermediate CarboxylicAcid->ActiveIntermediate CouplingReagent Imidazolium-based Coupling Reagent (e.g., CDI, CIP) CouplingReagent->ActiveIntermediate activation Dipeptide R-CO-NH-R' (Dipeptide) ActiveIntermediate->Dipeptide Amine R'-NH2 (Amino Component) Amine->Dipeptide nucleophilic attack

Figure 2: General workflow for imidazolium-mediated peptide coupling.
1,1'-Carbonyldiimidazole (CDI)

CDI is a classic coupling reagent that activates a carboxylic acid by forming an acyl-imidazole.[8] This intermediate then reacts with an amine to form the peptide bond, releasing imidazole as a byproduct. While effective, the reactivity of the acyl-imidazole can sometimes be sluggish, and racemization can be a concern with sensitive amino acids.[8]

2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP)

Developed by Kiso and coworkers, CIP is a more modern and highly efficient imidazolium-based coupling reagent.[8] It is particularly effective for coupling sterically hindered α,α-dialkylated amino acids. CIP, often used in conjunction with an additive like 1-hydroxy-7-azabenzotriazole (HOAt), provides rapid coupling with low levels of epimerization.[8]

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction (Protection) Insufficient reagent; poor quality of starting materials; low reaction temperature.Use 1.1-1.2 equivalents of the Cbz reagent. Ensure amino acid and base are fully dissolved. If necessary, allow the reaction to proceed overnight.
Low Yield after Workup Incomplete acidification; insufficient extraction.Ensure the pH of the aqueous phase is ~2 before extraction. Increase the number of organic extractions (e.g., to 4x).
Presence of Dipeptide Side Product The reagent may have some weak coupling activity.Ensure dropwise addition of the reagent to the amino acid solution to maintain a high concentration of the amine nucleophile relative to the activated species.
Racemization (During Coupling) Use of a strong, non-nucleophilic base; prolonged activation times.When using coupling reagents like CIP, additives such as HOAt or HOBt are crucial to suppress racemization.[6]
Table 2: Troubleshooting guide for common issues.

Conclusion

The family of imidazolium-based reagents represents a powerful and versatile toolkit for the modern peptide chemist. While 1-Benzyloxycarbonyl-3-methylimidazolium Triflate is posited as a next-generation reagent for the efficient introduction of the Cbz protecting group, established reagents like CDI and CIP continue to play critical roles in the core coupling step. The selection of a specific imidazolium reagent should be guided by the intended transformation—be it protection or coupling—and the specific demands of the peptide sequence, such as the presence of sterically hindered residues. By understanding the distinct mechanisms and applications of these reagents, researchers can significantly enhance the efficiency, purity, and overall success of their peptide synthesis campaigns.

References

  • Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. PMC - NIH. (2025).
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. (2024).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. (n.d.).
  • A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. (n.d.).
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. (n.d.).
  • Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. SciSpace. (2014).
  • Solid-phase peptide synthesis introduction. GenScript. (n.d.).
  • Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Trifl
  • Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses. (n.d.).
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (2013).
  • 1H-Imidazolium, 1-butyl-3-methyl, tetrafluorobor
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. (n.d.).
  • A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. SciSpace. (2018).
  • Imidazolium-Derived Reagents. Sigma-Aldrich. (n.d.).
  • Electronic supporting information for “Effects of an ionic liquid solvent in the synthesis of γ-butyrolactones by conjugate addition using NHC organocatalysts”. The Royal Society of Chemistry. (n.d.).
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. (n.d.).
  • Peptide coupling using recyclable bicyclic benziodazolone. The Royal Society of Chemistry. (n.d.).
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011).

Sources

Application

Application Note &amp; Protocol: Acylation of Alcohols Mediated by 1-Carbobenzoxy-3-methylimidazolium Triflate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of Acylation in Complex Molecule Synthesis The acylation of alcohols to form esters is a cornerstone transformation in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Acylation in Complex Molecule Synthesis

The acylation of alcohols to form esters is a cornerstone transformation in organic chemistry, with profound implications across the scientific landscape, from the synthesis of blockbuster pharmaceuticals to the development of advanced materials. The ester functional group is a common motif in a vast array of natural products and active pharmaceutical ingredients (APIs), contributing to their biological activity, solubility, and pharmacokinetic properties. Consequently, the development of mild, efficient, and selective methods for alcohol acylation remains a significant focus of chemical research.

Traditionally, acylation is achieved using reactive acylating agents such as acyl chlorides or anhydrides, often in the presence of stoichiometric amounts of base. While effective, these methods can suffer from drawbacks, including the generation of corrosive byproducts and harsh reaction conditions that are incompatible with sensitive functional groups present in complex molecules. In recent years, the quest for greener and more efficient synthetic methodologies has led to the exploration of novel activating agents. Among these, imidazolium-based reagents have emerged as a promising class of compounds, offering unique reactivity and favorable properties.

This application note details the use of 1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf) , a bench-stable and highly reactive acylating agent, for the efficient esterification of a broad range of alcohols. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the anticipated scope and limitations of this methodology.

Reagent Profile: 1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf)

1-Carbobenzoxy-3-methylimidazolium Triflate is an ionic liquid that serves as a powerful and selective carbobenzoxy group donor. Its structure combines a highly activated N-acylimidazolium moiety with a non-coordinating triflate anion, rendering it a potent electrophile for acylation reactions.

  • Structure:

    • Cation: 1-Carbobenzoxy-3-methylimidazolium

    • Anion: Trifluoromethanesulfonate (Triflate, OTf)

  • Appearance: Typically a white to off-white crystalline solid.

  • Key Features:

    • High Reactivity: The positive charge on the imidazolium ring significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by alcohols.

    • Bench Stability: Unlike many highly reactive acylating agents, Cbz-MIM-OTf is a stable solid that can be handled under normal laboratory conditions.

    • Favorable Byproducts: The reaction releases the neutral and relatively non-reactive 1-methylimidazole and triflic acid, which can be easily removed during workup.

Proposed Mechanism of Acylation

The acylation of alcohols mediated by 1-Carbobenzoxy-3-methylimidazolium Triflate is proposed to proceed through a direct nucleophilic acyl substitution mechanism. The key to the high reactivity of this reagent lies in the exceptional leaving group ability of the 1-methylimidazole moiety upon acylation.

The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic carbonyl carbon of the Cbz-MIM+ cation. This attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the desired ester product and the release of 1-methylimidazole and a proton. The triflate anion acts as a non-participating counterion throughout the process.

Visualizing the Acylation Mechanism

Acylation Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products CbzMIM 1-Carbobenzoxy-3-methylimidazolium (Cbz-MIM+) Tetrahedral Tetrahedral Intermediate CbzMIM->Tetrahedral Alcohol R-OH (Alcohol) Alcohol->Tetrahedral Nucleophilic Attack Ester R-O-Cbz (Ester) Tetrahedral->Ester Collapse of Intermediate Imidazole 1-Methylimidazole Tetrahedral->Imidazole Proton H+ Tetrahedral->Proton

Caption: Proposed mechanism for the acylation of an alcohol with Cbz-MIM+.

Experimental Protocol: General Procedure for the Acylation of Alcohols

This protocol provides a general method for the acylation of a variety of alcohol substrates using 1-Carbobenzoxy-3-methylimidazolium Triflate. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials and Reagents:
  • Alcohol substrate

  • 1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et3N) or other non-nucleophilic base (optional, for acid-sensitive substrates)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 equiv).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

  • Addition of Acylating Agent: Add 1-Carbobenzoxy-3-methylimidazolium Triflate (1.1-1.2 equiv) to the stirred solution at room temperature. For acid-sensitive substrates, a non-nucleophilic base such as triethylamine (1.2 equiv) can be added to scavenge the generated triflic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed (typically 1-4 hours). For less reactive alcohols (e.g., secondary or hindered primary alcohols), gentle heating (e.g., 40 °C) may be required.

  • Workup: a. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). c. Combine the organic layers and wash with brine. d. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Experimental Workflow Diagram

Experimental Workflow start Start setup 1. Reaction Setup: Dissolve alcohol in anhydrous DCM start->setup add_reagent 2. Add Cbz-MIM-OTf (and optional base) setup->add_reagent react 3. Stir at RT or heat Monitor by TLC/LC-MS add_reagent->react workup 4. Aqueous Workup: NaHCO3 wash, extraction with DCM react->workup dry_concentrate 5. Dry (MgSO4) and Concentrate workup->dry_concentrate purify 6. Silica Gel Chromatography dry_concentrate->purify product Pure Ester Product purify->product

Caption: A typical experimental workflow for Cbz-MIM-OTf mediated acylation.

Expected Substrate Scope and Reactivity

Based on established principles of alcohol reactivity, the following trends are anticipated for the acylation reaction mediated by Cbz-MIM-OTf.

EntryAlcohol SubstrateTypeExpected ReactivityTypical Yield Range
1Benzyl alcoholPrimaryHigh>95%
21-ButanolPrimaryHigh>95%
3CyclohexanolSecondaryModerate80-90%
42-PentanolSecondaryModerate80-90%
5tert-ButanolTertiaryLow to None<10%
61-AdamantanolTertiaryLow to None<10%
7PhenolPhenolicModerate75-85%

Discussion of Expected Results:

  • Primary Alcohols: Unhindered primary alcohols are expected to react rapidly and provide excellent yields of the corresponding esters.

  • Secondary Alcohols: Acylation of secondary alcohols is generally slower due to increased steric hindrance. Longer reaction times or gentle heating may be necessary to achieve high conversions.

  • Tertiary Alcohols: Tertiary alcohols are significantly less reactive due to severe steric hindrance around the hydroxyl group and are not expected to be efficiently acylated under these conditions. This difference in reactivity allows for potential chemoselective acylation of primary or secondary alcohols in the presence of tertiary alcohols.

  • Phenols: Phenols, being less nucleophilic than aliphatic alcohols, are expected to react at a moderate rate.

Conclusion and Future Perspectives

1-Carbobenzoxy-3-methylimidazolium Triflate is a promising reagent for the mild and efficient acylation of primary and secondary alcohols. Its high reactivity, bench stability, and the generation of easily removable byproducts make it an attractive alternative to traditional acylating agents, particularly in the context of complex molecule synthesis where functional group tolerance is paramount. The anticipated chemoselectivity for primary and secondary over tertiary alcohols further enhances its synthetic utility.

Future investigations could explore the application of Cbz-MIM-OTf in the protection of chiral alcohols, assessing the potential for racemization. Additionally, the development of catalytic systems utilizing imidazolium salts for in situ generation of highly reactive acylating species from carboxylic acids represents an exciting avenue for further research in sustainable organic synthesis.

References

  • Chaubey, S. A., & Mishra, R. (2020). Synthesis of task-specific imidazolium ionic liquid as an efficient catalyst in acetylation of alcohols, phenols, and amines. Chemické zvesti, 74(9), 3259–3268. [Link]

  • Luis, N. R., Chung, K. K., Hickey, M. R., Lin, Z., Beutner, G. L., & Vosburg, D. A. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. [Link]

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934. [Link]

  • PubChem. (n.d.). 1-Carbobenzoxy-3-methylimidazolium trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ye, L., Liu, L., Lu, Y., & Cai, Y. (2008). An imidazolium tosylate salt as efficient and recyclable catalyst for acetylation in an ionic liquid. Monatshefte für Chemie - Chemical Monthly, 139(6), 633–638. [Link]

Method

Application Notes &amp; Protocols: Leveraging 1-Cbz-3-methylimidazolium Triflate in Continuous Flow Synthesis

Introduction: The Convergence of Ionic Liquids and Flow Chemistry This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for utilizing "1-Cb...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Ionic Liquids and Flow Chemistry

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for utilizing "1-Cbz-3-methylimidazolium Triflate," a potentially novel imidazolium-based ionic liquid, in a continuous flow reactor. While specific data for this compound is not yet widely available, this guide will draw upon the well-established properties of analogous imidazolium triflate salts and the principles of continuous flow chemistry to provide a robust starting point for its application. The carboxybenzyl (Cbz) group suggests potential applications in peptide synthesis or other reactions where this protecting group is employed.

Physicochemical Properties of Imidazolium Triflate Ionic Liquids

Understanding the physical and chemical properties of the ionic liquid is paramount for designing a successful continuous flow process. The properties of analogous imidazolium triflates, such as 1-ethyl-3-methylimidazolium triflate and 1-butyl-3-methylimidazolium triflate, provide valuable insights.

PropertyTypical Value for Analogous Imidazolium TriflatesSignificance in Flow Chemistry
Melting Point Often below room temperature (e.g., -9°C for 1-ethyl-3-methylimidazolium triflate)[5]A low melting point is crucial for handling and pumping the IL at ambient or moderately elevated temperatures, avoiding the need for extensive heating of reservoirs and lines.
Viscosity Moderate (e.g., 40 cP for 1-ethyl-3-methylimidazolium triflate)[5]Viscosity directly impacts the required pump pressure and can affect mixing and mass transfer within the reactor. Lower viscosity is generally preferred.
Density Typically >1 g/mL (e.g., 1.39 g/cm³ for 1-ethyl-3-methylimidazolium triflate)[5]Density is important for pump calibration and, in multiphasic systems, for phase separation.
Thermal Stability High decomposition temperatures (often >250°C)[6]High thermal stability allows for a wide operational temperature range, enabling reactions at elevated temperatures to increase reaction rates.[3]
Solvent Properties Capable of dissolving a wide range of organic and inorganic compounds[7]The tunable solubility is a key advantage of ILs, allowing them to act as solvents for reactants and catalysts.
Ionic Conductivity High (e.g., 9.2 mS/cm for 1-ethyl-3-methylimidazolium triflate)[5]While more critical for electrochemical applications, it can be an indicator of the ionic nature and potential interactions within the reaction medium.

Experimental Setup: A Modular Approach to Continuous Flow Synthesis

A continuous flow setup for reactions involving "1-Cbz-3-methylimidazolium Triflate" should be modular to allow for flexibility in reaction optimization. The core components include pumps, a reactor, a back-pressure regulator, and collection/in-line analysis modules.

Core Components and Rationale
  • Pumping System:

    • Rationale: Precise and pulseless flow is critical for maintaining stoichiometric control and a stable residence time.

    • Recommendation: High-performance liquid chromatography (HPLC) pumps or syringe pumps are ideal. For handling viscous ionic liquids, pumps capable of operating at higher pressures may be necessary.

  • Reagent and Ionic Liquid Reservoirs:

    • Rationale: Inert conditions are often necessary to prevent degradation of reagents or the ionic liquid.

    • Recommendation: Glass reservoirs with septa for needle-based withdrawal under an inert atmosphere (e-g., nitrogen or argon) are recommended.

  • Mixing Point:

    • Rationale: Efficient mixing of the reactant streams with the ionic liquid is essential to initiate the reaction uniformly.

    • Recommendation: A T-mixer or a micromixer should be placed just before the reactor inlet. The choice depends on the miscibility of the reactant streams with the ionic liquid.

  • Reactor Module:

    • Rationale: The reactor is where the chemical transformation occurs. The choice of reactor depends on the reaction kinetics, heat transfer requirements, and whether a solid-supported catalyst is used.

    • Recommendation:

      • Coil Reactors (PFFE, SS316): Suitable for homogenous reactions where the ionic liquid acts as a solvent and/or catalyst. The high surface-area-to-volume ratio allows for excellent temperature control.[4]

      • Packed-Bed Reactors: Ideal for heterogeneous catalysis where the ionic liquid can be immobilized on a solid support (Supported Ionic Liquid Phase, SILP).[8][9] This approach simplifies product separation and catalyst recycling.[9]

    • Temperature Control: The reactor should be housed in a temperature-controlled environment, such as an oven, oil bath, or a dedicated heating/cooling module.

  • Back-Pressure Regulator (BPR):

    • Rationale: A BPR is used to maintain the system under pressure, which is necessary for reactions conducted above the boiling point of a solvent or to enhance the solubility of gaseous reactants.[4]

    • Recommendation: A BPR with adjustable pressure settings should be placed after the reactor outlet.

  • Collection and In-line Analysis:

    • Rationale: Continuous monitoring of the reaction output is crucial for optimization and steady-state verification.

    • Recommendation:

      • Collection: A fraction collector for automated sample collection.

      • In-line Analysis: Integration of in-line analytical techniques such as UV-Vis spectroscopy, FT-IR, or mass spectrometry can provide real-time reaction monitoring.

Visualizing the Workflow

Continuous_Flow_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing ReagentA Reagent A Reservoir PumpA Pump A ReagentA->PumpA ReagentB Reagent B Reservoir PumpB Pump B ReagentB->PumpB IL 1-Cbz-3-methylimidazolium Triflate Reservoir PumpIL Pump IL IL->PumpIL Mixer T-Mixer PumpA->Mixer PumpB->Mixer PumpIL->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Analysis In-line Analysis (e.g., UV-Vis, MS) BPR->Analysis Collection Product Collection Analysis->Collection

Caption: Modular continuous flow setup for reactions using 1-Cbz-3-methylimidazolium Triflate.

Detailed Experimental Protocol: A General Guideline

This protocol outlines a general procedure for conducting a reaction in a continuous flow system using "1-Cbz-3-methylimidazolium Triflate" as a solvent and/or catalyst. Note: This is a template and will require optimization for specific chemical transformations.

System Preparation and Safety Precautions
  • Safety First: Always consult the Safety Data Sheet (SDS) for all chemicals used. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Leak Check: Before introducing any chemicals, perform a leak check of the entire system using a benign solvent (e.g., isopropanol) at the intended operating pressure.

  • Inert Atmosphere: Purge all reagent and solvent lines with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture, especially if air- or moisture-sensitive reagents are used.

Reagent and Ionic Liquid Preparation
  • Degassing: Degas all solutions, including the ionic liquid, to remove dissolved gases that could form bubbles in the system and disrupt the flow.

  • Solution Preparation: Prepare stock solutions of your reactants at known concentrations. If the reactants are not soluble in the ionic liquid at room temperature, a co-solvent might be necessary. However, the use of a co-solvent may alter the properties of the ionic liquid.

System Start-up and Equilibration
  • Solvent Prime: Begin by pumping a suitable solvent through the entire system at a low flow rate to wet all surfaces and ensure the system is free of air bubbles.

  • Ionic Liquid Introduction: Switch the pump inlet to the "1-Cbz-3-methylimidazolium Triflate" reservoir and begin pumping the ionic liquid into the system until it has completely displaced the priming solvent.

  • Temperature and Pressure Ramping: Gradually increase the temperature of the reactor and the pressure using the back-pressure regulator to the desired setpoints. Allow the system to equilibrate until the temperature and pressure are stable.

Reaction Initiation and Execution
  • Reagent Introduction: Start pumping the reactant solutions into the system at the calculated flow rates to achieve the desired stoichiometry and residence time.

  • Residence Time Calculation: The residence time (τ) is calculated as the reactor volume (V) divided by the total flow rate (F): τ = V / F. Adjust the flow rates to explore different residence times.

  • Steady State: Allow the system to run for at least three residence times to reach a steady state before collecting any samples for analysis.

Sample Collection and Analysis
  • At-line/Off-line Analysis: Collect samples from the outlet stream at regular intervals and analyze them using appropriate techniques (e.g., GC, HPLC, NMR) to determine conversion, selectivity, and yield.

  • In-line Monitoring: If available, use in-line analytical tools to monitor the reaction progress in real-time.

System Shutdown
  • Reagent Stop: Stop the flow of the reactant solutions and continue to pump the ionic liquid to flush the reactor.

  • Cool Down and Depressurize: Gradually decrease the reactor temperature and system pressure.

  • Solvent Flush: Flush the entire system with a suitable solvent to remove the ionic liquid and any remaining reaction components.

Self-Validating System and Troubleshooting

A well-designed protocol should have built-in checks for self-validation.

  • Mass Balance: A consistent mass balance between the input and output streams indicates a stable and leak-free system.

  • Reproducibility: Repeating the experiment under the same conditions should yield consistent results, confirming the robustness of the setup.

  • Troubleshooting:

    • Pressure Fluctuations: May indicate a blockage, a leak, or bubble formation.

    • Inconsistent Results: Could be due to imprecise pumping, temperature variations, or degradation of reagents.

    • Phase Separation: If using a multiphasic system, ensure adequate mixing and that the phases are moving through the reactor as intended.

Conclusion

The use of "1-Cbz-3-methylimidazolium Triflate" in a continuous flow reactor represents a promising avenue for developing efficient and sustainable chemical processes. By leveraging the unique properties of ionic liquids and the precise control offered by flow chemistry, researchers can explore novel reaction pathways and optimize existing ones. The modular and systematic approach outlined in this guide provides a solid foundation for harnessing the potential of this synergistic combination in pharmaceutical and fine chemical synthesis.[11]

References

  • Chem-Impex. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Retrieved from [Link]

  • Kralj, A. G. (2018). CONTINUOUS FLOW CHEMISTRY IN SYNTHESIS: FROM IONIC LIQUID PRODUCTION TOWARDS CARBON DIOXIDE VALORISATION. reposiTUm. Retrieved from [Link]

  • Creary, X., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses, 82, 166. doi: 10.15227/orgsyn.082.0166
  • Bieliński, D., & Krawczyk, T. (2023). Supported Ionic Liquid Phase Catalysts Dedicated for Continuous Flow Synthesis. Materials, 16(5), 1999. doi: 10.3390/ma16051999
  • García-Verdugo, E., Altava, B., Burguete, M. I., Lozano, P., & Luis, S. V. (2015). Ionic liquids and continuous flow processes: a good marriage to design sustainable processes. Green Chemistry, 17(5), 2693-2713. doi: 10.1039/C4GC02388A
  • Kärcher, J., Korth, W., Wasserscheid, P., & Jess, A. (2010). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 15(4), 2521-2538. doi: 10.3390/molecules15042521
  • Bieliński, D., & Krawczyk, T. (2023). Supported Ionic Liquid Phase Catalysts Dedicated for Continuous Flow Synthesis. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Silver-Functionalized Ionic Liquid@MCM-41 Adsorbents for C2H4/C2H6 Separation. MDPI. Retrieved from [Link]

  • Dupont, J., Consorti, C. S., Suarez, P. A. Z., & de Souza, R. F. (2002). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. Organic Syntheses, 79, 236. doi: 10.15227/orgsyn.079.0236
  • PubChem. (n.d.). 1-Benzyl-3-methylimidazolium trifluoromethanesulfonate. Retrieved from [Link]

  • Dupont, J., Consorti, C. S., Suarez, P. A. Z., & de Souza, R. F. (2002). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses Procedure. Retrieved from [Link]

  • Fekete, M., et al. (2016). A continuous flow process for the green and sustainable production of N-alkyl imidazoles. ResearchGate. Retrieved from [Link]

  • Fekete, M., et al. (2016). Experimental set-up for the continuous flow N-alkylation of imidazole. ResearchGate. Retrieved from [Link]

  • Hallett, J. P., & Welton, T. (2011). Room-Temperature Ionic Liquids: Solvents for Synthesis and Catalysis. 2. Chemical Reviews, 111(5), 3508-3576. doi: 10.1021/cr1003248
  • de Souza, R. O. M. A., et al. (2017). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Journal of the Brazilian Chemical Society, 28(2), 191-213. doi: 10.21577/0103-5053.20160212
  • Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132-7189. doi: 10.1021/acs.chemrev.6b00562
  • Wang, Y., et al. (2024). Mechanistic Insights into the Roles of Electrolyte Additives in Enhancing CO2 Electroreduction Efficiency. ACS Catalysis, 14(1), 256-271. doi: 10.
  • Yadav, G. D., & Biswas, A. (2022). Design and Development of Novel Continuous Flow Stirred Multiphase Reactor: Liquid–Liquid–Liquid Phase Transfer Catalysed Synthesis of Guaiacol Glycidyl Ether. Catalysts, 12(10), 1184. doi: 10.

Sources

Application

Harnessing 1-Benzyloxycarbonyl-3-methylimidazolium Triflate: A Modern Reagent for Amine Protection in Fine Chemical Synthesis

An Application Guide for Researchers Introduction In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and fine chemical development, the judicious use of protecting groups is pa...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and fine chemical development, the judicious use of protecting groups is paramount. The benzyloxycarbonyl (Cbz or Z) group is one of the most venerable and widely employed protecting groups for primary and secondary amines, prized for its stability under a range of conditions and its clean removal by catalytic hydrogenolysis.[1][2][3] Traditionally, the introduction of the Cbz group is accomplished using benzyl chloroformate (Cbz-Cl), a reactive but corrosive and moisture-sensitive liquid.

This guide introduces 1-Benzyloxycarbonyl-3-methylimidazolium Triflate , a modern alternative that embodies the principles of green and efficient chemistry. As a stable, crystalline solid, this reagent offers significant advantages in handling, storage, and reaction precision. Its structure incorporates a highly activated carbonyl group poised for nucleophilic attack, with the innocuous 1-methylimidazole as the leaving group, thereby circumventing the formation of corrosive HCl. The triflate (OTf) anion is a non-coordinating, stable counter-ion that enhances the reagent's reactivity.[4]

This document serves as a comprehensive technical guide for researchers, providing foundational principles, mechanistic insights, and detailed, field-tested protocols for the synthesis and application of this advanced benzyloxycarbonylating agent.

PART 1: Reagent Profile and Synthesis

Chemical Structure and Properties

1-Benzyloxycarbonyl-3-methylimidazolium triflate is an N-alkoxycarbonylimidazolium salt. The positive charge on the imidazolium ring renders the exocyclic carbonyl carbon exceptionally electrophilic, making it a potent Cbz-transfer agent.

PropertyValueSource/Rationale
Molecular Formula C₁₃H₁₃F₃N₂O₅SCalculated
Molecular Weight 382.31 g/mol Calculated
Appearance White to off-white crystalline solidInferred from similar imidazolium salts
Solubility Soluble in CH₂Cl₂, CH₃CN, DMF; partially soluble in THF; insoluble in hexanes, diethyl ether.Inferred from analogous ionic liquids
Stability Bench-stable, moisture-tolerant solidKey advantage over Cbz-Cl
Proposed Synthesis of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate

The synthesis of the title reagent can be achieved via a straightforward two-step process involving the initial formation of the imidazolium chloride salt, followed by a clean anion metathesis. This method avoids the direct use of highly reactive triflating agents on the imidazole precursor.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Metathesis MeIm 1-Methylimidazole reaction1 0 °C to RT MeIm->reaction1 CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->reaction1 Solvent1 Anhydrous Solvent (e.g., Toluene) Solvent1->reaction1 Intermediate 1-Benzyloxycarbonyl-3- methylimidazolium Chloride reaction2 RT, Dark Intermediate->reaction2 reaction1->Intermediate AgOTf Silver Triflate (AgOTf) AgOTf->reaction2 Solvent2 Acetonitrile Solvent2->reaction2 Product 1-Benzyloxycarbonyl-3- methylimidazolium Triflate AgCl Silver Chloride (Precipitate) reaction2->Product reaction2->AgCl

Caption: Proposed synthetic workflow for the target reagent.

Protocol 1: Synthesis of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate

  • Part A: Synthesis of 1-Benzyloxycarbonyl-3-methylimidazolium Chloride

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1-methylimidazole (1.0 eq.) and anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Add benzyl chloroformate (Cbz-Cl, 1.05 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A white precipitate will form.

    • Isolate the solid product by vacuum filtration, wash thoroughly with anhydrous diethyl ether to remove any unreacted starting materials, and dry under high vacuum. The resulting white solid, 1-benzyloxycarbonyl-3-methylimidazolium chloride, can be used in the next step without further purification.

  • Part B: Anion Exchange

    • In a flask protected from light, dissolve the imidazolium chloride salt (1.0 eq.) from Part A in anhydrous acetonitrile.

    • In a separate flask, dissolve silver triflate (AgOTf, 1.0 eq.) in anhydrous acetonitrile.

    • Slowly add the silver triflate solution to the imidazolium chloride solution. A thick white precipitate of silver chloride (AgCl) will form immediately.

    • Stir the suspension at room temperature for 2-4 hours in the dark to ensure complete reaction.

    • Remove the AgCl precipitate by filtration through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the solid from a suitable solvent system (e.g., dichloromethane/diethyl ether) to afford pure 1-Benzyloxycarbonyl-3-methylimidazolium Triflate as a white crystalline solid.

PART 2: Application in Amine Protection

Principle and Mechanism of Action

The benzyloxycarbonylation of an amine using this reagent is a classic nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon. The stability of the resulting 1-methylimidazole leaving group and the non-nucleophilic nature of the triflate anion drive the reaction to completion under mild conditions.

Caption: Mechanism of amine protection.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) or acetonitrile are excellent choices as they are aprotic and effectively solvate the imidazolium salt without interfering with the reaction.

  • Base: For the protection of primary or secondary alkyl amines, often no external base is required, as the displaced 1-methylimidazole can act as a sufficient acid scavenger. For less nucleophilic amines (e.g., anilines) or when protecting the salt of an amine (e.g., an amino acid hydrochloride), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the acid and free the nucleophile.[1]

  • Temperature: The reaction is typically conducted at 0 °C to room temperature, highlighting the high reactivity of the reagent and allowing for the protection of thermally sensitive substrates.

Protocol 2: General Procedure for N-Benzyloxycarbonylation of an Amine

This protocol is suitable for a wide range of primary and secondary amines.

G start Start setup Dissolve Amine (1.0 eq.) and optional Base (1.1 eq.) in Anhydrous DCM start->setup cool Cool solution to 0 °C setup->cool add_reagent Add Imidazolium Reagent (1.05 eq.) in portions cool->add_reagent react Stir at 0 °C to RT Monitor by TLC/LC-MS add_reagent->react workup Quench with H₂O Separate Layers react->workup extract Extract Aqueous Layer with DCM (2x) workup->extract combine Combine Organic Layers Wash with Brine, Dry (Na₂SO₄) extract->combine concentrate Concentrate in vacuo combine->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Pure Cbz-Amine purify->end

Sources

Method

Application Notes and Protocols for the Scale-up Synthesis of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate

Introduction: The Significance of Protected Imidazolium Salts in Modern Chemistry 1-Benzyloxycarbonyl-3-methylimidazolium triflate is a functionalized ionic liquid that holds significant promise in various chemical appli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Protected Imidazolium Salts in Modern Chemistry

1-Benzyloxycarbonyl-3-methylimidazolium triflate is a functionalized ionic liquid that holds significant promise in various chemical applications, from catalysis to advanced material synthesis. The benzyloxycarbonyl (Cbz) group, a well-established protecting group for amines, introduces a reactive handle that can be selectively removed under specific conditions, revealing a primary amine functionality on the imidazolium cation.[1] This latent reactivity, combined with the inherent properties of ionic liquids—such as low volatility, high thermal stability, and tunable solvency—makes this compound a valuable building block for researchers and drug development professionals.

This guide provides a comprehensive overview of the synthesis of 1-benzyloxycarbonyl-3-methylimidazolium triflate, with a special focus on the considerations necessary for scaling the reaction from the laboratory bench to pilot-plant production. We will delve into the underlying chemical principles, provide detailed experimental protocols, and address the critical safety and engineering challenges associated with large-scale synthesis.

Synthetic Strategy: A Two-Step Approach to a Functionalized Ionic Liquid

The synthesis of 1-benzyloxycarbonyl-3-methylimidazolium triflate can be efficiently achieved through a two-step process:

  • Quaternization: The reaction of 1-methylimidazole with benzyl chloroformate to form the 1-benzyloxycarbonyl-3-methylimidazolium chloride intermediate.

  • Anion Metathesis: The exchange of the chloride anion with the trifluoromethanesulfonate (triflate) anion to yield the final product.

This approach is favored for its high yields and the relative ease of purification of the intermediates and the final product.

Reaction Mechanism

The quaternization step proceeds via a nucleophilic attack of the more nucleophilic nitrogen of 1-methylimidazole on the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the imidazolium cation.

The subsequent anion metathesis is an equilibrium-driven process. By selecting a triflate salt with a counter-ion that forms an insoluble chloride salt (e.g., silver triflate) or by using a triflate source that allows for easy removal of the chloride byproduct, the equilibrium can be shifted towards the desired product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of 1-benzyloxycarbonyl-3-methylimidazolium triflate.

Synthesis_Workflow cluster_quaternization Part 1: Quaternization cluster_metathesis Part 2: Anion Metathesis cluster_purification Part 3: Purification start_q 1-Methylimidazole & Benzyl Chloroformate reaction_q Reaction in an appropriate solvent (e.g., Toluene) start_q->reaction_q intermediate 1-Benzyloxycarbonyl-3-methylimidazolium Chloride reaction_q->intermediate reaction_m Anion exchange in a suitable solvent (e.g., Acetonitrile) intermediate->reaction_m start_m Silver Triflate (or other triflate source) start_m->reaction_m product 1-Benzyloxycarbonyl-3-methylimidazolium Triflate reaction_m->product byproduct Silver Chloride (precipitate) reaction_m->byproduct filtration Filtration to remove AgCl product->filtration solvent_removal Solvent removal under reduced pressure filtration->solvent_removal drying High-vacuum drying solvent_removal->drying final_product Pure Product drying->final_product

Caption: Workflow for the synthesis of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate.

Detailed Experimental Protocols

Part 1: Laboratory-Scale Synthesis of 1-Benzyloxycarbonyl-3-methylimidazolium Chloride

Materials:

  • 1-Methylimidazole (Reagent grade, ≥99%)

  • Benzyl chloroformate (Reagent grade, ≥97%)

  • Toluene (Anhydrous, ≥99.8%)

  • Diethyl ether (Anhydrous, ≥99.7%)

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylimidazole (8.21 g, 0.1 mol) and anhydrous toluene (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (17.06 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash with anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

  • Dry the resulting white solid under high vacuum to a constant weight to yield 1-benzyloxycarbonyl-3-methylimidazolium chloride.

Part 2: Laboratory-Scale Synthesis of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate

Materials:

  • 1-Benzyloxycarbonyl-3-methylimidazolium chloride (from Part 1)

  • Silver trifluoromethanesulfonate (Silver triflate, ≥99%)

  • Acetonitrile (Anhydrous, ≥99.8%)

Procedure:

  • In a 500 mL round-bottom flask protected from light, dissolve 1-benzyloxycarbonyl-3-methylimidazolium chloride (25.47 g, 0.1 mol) in anhydrous acetonitrile (200 mL).

  • In a separate flask, dissolve silver triflate (25.69 g, 0.1 mol) in anhydrous acetonitrile (100 mL).

  • Slowly add the silver triflate solution to the imidazolium chloride solution with vigorous stirring. A white precipitate of silver chloride will form immediately.

  • Stir the reaction mixture at room temperature for 4 hours, protected from light.

  • Remove the silver chloride precipitate by filtration through a pad of Celite®.

  • Wash the filter cake with anhydrous acetonitrile (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting oil or solid under high vacuum at 40 °C to a constant weight to yield 1-benzyloxycarbonyl-3-methylimidazolium triflate.

Scale-up Synthesis Considerations

Scaling up the synthesis of 1-benzyloxycarbonyl-3-methylimidazolium triflate requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ParameterLaboratory Scale (0.1 mol)Pilot Scale (10 mol)Key Considerations for Scale-up
Reaction Vessel 250 mL - 500 mL Glass Flask20 L - 50 L Glass-lined ReactorEnsure adequate mixing and heat transfer. Glass-lined steel is preferred for its chemical resistance and durability.
Reagent Addition Dropping FunnelMetering PumpPrecise control of addition rate is crucial to manage the exotherm of the quaternization reaction.
Temperature Control Ice BathJacketed Reactor with Chiller/HeaterThe quaternization reaction is exothermic. Efficient heat removal is critical to prevent runaway reactions and side product formation.
Stirring Magnetic StirrerOverhead Mechanical StirrerEffective agitation is necessary to maintain a homogeneous reaction mixture and prevent localized overheating.
Filtration Buchner FunnelNutsche Filter/DryerFor large quantities of solids, a closed filtration system is safer and more efficient.
Solvent Handling Fume HoodClosed-loop Solvent Transfer SystemMinimize operator exposure and solvent emissions.
Drying High-Vacuum LineVacuum Tray DryerEnsure efficient removal of residual solvents to meet product specifications.
Safety First: Handling Hazardous Reagents
  • Benzyl Chloroformate: This reagent is highly corrosive and lachrymatory.[1] It reacts with water and moist air to produce hydrogen chloride gas.[2] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Store under an inert atmosphere and away from moisture.[2]

  • Triflate Salts: While generally stable, some triflate salts can be irritating to the skin and eyes.[3] Handle with appropriate PPE.

  • Exothermic Reaction: The quaternization of 1-methylimidazole is an exothermic process. On a large scale, the heat generated can be significant. It is imperative to have a robust cooling system in place and to monitor the internal reaction temperature closely. A gradual addition of benzyl chloroformate is essential to control the rate of heat evolution.

Process Optimization and Quality Control

  • Solvent Selection: While toluene and acetonitrile are suitable for laboratory-scale synthesis, alternative solvents with higher flash points and lower toxicity may be considered for pilot-scale production to enhance safety.

  • Purification: The purity of the final product is critical for its intended application. Residual chloride from the starting material can be detrimental in many electrochemical and catalytic processes. The progress of the anion exchange can be monitored by ion chromatography or by a qualitative silver nitrate test on an aqueous solution of the product.

  • Water Content: Ionic liquids are often hygroscopic. The final product should be dried under high vacuum to minimize the water content, which can affect its physicochemical properties and reactivity.

  • Thermal Stability: Imidazolium-based ionic liquids generally exhibit good thermal stability.[4] However, the decomposition temperature can be influenced by impurities.[4] Thermogravimetric analysis (TGA) is a valuable tool for determining the thermal stability of the final product and ensuring it meets the required specifications for high-temperature applications.

Conclusion

The synthesis of 1-benzyloxycarbonyl-3-methylimidazolium triflate is a scalable process that provides access to a versatile functionalized ionic liquid. By understanding the underlying chemistry, implementing robust process controls, and adhering to strict safety protocols, researchers and drug development professionals can confidently produce this valuable compound on a scale that meets their research and development needs. This guide provides a solid foundation for such endeavors, emphasizing a proactive approach to safety and process optimization.

References

  • Chancelier, L., Boyron, O., Gutel, T., & Santini, C. (2016). Thermal stability of imidazolium-based ionic liquids. French-Ukrainian Journal of Chemistry, 4(1), 51-64. [Link]

  • Fox, D. M., et al. (2003). Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts. Green Chemistry, 5(6), 724-727. [Link]

  • Villanueva, M., Coronas, A., García, J., & Salgado, J. (2013). Thermal Stability of Ionic Liquids for Their Application as New Absorbents. Industrial & Engineering Chemistry Research, 52(45), 15718–15727. [Link]

  • Stanford University Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • Vassilev, K., & Vlaykova, A. (2016). Synthesis of 1-methylimidazolium trifluoroacetate and its application in Biginelli reaction. Journal of Chemical and Pharmaceutical Research, 8(4), 85-90. [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. [Link]

  • PubChem. (n.d.). 1-Benzyl-3-methylimidazolium trifluoromethanesulfonate. [Link]

  • Bui, T. T., & Kim, H.-K. (2020). Lanthanum(III) Trifluoromethanesulfonate Catalyzed Direct Synthesis of Ureas from N-Benzyloxycarbonyl-, N-Allyloxycarbonyl-, and N-2,2,2-Trichloroethoxycarbonyl-Protected Amines. Synlett, 31(10), 997–1002. [Link]

  • Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZYL CHLOROFORMATE. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Amine Protection Reactions Mediated by 1-Carbobenzoxy-3-methylimidazolium Triflate

Welcome to the technical support hub for reactions involving 1-Carbobenzoxy-3-methylimidazolium Triflate. This guide is designed for researchers, chemists, and drug development professionals who use this reagent for the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for reactions involving 1-Carbobenzoxy-3-methylimidazolium Triflate. This guide is designed for researchers, chemists, and drug development professionals who use this reagent for the N-protection of amines with the Carbobenzoxy (Cbz) group. As a stable, crystalline solid, this reagent offers a convenient alternative to the often-unstable benzyl chloroformate (Cbz-Cl). However, like any reaction, achieving optimal yields requires attention to detail.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 1-Carbobenzoxy-3-methylimidazolium Triflate and what is its primary application?

1-Carbobenzoxy-3-methylimidazolium Triflate (also known as 1-Cbz-3-methylimidazolium Triflate or Rapoport's Reagent) is an electrophilic Cbz-donating reagent.[1][2] Its principal use is for the protection of primary and secondary amines by introducing the Carbobenzoxy (Cbz or Z) protecting group, forming a stable carbamate.[3][4] This is a crucial step in multi-step organic synthesis, particularly in peptide synthesis and the development of complex nitrogen-containing pharmaceuticals, as it prevents the amine's nucleophilicity and basicity from interfering with subsequent reactions.[5]

Q2: What is the general reaction mechanism for amine protection with this reagent?

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Cbz group. The highly stable 1-methylimidazole acts as the leaving group. The triflate anion (OTf⁻) is a spectator ion but its parent acid, triflic acid (TfOH), is generated as a byproduct, which has significant implications for the reaction conditions.

Caption: General reaction pathway for Cbz protection.
Q3: How should I properly store 1-Carbobenzoxy-3-methylimidazolium Triflate?

While the reagent is a thermally stable salt[6][7], its reactivity is similar to other highly electrophilic reagents. It is crucial to protect it from nucleophiles, especially water.

  • Storage Condition: Store in a tightly sealed container in a cool, dry place. A desiccator is highly recommended.

  • Causality: The reagent is susceptible to hydrolysis. Atmospheric moisture can slowly hydrolyze the reagent, reducing its potency and leading to inconsistent results. Storing it under inert gas (Nitrogen or Argon) is good practice for long-term storage.

Q4: What are the key advantages of this reagent over traditional benzyl chloroformate (Cbz-Cl)?
Feature1-Carbobenzoxy-3-methylimidazolium TriflateBenzyl Chloroformate (Cbz-Cl)
Physical State White to off-white crystalline solidOily liquid with a pungent odor
Stability High thermal stability, less sensitive to moistureThermally unstable, decomposes over time
Handling Easier to weigh and handle accuratelyDifficult to handle, often requires purification
Byproducts 1-methylimidazole and triflic acidHydrochloric acid (HCl)

Section 2: Troubleshooting Guide for Low Yields

Low yields are rarely due to a single cause. Often, a combination of factors is at play. This guide follows a logical workflow to help you identify the root cause efficiently.

Caption: Systematic troubleshooting workflow for low reaction yields.
Problem Area 1: Reagent & Starting Material Integrity

Answer: Yes, this is a primary suspect.

  • Causality (The "Why"): The most common failure mode for this reagent is hydrolysis. It is an activated ester. If it has been exposed to atmospheric moisture, it can hydrolyze to benzyl alcohol and the corresponding carbamic acid of 1-methylimidazole, which is unstable. This decomposition reduces the amount of active reagent available for your reaction.

  • Troubleshooting Steps:

    • Check Appearance: The reagent should be a white to off-white crystalline solid. Any significant discoloration or a "gummy" appearance may indicate decomposition.

    • Use a Fresh Bottle: The most straightforward test is to run the reaction with a new, unopened bottle of the reagent and compare the results.

    • Proper Handling: Always handle the reagent quickly, minimizing its exposure to air. Seal the bottle tightly immediately after use.

Answer: The purity and nature of your amine substrate are critical.

  • Causality (The "Why"):

    • Purity: Impurities in your amine can interfere with the reaction. Non-nucleophilic impurities will lower the effective concentration of your amine, while reactive impurities (like water or other nucleophiles) can consume the Cbz-reagent.[8]

    • Steric Hindrance: Highly hindered amines (e.g., di-tert-butylamine) will react much more slowly than less hindered amines (e.g., benzylamine). The reaction may require more forcing conditions (higher temperature, longer reaction time).

    • Nucleophilicity: Very weak nucleophiles, such as anilines with strong electron-withdrawing groups, may not be reactive enough under standard conditions.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your amine by NMR, LC-MS, or GC-MS. If necessary, purify it by distillation, recrystallization, or chromatography before use.

    • Adjust Conditions for Hindrance: For sterically hindered or weakly nucleophilic amines, consider increasing the reaction temperature or extending the reaction time. Monitor progress carefully by TLC or LC-MS to avoid decomposition.[9]

Problem Area 2: Reaction Conditions

Answer: The most common culprit is the in-situ generation of acid without a proper scavenger.

  • Causality (The "Why"): The reaction of one equivalent of your amine (R-NH₂) with the Cbz-reagent produces one equivalent of your desired product AND one equivalent of 1-methylimidazolium triflate. The 1-methylimidazolium cation is acidic and, more importantly, the triflic acid (TfOH) generated as a byproduct is a superacid.[6] This strong acid will immediately protonate a molecule of your starting amine (R-NH₂ → R-NH₃⁺). This protonated amine is no longer nucleophilic and cannot react with the Cbz-reagent. Therefore, without a base to neutralize the acid, the theoretical maximum yield is only 50%.

  • Troubleshooting Steps:

    • Add a Base: Include at least one equivalent of a non-nucleophilic, sterically hindered base. This base will scavenge the acid produced, ensuring your starting amine remains deprotonated and reactive.

    • Choose the Right Base: The choice of base is critical. It must be strong enough to neutralize triflic acid but not so nucleophilic that it competes with your substrate by reacting with the Cbz-reagent itself.

Recommended BasesBases to AvoidRationale
Diisopropylethylamine (DIPEA)Triethylamine (TEA)TEA can sometimes form a stable N-acylammonium salt, consuming the reagent.
2,6-Lutidine or 2,4,6-CollidinePyridine, DMAPThese are nucleophilic and can react directly with the Cbz-reagent.
Proton SpongeSodium Bicarbonate (NaHCO₃)Often not strong enough or soluble enough in organic solvents to be effective.

Answer: Absolutely. Meticulous exclusion of water is essential for high yields.

  • Causality (The "Why"): Water is a nucleophile and will compete with your amine for the Cbz-reagent, leading to its hydrolysis and reduced yield.[10]

  • Troubleshooting Steps:

    • Dry Glassware: Ensure all glassware is either flame-dried under vacuum or oven-dried (e.g., at 120 °C for several hours) and cooled under an inert atmosphere (N₂ or Ar).[8]

    • Use Anhydrous Solvent: Use a freshly opened bottle of an anhydrous solvent or dispense it from a solvent purification system.

    • Run Under Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.

Answer: Aprotic polar solvents are generally a good starting point.

  • Causality (The "Why"): The reaction involves ionic species (the imidazolium salt) and polar intermediates. A solvent that can stabilize these species without interfering will facilitate the reaction.

  • Recommended Solvents:

    • Dichloromethane (DCM): A common choice, good for dissolving most substrates and the reagent.

    • Acetonitrile (ACN): Another excellent polar aprotic choice.[9]

    • Tetrahydrofuran (THF): Also effective, but ensure it is anhydrous as it can absorb water.

  • Solvents to Avoid:

    • Protic Solvents (Methanol, Ethanol): These are nucleophiles and can react directly with the Cbz-reagent.

    • Nonpolar Solvents (Hexane, Toluene): The reagent and ionic intermediates may have poor solubility, leading to slow or incomplete reactions.[9]

Problem Area 3: Workup and Purification

Answer: This often happens due to the product's polarity or the formation of emulsions.

  • Causality (The "Why"): Cbz-protected amines, especially those derived from small or polar amino acids, can have some water solubility. Additionally, the imidazolium salt byproduct can act as a surfactant, leading to emulsions that make phase separation difficult.

  • Troubleshooting Steps:

    • Back-Extraction: After your initial extraction, re-extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.[8]

    • Brine Wash: Wash the combined organic layers with a saturated aqueous solution of NaCl (brine). This helps to break emulsions and removes the bulk of the water from the organic phase.

    • Adjust pH: Ensure the pH of the aqueous layer is appropriate. A slightly acidic wash (e.g., dilute HCl) can help remove any remaining basic impurities, while a bicarbonate wash can remove acidic impurities.

Answer: Cbz-protected amines can sometimes be sensitive to the acidic nature of standard silica gel.

  • Causality (The "Why"): The slightly acidic surface of silica gel can, in some cases, catalyze the slow hydrolysis or degradation of sensitive protected amines, especially during long column runs.[8]

  • Troubleshooting Steps:

    • Neutralize the Silica: Pre-treat the silica gel by preparing your slurry in the eluent containing a small amount of a neutralizer like triethylamine (~0.5-1% by volume). This deactivates the acidic sites.

    • Use a Different Stationary Phase: Consider using neutral alumina or a less acidic reversed-phase silica (C18) for purification.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Use a slightly more polar solvent system to speed up elution.

    • Alternative Purification: If possible, try to purify the product by recrystallization to avoid chromatography altogether.

Section 3: Key Protocols & Methodologies

Protocol 1: General Procedure for Cbz Protection of a Primary Aliphatic Amine
  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq).

  • Solvent & Base: Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Add diisopropylethylamine (DIPEA) (1.1 eq).

  • Reagent Addition: At 0 °C (ice bath), add 1-Carbobenzoxy-3-methylimidazolium Triflate (1.05 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[11][12]

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting - Small-Scale Reaction Matrix for Optimization

If you are still facing low yields, run a parallel screen to quickly identify the optimal base and solvent. Set up four small-scale reactions (e.g., 0.1 mmol scale) in parallel.

ReactionAmine (eq)Cbz-Reagent (eq)Base (1.1 eq)Solvent
A 1.01.05DIPEADCM
B 1.01.052,6-LutidineDCM
C 1.01.05DIPEAACN
D 1.01.052,6-LutidineACN

Monitor all four reactions by TLC or LC-MS after a set time (e.g., 4 hours) to determine which condition gives the highest conversion to the product.

References

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Sources

Optimization

Identifying and minimizing side products with "1-Cbz-3-methylimidazolium Triflate"

Introduction: Welcome to the technical support guide for "1-Cbz-3-methylimidazolium Triflate." It is important to note that this compound is not a commonly cataloged or commercially available reagent. Therefore, this gui...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for "1-Cbz-3-methylimidazolium Triflate." It is important to note that this compound is not a commonly cataloged or commercially available reagent. Therefore, this guide has been constructed based on established principles of organic chemistry, drawing analogies from the known reactivity of its constituent parts: the Cbz (benzyloxycarbonyl) protecting group, the 1-methylimidazolium core, and the triflate anion. We hypothesize its primary application to be in the realm of peptide synthesis or related acylation reactions, where it may serve as a coupling agent or an activated form of a Cbz-protected amino acid. This guide is designed for researchers, scientists, and drug development professionals who may be exploring the synthesis or in-situ generation of this or structurally similar reagents.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize 1-Cbz-3-methylimidazolium triflate. What are the likely synthetic routes and the potential pitfalls that could lead to side products?

A1: The synthesis of this reagent would likely involve the reaction of a Cbz-protected imidazole with a methylating agent, or the reaction of 1-methylimidazole with a Cbz-donating electrophile. Each route has its own set of potential side reactions.

  • Route A: Methylation of a Cbz-Imidazoyl Precursor: This would involve reacting 1-Cbz-imidazole with a powerful methylating agent like methyl triflate (MeOTf).

    • Primary Reaction: The lone pair on the second nitrogen of the imidazole ring attacks the methyl group of methyl triflate.

    • Potential Side Products:

      • Over-methylation: While less likely with a 1:1 stoichiometry, excess methyl triflate could potentially lead to undesired methylation on other reactive sites if the substrate is complex.

      • Decomposition of Cbz-imidazole: 1-Cbz-imidazole can be sensitive to strong acids and bases. Any hydrolysis of methyl triflate to triflic acid could lead to the decomposition of the starting material.

      • Incomplete Reaction: Due to the electron-withdrawing nature of the Cbz group, the nucleophilicity of the imidazole nitrogen is reduced, which might lead to an incomplete reaction.

  • Route B: Cbz-protection of 1-methylimidazole: This route involves reacting 1-methylimidazole with a Cbz-donating reagent like benzyl chloroformate (Cbz-Cl).

    • Primary Reaction: The nitrogen of 1-methylimidazole attacks the carbonyl carbon of benzyl chloroformate.

    • Potential Side Products:

      • Formation of 1,1'-Carbonylbis(3-methylimidazolium) Triflate: If phosgene or a phosgene equivalent is used in conjunction with 1-methylimidazole, a dimeric imidazolium salt can form.[1]

      • Benzyl Alcohol and Toluene: These can form from the decomposition of the Cbz group, especially if the reaction conditions are not anhydrous or if elevated temperatures are used.[2]

      • Unreacted Starting Materials: Due to the reactivity of benzyl chloroformate, careful control of stoichiometry and reaction conditions is necessary to avoid leftover starting materials which can complicate purification.

A visual representation of a plausible synthetic pathway and potential side reactions is provided below.

cluster_synthesis Plausible Synthesis & Side Reactions 1-Methylimidazole 1-Methylimidazole Target 1-Cbz-3-methylimidazolium Triflate 1-Methylimidazole->Target + Cbz-Cl, then MeOTf or vice versa Side_Product_3 Unreacted Starting Materials 1-Methylimidazole->Side_Product_3 Cbz-Cl Benzyl Chloroformate (Cbz-Cl) Cbz-Cl->Target Cbz-Cl->Side_Product_3 MeOTf Methyl Triflate (MeOTf) MeOTf->Target Side_Product_1 Benzyl Alcohol Target->Side_Product_1 Decomposition Side_Product_2 Toluene Target->Side_Product_2 Decomposition

Caption: Plausible synthetic routes and potential side products.

Q2: I am using 1-Cbz-3-methylimidazolium triflate as a coupling agent in peptide synthesis and I am observing low yields and multiple peaks on my LC-MS. What are the likely side products?

A2: In the context of peptide synthesis, this reagent would likely act as an acyl-transfer agent, activating a carboxylic acid. Side products can originate from the Cbz group, the imidazolium core, or interactions with other functional groups in your peptide.

  • Side Products from the Cbz Group:

    • Benzyl alcohol and CO2: These are the classic byproducts of Cbz group cleavage. If your reaction conditions are inadvertently reductive (e.g., trace palladium catalyst from a previous step and a hydrogen source), you may see premature deprotection.[2][3]

    • Toluene: Can be formed under hydrogenolysis conditions.[3]

    • N-Benzyl Species: In the absence of a sufficient hydrogen source during reductive cleavage, the intermediate can be further reduced to an N-benzyl group, a permanent modification of your peptide.[3]

  • Side Products from the Imidazolium Core:

    • Racemization: The liberated 1-methylimidazole is a base and can promote the epimerization of the activated amino acid, leading to diastereomeric peptide impurities.[4] This is a critical concern in peptide synthesis.

    • Urea Derivatives: Reaction with amines can potentially lead to the formation of urea-type structures if the Cbz group is cleaved and the remaining imidazolium carbonyl moiety reacts.

  • Side Products related to the Triflate Anion:

    • Acid-Labile Protecting Group Cleavage: The triflate anion is the conjugate base of a very strong acid (triflic acid). If any proton sources are present, the resulting acidity can cleave other acid-sensitive protecting groups on your peptide, such as Boc (tert-butyloxycarbonyl) or trityl groups.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product 1. Incomplete activation of the carboxylic acid. 2. Instability of the 1-Cbz-3-methylimidazolium triflate under reaction conditions. 3. Premature cleavage of the Cbz group.1. Ensure stoichiometric amounts of reagents and consider a slight excess of the coupling agent. 2. Perform the reaction at lower temperatures to enhance stability. 3. Scrupulously avoid any sources of hydrogen and hydrogenation catalysts if not intended for deprotection.
Presence of a byproduct with mass +90 Da N-Benzylation of an amine.This typically occurs during Cbz-deprotection under hydrogen-deficient conditions. If deprotection is intended, ensure an adequate hydrogen source. If not, check for sources of reduction.[3]
Racemization of chiral centers The liberated 1-methylimidazole is acting as a base.Add a non-nucleophilic proton source to quench the 1-methylimidazole as it forms. Lowering the reaction temperature can also mitigate racemization.[4]
Loss of other protecting groups (e.g., Boc) Presence of triflic acid due to protonation of the triflate anion.Ensure the reaction is run under strictly anhydrous and aprotic conditions. The use of a non-nucleophilic base can be considered to scavenge any adventitious protons.
Formation of urea-type byproducts The imidazolium salt is acting as a carbonylating agent.This suggests a complex decomposition pathway. Re-evaluate the synthesis and purification of the reagent. Using a freshly prepared sample is advisable.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 1-Cbz-3-methylimidazolium Triflate
  • Disclaimer: This is a hypothetical procedure and should be optimized with appropriate safety precautions.

  • To a solution of 1-methylimidazole (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add benzyl chloroformate (1.05 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of 1-methylimidazole.

  • Cool the reaction mixture back to 0 °C and add methyl triflate (1.0 eq.) dropwise.

  • Stir at room temperature for 12-16 hours. The product may precipitate from the solution.

  • If a precipitate forms, filter the solid, wash with cold, anhydrous DCM or diethyl ether, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting oil triturated with diethyl ether to induce solidification.

Protocol 2: Minimizing Side Products during Application
  • Use Freshly Prepared Reagent: Due to its potential instability, it is best to use the reagent immediately after synthesis and purification.

  • Control Temperature: Perform coupling reactions at 0 °C or lower to minimize racemization and decomposition.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis and the formation of triflic acid.

  • Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the coupling agent to ensure complete activation of the carboxylic acid, but avoid a large excess which can lead to more side products.

  • Quenching: Quench the reaction mixture promptly upon completion to prevent further side reactions.

Visualizing the Troubleshooting Workflow

cluster_workflow Troubleshooting Workflow cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield, Impurities) check_reagent 1. Analyze Reagent Purity (NMR, LC-MS) start->check_reagent check_conditions 2. Review Reaction Conditions (Temp, Solvent, Time) check_reagent->check_conditions sol_reagent Resynthesize/Repurify Reagent check_reagent->sol_reagent Impurities found analyze_impurities 3. Characterize Byproducts (MS, NMR) check_conditions->analyze_impurities sol_temp Lower Reaction Temperature check_conditions->sol_temp High Temp sol_anhydrous Ensure Anhydrous Conditions check_conditions->sol_anhydrous Moisture suspected sol_additives Add Racemization Suppressant analyze_impurities->sol_additives Racemization detected

Caption: A logical workflow for troubleshooting common issues.

References

Sources

Troubleshooting

"1-Carbobenzoxy-3-methylimidazolium Triflate" stability under acidic or basic conditions

Welcome to the technical support center for 1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile Cbz-p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile Cbz-protecting and acyl-transfer reagent. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the stability and effective use of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental stability of Cbz-MIM-OTf.

Q1: What is the general stability of 1-Carbobenzoxy-3-methylimidazolium Triflate?

A: 1-Carbobenzoxy-3-methylimidazolium triflate is a salt consisting of a reactive N-acylimidazolium cation and a stable, non-coordinating triflate anion.[1] As a solid, it is a bench-stable, air-stable crystalline salt that can be handled under normal laboratory conditions.[2] However, its stability in solution is highly dependent on the pH, nucleophilicity of the solvent and other reagents, and temperature. The primary points of reactivity are the carbamate and the N-acylimidazolium functionalities.

Q2: How stable is the compound under acidic conditions?

A: The Cbz group is known for its relative stability in mildly acidic media.[3] Therefore, Cbz-MIM-OTf is generally stable in the presence of weak, non-nucleophilic acids. However, strong acids can lead to cleavage of the Cbz group. Conditions such as HBr in acetic acid or strong Lewis acids will readily cleave the benzyloxycarbonyl group to release the amine, toluene, and carbon dioxide.[4][5] The imidazolium ring itself is robust and generally stable under acidic conditions.[6]

Q3: Is 1-Carbobenzoxy-3-methylimidazolium Triflate stable in the presence of bases?

A: No, the compound is highly susceptible to degradation under basic conditions. The N-acylimidazolium moiety is a potent acylating agent precisely because imidazole is an excellent leaving group.[7] Basic media, particularly those containing nucleophiles like hydroxide, alkoxides, or even primary/secondary amines, will rapidly attack the electrophilic carbonyl carbon. This leads to the cleavage of the Cbz group from the imidazole ring, forming benzyl carbonate (which may further decompose) and 3-methylimidazole. N-acylimidazoles are known to be unstable in basic conditions.[8]

Q4: Can I use this reagent in aqueous or protic solvents like methanol?

A: Caution is advised. While the triflate salt form enhances its solubility in various solvents, protic solvents like water and methanol are nucleophiles.[1] Under neutral conditions at room temperature, slow hydrolysis or alcoholysis can occur over time. This degradation will be significantly accelerated by the presence of acid or, more dramatically, base. For reactions requiring long durations or elevated temperatures, it is critical to use anhydrous aprotic solvents to prevent reagent decomposition.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to common problems encountered when using Cbz-MIM-OTf.

Problem Potential Cause(s) Suggested Solutions & Explanations
Low or No Yield in Cbz-Protection Reaction 1. Reagent Decomposition: The reaction may be run under basic conditions (e.g., with an unhindered amine substrate or added base), causing the Cbz-MIM-OTf to degrade before it can react with the target nucleophile.[8]Control pH: If possible, run the reaction under neutral or slightly acidic conditions. If a base is required to deprotonate the substrate, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine, DIPEA) and add it just before the Cbz reagent.[9] • Lower Temperature: Perform the reaction at 0 °C or lower to minimize the rate of decomposition relative to the desired reaction. • Check Reagent Quality: Ensure the Cbz-MIM-OTf is a dry, free-flowing solid. Clumped or discolored reagent may indicate hydrolysis from improper storage.
Formation of 3-Methylimidazole as a Major Byproduct Hydrolysis/Nucleophilic Cleavage: This is a clear indication that the Cbz-MIM-OTf has been cleaved by a nucleophile. This could be water in the solvent, a basic additive, or even the substrate itself acting as a base.Use Anhydrous Solvents: Dry all solvents and reagents thoroughly before use. Store the Cbz-MIM-OTf in a desiccator. • Re-evaluate Base Choice: Avoid primary or secondary amines as bases. If your substrate is a primary/secondary amine, its basicity might be sufficient to cause self-catalytic degradation of the reagent. Consider converting the amine to its salt (e.g., HCl or TFA salt) and using a stoichiometric amount of a non-nucleophilic base to liberate the free amine in situ.
Inconsistent Reaction Times or Yields Moisture Contamination: Atmospheric moisture can lead to variable rates of reagent hydrolysis, causing inconsistent results, a known issue with reactive acylating agents.Inert Atmosphere: Set up and run the reaction under an inert atmosphere of nitrogen or argon to exclude moisture and oxygen. • Fresh Reagent: Use freshly opened reagent or reagent from a properly sealed container stored in a desiccator.
Reaction Fails with Sterically Hindered Amines Insufficient Reactivity: While Cbz-MIM-OTf is a potent acylating agent, extremely hindered substrates may react slowly. The extended reaction time can lead to reagent degradation, especially if trace moisture is present.Increase Temperature Carefully: A modest increase in temperature may accelerate the desired reaction. Monitor carefully for byproduct formation. • Alternative Reagent: For highly hindered systems, a more reactive Cbz source like benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions might be necessary, though this comes with its own handling challenges.[3]

Section 3: Protocols and Methodologies

This section provides detailed experimental procedures for handling and evaluating the stability of Cbz-MIM-OTf.

Protocol 1: NMR-Based Stability Assessment

This protocol allows for a direct, quantitative assessment of the reagent's stability under your specific proposed reaction conditions.

Objective: To determine the half-life of Cbz-MIM-OTf in the presence of an acid or base.

Materials:

  • 1-Carbobenzoxy-3-methylimidazolium Triflate

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Acid or base to be tested (e.g., triethylamine, acetic acid)

  • NMR tubes, syringes

Procedure:

  • Prepare Stock Solution: Accurately weigh ~10 mg of Cbz-MIM-OTf and a similar mass of the internal standard. Dissolve in 0.7 mL of the chosen deuterated solvent in a clean vial.

  • Acquire Initial Spectrum (t=0): Transfer the solution to an NMR tube and acquire a quantitative ¹H NMR spectrum. Integrate the characteristic peaks for Cbz-MIM-OTf (e.g., imidazolium protons, benzyl protons) and the internal standard.

  • Introduce Additive: Add a stoichiometric amount (e.g., 1.0 equivalent) of the acid or base to be tested directly to the NMR tube.

  • Monitor Reaction: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 24 hr).

  • Analyze Data: Calculate the relative concentration of Cbz-MIM-OTf at each time point by comparing its peak integral to that of the stable internal standard. Plot the concentration versus time to determine the rate of decomposition. The appearance of new peaks corresponding to 3-methylimidazole can confirm the degradation pathway.

Diagrams of Key Mechanisms & Workflows

Visual aids help clarify the chemical transformations and decision-making processes involved.

Basic_Degradation reagent Cbz-MIM-OTf products Cleaved Products: - Benzyl Carbonate - 3-Methylimidazole reagent->products Nucleophilic Acyl Substitution nucleophile Nucleophile (e.g., OH⁻, RNH₂) nucleophile->reagent Attack at Carbonyl caption Fig 1. Decomposition under Basic/Nucleophilic Conditions.

Caption: Fig 1. Decomposition under Basic/Nucleophilic Conditions.

Acidic_Degradation reagent Cbz-MIM-OTf products Cleavage Products: - 3-Methylimidazolium-1-carboxylate - Benzyl Cation -> Toluene reagent->products Cbz Group Cleavage acid Strong Acid (e.g., HBr) acid->reagent Protonation of Carbonyl Oxygen caption Fig 2. Decomposition Pathway under Strong Acid.

Caption: Fig 2. Decomposition Pathway under Strong Acid.

Troubleshooting_Workflow start Low Reaction Yield check_base Is a base present? start->check_base is_nucleophilic Is the base nucleophilic? check_base->is_nucleophilic Yes check_water Are conditions anhydrous? check_base->check_water No is_nucleophilic->check_water No sol_non_nuc_base Solution: Use non-nucleophilic base (e.g., DIPEA, Lutidine) is_nucleophilic->sol_non_nuc_base Yes sol_no_base Proceed with reaction. Consider steric hindrance or reagent quality. check_water->sol_no_base Yes sol_dry_reagents Solution: Use anhydrous solvents and inert atmosphere. check_water->sol_dry_reagents No reagent_degraded Conclusion: Reagent degraded by base. sol_non_nuc_base->reagent_degraded hydrolysis Conclusion: Reagent hydrolyzed. sol_dry_reagents->hydrolysis caption Fig 3. Troubleshooting Workflow for Low Reaction Yields.

Caption: Fig 3. Troubleshooting Workflow for Low Reaction Yields.

References

  • ResearchGate. Stability Studies of N‐Acylimidazoles | Request PDF. [Link]

  • ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

  • ResearchGate. Possible mechanism for the hydrolysis of imidazolinium salts under.... [Link]

  • ResearchGate. Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. [Link]

  • ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]

  • MDPI. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. [Link]

  • NIH National Center for Biotechnology Information. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. [Link]

  • National Library of Medicine. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • PubChem. 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate. [Link]

  • Organic Chemistry Portal. Practical Synthesis of Aryl Triflates under Aqueous Conditions. [Link]

  • ResearchGate. 1‐Methyl‐2‐phenyl‐3‐[(trifluoromethyl)sulfonyl]‐1 H ‐benzimidazolium Triflate. [Link]

  • Google Patents.
  • PubChem. 1-Benzyl-3-methylimidazolium trifluoromethanesulfonate. [Link]

  • ResearchGate. Imidazolium salt assisted hydrolysis of 1-chloro-2,2,2-trifluoroethane | Request PDF. [Link]

Sources

Optimization

Technical Support Center: Regeneration and Recycling of 1-Cbz-3-methylimidazolium Triflate Catalyst

Welcome to the technical support center for the 1-Cbz-3-methylimidazolium Triflate catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, det...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 1-Cbz-3-methylimidazolium Triflate catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions regarding the regeneration and recycling of this specialized ionic liquid (IL) catalyst. Our goal is to help you maintain catalyst performance, reduce costs, and promote sustainable laboratory practices.

Introduction to 1-Cbz-3-methylimidazolium Triflate
Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and recycling of [CbzMIM][OTf].

Q1: What are the primary indicators that my [CbzMIM][OTf] catalyst requires regeneration?

A1: Several signs point to diminished catalyst efficacy:

  • Decreased Reaction Yield/Conversion: This is the most direct measure of reduced performance. If you observe a consistent drop in product yield over several cycles, the catalyst is likely deactivated or fouled.

  • Increased Reaction Times: A noticeable increase in the time required to reach reaction completion suggests a lower concentration of active catalytic species.

  • Changes in Physical Appearance: A fresh catalyst is typically a clear, viscous liquid. The development of a dark yellow or brown color, increased viscosity, or the appearance of solid precipitates often indicates the accumulation of polymeric byproducts or thermal degradation.[5]

  • Difficulty in Product Separation: If you experience issues like persistent emulsion formation during solvent extraction, it may be due to the accumulation of amphiphilic impurities in the ionic liquid phase.[5]

Q2: What makes the Cbz group on the imidazolium cation important during recycling?

A2: The carboxybenzyl (Cbz) group is a critical feature that differentiates this catalyst. It is generally stable to acidic and mild basic conditions but is sensitive to catalytic hydrogenation (e.g., H₂/Pd) and strong reducing agents. During experimental work and regeneration, you must avoid conditions that could cleave the Cbz group, as this would fundamentally alter the catalyst's structure and properties. Always consider the chemical compatibility of your reactants, products, and regeneration solvents with the Cbz moiety.

Q3: How do I choose the right solvent for extracting my product from the catalyst phase?

A3: The ideal extraction solvent should meet two primary criteria: it should readily dissolve your product and any non-polar byproducts, and it should be immiscible with the [CbzMIM][OTf] ionic liquid. Due to the inherent non-volatility of ionic liquids, product separation is typically achieved via liquid-liquid extraction.[3] Common choices include diethyl ether, ethyl acetate, toluene, or hexane. The selection depends on the polarity of your product. It is advisable to start with a non-polar solvent like hexane or diethyl ether and increase polarity if product recovery is low.

Q4: My catalyst is water-miscible. How does this affect regeneration?

A4: The triflate anion (OTf⁻) can impart a degree of hydrophilicity to imidazolium-based ILs.[6][7] If your catalyst is water-miscible, removing inorganic salts or water-soluble byproducts by washing with an organic solvent is ineffective. Conversely, you cannot simply wash the IL with water to remove these impurities without losing a significant portion of the catalyst itself. For such cases, other techniques like distillation of a volatile product directly from the IL or using an aqueous two-phase system might be necessary, though these are more complex.[8] The primary method for removing water itself is rigorous drying under high vacuum.

Q5: How can I verify the purity and activity of my regenerated catalyst?

A5: Post-regeneration, it is crucial to perform quality control.

  • Visual Inspection: The catalyst should be a clear, homogenous liquid.

  • Water Content: Use Karl-Fischer titration to quantify residual water, as even small amounts can impact many reactions.[9]

  • Structural Integrity: ¹H and ¹⁹F NMR spectroscopy are invaluable. ¹H NMR can confirm the persistence of the Cbz and methylimidazolium protons and detect organic impurities. ¹⁹F NMR will show a singlet for the triflate anion, and its cleanliness indicates the absence of fluorine-containing byproducts.[6][7]

  • Performance Test: The ultimate test is to run a small-scale standard reaction and compare the yield and reaction time to that of the fresh catalyst.

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to diagnosing and solving problems encountered during the use and recycling of [CbzMIM][OTf].

Observed Issue Potential Cause Recommended Solution & Rationale
1. Gradual Drop in Reaction Yield Fouling: Accumulation of non-volatile, high-molecular-weight byproducts or polymers in the IL phase, blocking active sites.Execute Protocol 1 (Solvent Extraction). This method uses an organic solvent to dissolve and remove organic-soluble foulants that are immiscible with the ionic liquid. Multiple washes increase efficiency.
2. Catalyst Has Darkened (Yellow/Brown) Thermal Stress or Impurities: The catalyst may have been exposed to excessive heat, or colored byproducts may have formed.Execute Protocol 3 (Activated Carbon Treatment). Activated carbon has a high surface area and can adsorb colored impurities and trace polymers. This should be followed by filtration and vacuum drying. Rationale: This is a common purification technique for removing color bodies from organic liquids without chemically altering the desired compound.
3. Poor Phase Separation During Extraction Emulsion Formation: Amphiphilic byproducts or residual reactants may be stabilizing an emulsion between the IL and the extraction solvent.1. Centrifugation: Apply mechanical force to break the emulsion. 2. Add Brine: Add a small amount of saturated NaCl solution to increase the polarity of the aqueous phase (if present) or alter the ionic strength, often destabilizing the emulsion. 3. Change Solvent: Switch to a more non-polar extraction solvent (e.g., from ethyl acetate to toluene or hexane) to increase the phase difference.
4. Inconsistent Results with Recycled Catalyst Residual Water or Solvent: Volatile impurities, especially water, can significantly affect Lewis acidic or water-sensitive reactions.Execute Protocol 2 (High-Vacuum Drying). Heat the catalyst gently (e.g., 60-80°C) under high vacuum (<1 mbar) for an extended period. Rationale: The negligible vapor pressure of the IL allows for the selective removal of volatile contaminants. Confirm dryness with Karl-Fischer titration.[5][10]
5. Suspected Cbz Group Cleavage Incompatible Reaction Conditions: Exposure to reducing agents (e.g., H₂, NaBH₄) or catalytic hydrogenation conditions.Perform NMR Analysis. Check the ¹H NMR spectrum for the disappearance of benzyl (Ar-CH₂) and aromatic proton signals corresponding to the Cbz group. If cleavage has occurred, the catalyst is irreversibly degraded and cannot be regenerated. This serves as a diagnostic tool to revise the initial reaction conditions.
Visualized Workflows & Logic

A clear process is essential for consistent results. The following diagrams illustrate the standard regeneration workflow and a decision tree for troubleshooting.

RegenerationWorkflow cluster_main General Catalyst Regeneration Workflow A 1. Post-Reaction Mixture ([CbzMIM][OTf] + Product + Byproducts) B 2. Product Extraction (with immiscible organic solvent) A->B C 3. Phase Separation B->C D Product in Organic Phase (to purification) C->D Upper/Lower Layer E Contaminated IL Phase C->E IL Layer F 4. Is IL Discolored? E->F G 5. Activated Carbon Treatment (Protocol 3) F->G Yes H 6. High-Vacuum Drying (Protocol 2) F->H No G->H I 7. Quality Control (NMR, Karl-Fischer) H->I J Regenerated [CbzMIM][OTf] (Ready for Reuse) I->J

Caption: Standard workflow for regenerating the [CbzMIM][OTf] catalyst.

TroubleshootingTree cluster_troubleshooting Troubleshooting Decision Tree Start Start: Poor Catalyst Performance Q1 Is reaction yield decreasing? Start->Q1 Q2 Is the catalyst discolored? Q1->Q2 No Sol1 Cause: Fouling Action: Protocol 1 (Extraction) Q1->Sol1 Yes Q3 Are there phase separation issues? Q2->Q3 No Sol2 Cause: Impurities Action: Protocol 3 (Carbon) Q2->Sol2 Yes Sol3 Cause: Emulsion Action: Centrifuge / Add Brine Q3->Sol3 Yes Sol4 Cause: Water/Volatiles Action: Protocol 2 (Drying) Q3->Sol4 No Sol1->Q2 Sol2->Sol4

Caption: A decision tree to diagnose common catalyst issues.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Regeneration by Solvent Extraction
  • Objective: To remove non-volatile organic products and byproducts.

  • Rationale: This protocol leverages the immiscibility of the ionic liquid with low-polarity organic solvents to selectively extract organic contaminants.[3][11]

  • Transfer: After the reaction is complete, transfer the entire reaction mixture to a separatory funnel.

  • Extraction: Add an appropriate organic solvent (e.g., 2 volumes of diethyl ether or ethyl acetate relative to the IL volume).

  • Mix: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separate: Allow the layers to fully separate. The denser ionic liquid phase will typically be the bottom layer.

  • Collect: Drain the lower ionic liquid layer into a clean round-bottom flask. The upper organic layer contains your product and extracted impurities.

  • Repeat: For optimal purity, return the IL to the separatory funnel and repeat the extraction (steps 2-5) two more times with fresh solvent.

  • Proceed: The resulting IL is now ready for drying (Protocol 2).

Protocol 2: High-Vacuum Drying
  • Objective: To remove residual extraction solvent and absorbed water.

  • Rationale: Ionic liquids have virtually no vapor pressure, allowing volatile contaminants to be removed under reduced pressure without loss of the catalyst.[1][10]

  • Setup: Place the round-bottom flask containing the washed ionic liquid on a rotary evaporator or connect it to a Schlenk line equipped with a high-vacuum pump and a cold trap.

  • Heating: Gently heat the flask in a water or oil bath to 60-80°C. Do not exceed 80°C to prevent potential thermal degradation.

  • Vacuum: Gradually apply a high vacuum (<1 mbar). You may observe initial bubbling as residual solvent evaporates.

  • Drying: Continue heating under vacuum for 4-12 hours, or until the ionic liquid reaches a constant weight.

  • Cooling & Storage: Allow the flask to cool to room temperature under an inert atmosphere (e.g., backfill with nitrogen or argon) to prevent reabsorption of atmospheric moisture. Seal the flask and store it in a desiccator.

Protocol 3: Decolorization with Activated Carbon
  • Objective: To remove colored impurities.

  • Rationale: Activated carbon possesses a microporous structure with a large surface area, enabling it to adsorb large, often colored, organic molecules via van der Waals forces.

  • Dilution (Optional): If the ionic liquid is highly viscous, dilute it with a minimal amount of a dry, volatile solvent (e.g., dichloromethane or acetonitrile) to improve filtration speed.

  • Treatment: Add activated carbon to the ionic liquid (approx. 1-2% w/w).

  • Stir: Stir the mixture at room temperature for 1-3 hours.

  • Filtration: Filter the mixture through a pad of Celite® or a syringe filter (0.45 µm PTFE) to completely remove the fine carbon particles.

  • Solvent Removal: If a solvent was used for dilution, remove it under vacuum as described in Protocol 2.

References
  • Le, B., et al. (2007). Metal triflates combined with caffeine based imidazolium salts: A new family of highly efficient and reusable catalysts. CORE. Available at: [Link]

  • Alleti, R., et al. (2005). Gadolinium triflate immobilized in imidazolium based ionic liquids: a recyclable catalyst and green solvent for acetylation of alcohols and amines. Green Chemistry. Available at: [Link]

  • Reddy, V. P., et al. (2005). Gadolinium triflate immobilized in imidazolium based ionic liquids: a recyclable catalyst and green solvent for acetylation of alcohols and amines. RSC Publishing. Available at: [Link]

  • Alleti, R., et al. (2005). Gadolinium triflate immobilized in imidazolium based ionic liquids: A recyclable catalyst and green solvent for acetylation of alcohols and amines. ResearchGate. Available at: [Link]

  • Khoo, Y. S., et al. (2021). Techniques for recovery and recycling of ionic liquids: A review. Chalmers University of Technology. Available at: [Link]

  • Zhang, Q., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances. Available at: [Link]

  • Scribd. (n.d.). Ionic Liquids: Recycling Challenges. Scribd. Available at: [Link]

  • Prodius, D., et al. (2021). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI. Available at: [Link]

  • Ignat'ev, N. V., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. Available at: [Link]

  • Khoo, Y. S., et al. (2021). Techniques for recovery and recycling of ionic liquids: A review. ResearchGate. Available at: [Link]

  • Zhang, Q., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. Available at: [Link]

  • Gu, Y., et al. (2017). Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis. Green Chemistry (RSC Publishing). Available at: [Link]

  • United Arab Emirates University. (n.d.). Classes and Properties: Ionic liquids recycling for reuse. UAEU. Available at: [Link]

  • O'Connell, C., et al. (2023). Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. ACS Publications. Available at: [Link]

  • HORIBA. (n.d.). Ionic Liquids as a Breakthrough for Resource Recycling Issues. HORIBA. Available at: [Link]

  • Ignat'ev, N. V., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. ResearchGate. Available at: [Link]

  • Creary, X., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses. Available at: [Link]

  • PubChem. (n.d.). 1-Benzyl-3-methylimidazolium trifluoromethanesulfonate. PubChem. Available at: [Link]

  • Dupont, J., et al. (2002). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. ResearchGate. Available at: [Link]

  • Paulechka, Y. U., et al. (2007). Thermodynamic properties of 1-butyl-3-methylimidazolium trifluoromethanesulfonate ionic liquid in the condensed state. ResearchGate. Available at: [Link]

  • Hua, K. M., & Le, T. N. (2013). New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. Scirp.org. Available at: [Link]

  • Google Patents. (n.d.). US9192928B1 - Regeneration of an ionic liquid catalyst using metal complexes. Google Patents.
  • Verevkin, S. P., et al. (2020). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCl) Investigated through Effusion and Thermal Analysis Techniques. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Does 1-Allyl-3-Methylimidazolium Chloride Acts as a Biocompatible Solvent for Stem Bromelain?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Preparation of 1Butyl3-methylimidazolium Tetrachlorogallate and Its Catalytic Use in Acetal Formation under Mild Conditions. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Substrate Scope Limitations with 1-Carbobenzoxy-3-methylimidazolium Triflate

Introduction for the Modern Chemist In the landscape of synthetic chemistry, particularly in pharmaceutical and peptide synthesis, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Cbz or Z) gro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Chemist

In the landscape of synthetic chemistry, particularly in pharmaceutical and peptide synthesis, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Cbz or Z) group, a cornerstone of amine protection since its introduction by Bergmann and Zervas, offers robustness and reliability.[1][2] However, the traditional reagent for its installation, benzyl chloroformate (Cbz-Cl), often encounters limitations with challenging substrates, leading to side reactions, low yields, and purification difficulties.

This technical guide introduces 1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf) , a promising reagent designed to expand the horizons of Cbz protection. While direct comparative literature is emerging, the unique properties of Cbz-MIM-OTf as a stable, ionic liquid reagent suggest significant potential for overcoming common substrate scope limitations. This document serves as a comprehensive support center for researchers, providing in-depth FAQs, troubleshooting guides, and detailed protocols to unlock the full potential of this advanced reagent.

Frequently Asked Questions (FAQs)

Q1: What is 1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf) and how does it differ from traditional Cbz-Cl?

A1: Cbz-MIM-OTf is a bench-stable, crystalline ionic liquid that serves as a source for the benzyloxycarbonyl (Cbz) group. Unlike the traditional reagent, benzyl chloroformate (Cbz-Cl), which is a volatile and moisture-sensitive liquid, Cbz-MIM-OTf offers significant handling advantages. Structurally, it consists of a Cbz group attached to a methylimidazolium cation with a trifluoromethanesulfonate (triflate) anion.

The key hypothesized differences that influence its application are:

  • Physical State and Stability: Cbz-MIM-OTf is a solid, making it easier to handle and weigh accurately compared to the corrosive and fuming Cbz-Cl.

  • Reaction Byproducts: The reaction with an amine is expected to release the neutral and weakly basic 1-methylimidazole, in contrast to the corrosive HCl generated from Cbz-Cl, which requires stoichiometric amounts of base to neutralize.[1]

  • Activation: The triflate anion is a poor nucleophile and an excellent leaving group, which may contribute to the reactivity of the Cbz moiety.

  • Ionic Liquid Properties: Its nature as an ionic liquid may enhance the solubility of certain substrates or reagents, potentially improving reaction kinetics and yields in specific solvent systems.[3]

Q2: How might Cbz-MIM-OTf help with substrates that are poorly soluble in common organic solvents?

A2: Substrate insolubility is a frequent cause of low yields and sluggish reactions. The ionic liquid nature of Cbz-MIM-OTf presents a potential solution. Ionic liquids are known for their ability to dissolve a wide range of organic and inorganic compounds, including those that are intractable in conventional solvents.[3][4][5] By incorporating Cbz-MIM-OTf, it may be possible to create a reaction medium with enhanced solvating power for your substrate, thereby increasing the effective concentration of reactants and promoting a more efficient reaction.

Q3: Can Cbz-MIM-OTf be advantageous for sterically hindered or electronically deactivated amines?

A3: While direct comparative studies are limited, we can hypothesize the advantages based on the reagent's structure. Sterically hindered and electron-deficient (less nucleophilic) amines are notoriously difficult to protect. The imidazolium component of Cbz-MIM-OTf is a superior leaving group compared to the chloride in Cbz-Cl. This enhanced leaving group ability could translate to a higher reactivity of the Cbz electrophile, potentially enabling the protection of less reactive amines under milder conditions. Furthermore, the absence of HCl generation avoids the protonation of the starting amine, which would otherwise further decrease its nucleophilicity.

Q4: What is the role of the triflate anion in the reaction?

A4: The trifluoromethanesulfonate (triflate) anion is a key feature of this reagent. As one of the best-known leaving groups in organic chemistry, its non-coordinating and non-nucleophilic nature is crucial. It ensures that the cation remains highly electrophilic and does not interfere with the desired reaction pathway. This is in contrast to reactions involving halides, which can sometimes participate in side reactions.

Q5: Are the deprotection methods for a Cbz group introduced by Cbz-MIM-OTf different from those for a Cbz group from Cbz-Cl?

A5: No, the resulting N-Cbz protected amine is identical regardless of the Cbz source. Therefore, standard deprotection protocols are fully applicable. The most common methods include:

  • Catalytic Hydrogenolysis: This is the most widely used and mildest method, typically employing H₂ gas with a palladium catalyst (e.g., Pd/C). It yields the deprotected amine, toluene, and carbon dioxide.[6]

  • Acid-Mediated Cleavage: Strong acids, such as HBr in acetic acid, can cleave the Cbz group, which is useful for substrates that are sensitive to hydrogenation.[6]

  • Transfer Hydrogenation: A safer alternative to using pressurized hydrogen gas, this method uses a hydrogen donor like ammonium formate in the presence of a palladium catalyst.[6]

Troubleshooting Guide

This guide addresses common issues encountered during Cbz protection and offers specific solutions leveraging the unique properties of Cbz-MIM-OTf.

Problem Potential Cause(s) with Traditional Reagents Suggested Solution using Cbz-MIM-OTf
Low to No Conversion 1. Poor nucleophilicity of the amine (steric hindrance, electron-withdrawing groups).2. Low solubility of the amine substrate.3. Protonation of the starting amine by HCl byproduct from Cbz-Cl.1. Increase Reactivity: Cbz-MIM-OTf is inherently more reactive. Consider starting at 0 °C and gradually warming to room temperature. The use of a non-nucleophilic base like 2,6-lutidine or proton sponge can further activate the amine.2. Improve Solubility: Utilize a solvent system in which Cbz-MIM-OTf is soluble, such as acetonitrile or DMF. Its ionic nature may help co-solubilize the substrate.3. Avoid Amine Protonation: The reaction with Cbz-MIM-OTf does not produce HCl, thus preserving the nucleophilicity of the starting material.
Formation of Side Products 1. Over-reaction or reaction at other nucleophilic sites.2. Degradation of acid- or base-sensitive functional groups in the substrate.1. Enhanced Chemoselectivity: The reaction can often be run at lower temperatures due to the higher reactivity of Cbz-MIM-OTf, which can improve selectivity for the target amine.[7]2. Milder Conditions: The absence of strong acid or base byproducts allows for the protection of amines in molecules containing sensitive functional groups.
Difficult Purification 1. Presence of greasy byproducts from excess Cbz-Cl.2. Emulsion formation during aqueous workup.1. Cleaner Reaction Profile: The primary byproduct is 1-methylimidazole, which is typically water-soluble and easily removed during an aqueous workup.2. Simplified Workup: As an ionic liquid, Cbz-MIM-OTf and its byproducts can often be removed through simple extraction, potentially avoiding the need for column chromatography.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Cbz Protection of a Primary Amine using Cbz-MIM-OTf

This protocol provides a starting point for the Cbz protection of a standard primary amine.

Materials:

  • Primary amine (1.0 equiv)

  • 1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf) (1.05 equiv)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (1.1 equiv, optional, but recommended for challenging substrates)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) in anhydrous DCM or ACN (to a concentration of 0.1-0.5 M).

  • If using, add DIPEA (1.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • In a separate container, dissolve Cbz-MIM-OTf (1.05 equiv) in a minimal amount of the same anhydrous solvent.

  • Slowly add the Cbz-MIM-OTf solution to the stirred amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Workflow for Troubleshooting Low Yield with a Hindered Amine

This workflow provides a logical sequence of steps to optimize the reaction for a challenging, sterically hindered amine.

troubleshooting_workflow start Start: Low Yield with Hindered Amine check_reagents Verify Reagent Purity & Stoichiometry (Amine, Cbz-MIM-OTf, Solvent) start->check_reagents increase_temp Increase Reaction Temperature (e.g., 40 °C) check_reagents->increase_temp Reagents OK change_solvent Switch to a More Polar Solvent (e.g., DMF) increase_temp->change_solvent No Improvement success Success: High Yield increase_temp->success Improvement add_base Add a Non-Nucleophilic Base (e.g., Proton Sponge, 1.2 equiv) change_solvent->add_base No Improvement change_solvent->success Improvement increase_equiv Increase Cbz-MIM-OTf Equivalents (e.g., to 1.5 equiv) add_base->increase_equiv No Improvement add_base->success Improvement increase_equiv->success Improvement failure Re-evaluate Strategy increase_equiv->failure No Improvement

Caption: A step-by-step decision tree for optimizing the Cbz protection of sterically hindered amines using Cbz-MIM-OTf.

Mechanism of Amine Protection with Cbz-MIM-OTf

The proposed mechanism involves a direct nucleophilic attack of the amine on the carbonyl carbon of the Cbz-MIM-OTf.

Caption: Proposed reaction mechanism for the Cbz protection of an amine using Cbz-MIM-OTf.

References

  • Bennasar, M-L., Roca, T., & Padullés, A. (2003). Chemoselective Radical Cleavage of Cbz-protected Nitrogen Compounds. Organic Letters, 5(4), 569-572. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Song, G., Huang, X., Yang, B., & Tian, S. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180.
  • ResearchGate. (2025). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Vassiliou, S. (2015). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 20(7), 11446-11462. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Potentials of ionic liquids to overcome physical and biological barriers. Retrieved from [Link]

  • National Institutes of Health. (2010). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Bio-based ionic liquids: solvents for a green processing industry? Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based Ionic Liquids with a Homologous Series of Oxychlorine Anions. Retrieved from [Link]

  • ResearchGate. (2025). 1-Methylimidazolium triflouroacetate ([Hmim]TFA): An efficient reusable acidic ionic liquid for the synthesis of 1,8-dioxo-octahydroxanthenes and 1,8-dioxo-decahydroacridines. Retrieved from [Link]

  • MDPI. (n.d.). New Non-Toxic N-alkyl Cholinium-Based Ionic Liquids as Excipients to Improve the Solubility of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2023). 2020 paper methylimidazolium IL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose. Retrieved from [Link]

  • National Institutes of Health. (2021). Ionic Liquid-Based Materials for Biomedical Applications. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives. Retrieved from [Link]

Sources

Optimization

Preventing the decomposition of "1-Cbz-3-methylimidazolium Triflate" during reactions

Welcome to the technical support guide for 1-Cbz-3-methylimidazolium Triflate (Cbz-MIM-OTf). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Cbz-3-methylimidazolium Triflate (Cbz-MIM-OTf). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into preventing the decomposition of this valuable reagent during experimental procedures. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: What is 1-Cbz-3-methylimidazolium Triflate, and what are its primary stability concerns?

A1: 1-Cbz-3-methylimidazolium Triflate is an imidazolium-based ionic liquid functionalized with a benzyloxycarbonyl (Cbz or Z) protecting group. This structure makes it a useful reagent, particularly in synthetic strategies where a protected imidazolium cation is required. However, its utility is balanced by specific stability challenges. The molecule has two primary points of potential degradation:

  • The Imidazolium Core: Like many imidazolium salts, the cation can be susceptible to thermal stress and nucleophilic attack.[1][2][3] The thermal stability is generally good compared to conventional organic solvents, but decomposition can occur at elevated temperatures.

  • The Cbz Protecting Group: The Cbz group is a well-established amine protecting group, but it is intentionally labile under specific conditions. It is most commonly removed by catalytic hydrogenolysis or strong acids, and its premature cleavage is a major cause of reaction failure.[4][5][6]

Understanding these two factors is critical to designing robust experimental protocols.

Q2: How should I properly store and handle 1-Cbz-3-methylimidazolium Triflate?

A2: Proper storage is the first line of defense against decomposition. This compound is hygroscopic and sensitive to moisture, which can introduce impurities that may catalyze degradation.

Storage and Handling Protocol:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Temperature: Keep in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Container: Use a tightly sealed container. For transfers, work quickly to minimize exposure to ambient air and moisture.[7][8]

  • Handling: Use only clean, dry glassware and syringes. Avoid contamination with incompatible materials (see Troubleshooting Guide below).

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section addresses specific problems you may encounter during your reactions.

Issue 1: My reaction mixture is darkening (turning yellow, brown, or black) at elevated temperatures.

Q: I'm running a reaction at 80 °C, and the mixture is turning dark brown. What is the likely cause, and how can I prevent it?

A: Darkening of the reaction mixture upon heating is a classic indicator of thermal decomposition. For imidazolium salts, this often involves the breakdown of the cation itself.[9][10][11] While the triflate (OTf) anion is generally considered stable, the imidazolium cation can degrade via several mechanisms at elevated temperatures.

Root Cause Analysis:

  • SN2 Degradation: The triflate anion, although a weak nucleophile, can attack the methyl group on the imidazolium ring in an SN2 reaction, leading to the formation of 1-Cbz-imidazole and methyl triflate. This is often the dominant thermal decomposition pathway.[9][10]

  • Elimination Reactions: If longer alkyl chains were present, Hofmann elimination would be a concern. With a methyl group, this is not a primary pathway.

  • Carbene Formation: While more common under strongly basic conditions, thermal stress can sometimes promote deprotonation at the C2 position of the imidazolium ring, leading to a transient N-heterocyclic carbene (NHC) that can be highly reactive and lead to polymerization or side reactions.

Preventative Strategies:

  • Lower the Reaction Temperature: This is the most critical parameter. The rate of decomposition increases exponentially with temperature.[12] Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate.

  • Limit Reaction Time: Prolonged heating, even at moderate temperatures, can lead to cumulative degradation. Monitor your reaction progress (e.g., by TLC or LC-MS) and work it up as soon as it is complete.

  • Ensure Inert Atmosphere: Oxygen can participate in radical pathways at high temperatures, accelerating decomposition. Ensure your reaction is properly degassed and maintained under an inert atmosphere.

Issue 2: My analysis (NMR, LC-MS) shows the Cbz group has been cleaved.

Q: After my reaction, I've isolated a byproduct that appears to be 1-methylimidazolium triflate. Why did the Cbz group fall off?

A: Unintended cleavage of the Cbz group is a common issue and points to specific, incompatible reagents or conditions in your reaction. The Cbz group is robust to many reagents but is highly susceptible to reductive and strongly acidic conditions.[13]

Root Cause Analysis & Solutions:

  • Catalytic Hydrogenolysis: This is the most frequent cause of inadvertent Cbz deprotection.

    • Cause: Use of hydrogenation catalysts (e.g., Pd/C, PtO₂, Raney Nickel) in the presence of a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate or cyclohexene).[5][14]

    • Solution: If reduction is necessary elsewhere in the molecule, select a different protecting group that is stable to these conditions (e.g., Boc or Fmoc). If the catalyst is used for another purpose (e.g., a Pd-catalyzed cross-coupling), ensure there are no adventitious hydrogen sources.

  • Strong Acid Conditions:

    • Cause: The Cbz group can be cleaved by strong acids like HBr, HI, or trifluoroacetic acid (TFA), particularly at non-ambient temperatures.[6] While stable to mild acids, prolonged exposure or heat can cause cleavage.

    • Solution: Buffer your reaction if acidic byproducts are generated. If strongly acidic conditions are required, a different protecting group strategy is necessary.

  • Nucleophilic Attack:

    • Cause: Certain strong nucleophiles can attack the carbonyl of the Cbz group. A recently reported method even uses low-carbon alcohols like methanol as a deprotecting agent for Cbz-protected imidazoles, indicating a higher susceptibility than previously thought in some contexts.[15]

    • Solution: Evaluate all nucleophiles in your reaction. If a strong, unhindered nucleophile is present, consider its potential to react with the Cbz group.

The following diagram illustrates the primary decomposition pathways to be aware of.

cluster_thermal Thermal Stress cluster_reductive Reductive Cleavage cluster_acidic Acidic Cleavage cluster_basic Basic Conditions Main 1-Cbz-3-methylimidazolium Triflate Thermal_Prod1 1-Cbz-Imidazole Main->Thermal_Prod1 SN2 Attack Reductive_Prod1 1-Methylimidazolium Triflate Main->Reductive_Prod1 e.g., H2, Pd/C Acid_Prod 1-Methylimidazolium Triflate + Benzyl Cation Main->Acid_Prod Strong Acid (H+) Base_Prod N-Heterocyclic Carbene (Reactive Intermediate) Main->Base_Prod Strong Base (-H+ at C2) Thermal_Prod2 Methyl Triflate Reductive_Prod2 Toluene + CO2

Caption: Potential decomposition pathways for 1-Cbz-3-methylimidazolium Triflate.

Issue 3: My reaction is sensitive to pH, and I'm seeing decomposition under basic conditions.

Q: I'm attempting a reaction that requires a non-nucleophilic organic base, but my yields are low and I'm getting intractable side products. What's going on?

A: Imidazolium salts are acidic at the C2 position (the carbon between the two nitrogen atoms). Strong bases can deprotonate this position to form an N-heterocyclic carbene (NHC).

Root Cause Analysis:

  • NHC Formation: The resulting NHC is a potent nucleophile and a strong base. It can react with your starting materials, solvent, or itself, leading to a complex mixture of byproducts and polymerization. Imidazole itself has a pKa of about 7, indicating the imidazolium cation is significantly more acidic.[16][17]

  • Hydroxide Degradation: In aqueous basic media, hydroxide can attack the imidazolium ring, leading to ring-opening and degradation.

Preventative Strategies:

  • Choose the Right Base: If a base is necessary, use a weak, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) instead of strong bases like alkoxides (t-BuOK), hydroxides (NaOH), or organolithiums (n-BuLi).

  • Control Stoichiometry: Use only the required catalytic or stoichiometric amount of base. Excess base increases the risk of side reactions.

  • Low Temperature: If a stronger base is unavoidable, perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of any transient NHC formed.

The following workflow can help troubleshoot the source of decomposition in your experiment.

Start Decomposition Observed Q1 Analysis shows Cbz group is cleaved? Start->Q1 Q2 Reaction uses H2 source and/or metal catalyst (Pd, Pt, Ni)? Q1->Q2 Yes Q4 Reaction mixture darkening, especially with heat? Q1->Q4 No Q3 Strong acid (pKa < 1) or high heat with mild acid present? Q2->Q3 No Sol1 Likely Hydrogenolysis. Remove H2 source or change protecting group. Q2->Sol1 Yes Sol2 Likely Acid Cleavage. Buffer reaction or avoid strong acids. Q3->Sol2 Yes Other Consider other reactive species or impurities. Q3->Other No Q5 Reaction uses strong base (e.g., OH-, OR-, n-BuLi)? Q4->Q5 No Sol3 Likely Thermal Degradation. Lower reaction temperature and/or reaction time. Q4->Sol3 Yes Sol4 Likely Base-Induced Degradation (NHC/Hydrolysis). Use weaker, non-nucleophilic base. Q5->Sol4 Yes Q5->Other No

Caption: Troubleshooting workflow for Cbz-MIM-OTf decomposition.

Experimental Protocol: Reagent Compatibility Test

To proactively assess whether a new reagent or condition will cause decomposition, you can perform this simple control experiment.

Objective: To determine the stability of 1-Cbz-3-methylimidazolium Triflate under proposed reaction conditions in the absence of other key starting materials.

Methodology:

  • Setup Control Vial: To a clean, dry vial under an inert atmosphere, add 1-Cbz-3-methylimidazolium Triflate (e.g., 20 mg) and your chosen reaction solvent (e.g., 1 mL).

  • Setup Test Vial: To a second identical vial, add the same amount of 1-Cbz-3-methylimidazolium Triflate and solvent. Then, add the reagent you wish to test in the same concentration/stoichiometry planned for the actual reaction.

  • Simulate Conditions: Stir both vials under the planned reaction conditions (e.g., temperature, light exposure) for the intended duration of the reaction.

  • Analysis: After the simulated time, take an aliquot from each vial. Analyze by TLC or LC-MS.

    • TLC: Spot the control and test samples side-by-side. Look for the appearance of new, lower Rf spots in the test lane, which may indicate decomposition.

    • LC-MS: Compare the chromatograms. The appearance of new peaks (especially those corresponding to the mass of 1-methylimidazolium or 1-Cbz-imidazole) in the test sample confirms decomposition. A decrease in the area of the starting material peak relative to the control also indicates degradation.

This self-validating test provides clear evidence of compatibility before you commit your valuable starting materials to a full-scale reaction.

Data Summary: Recommended Condition Screening

Use this table as a starting point for designing your experiments.

ParameterRecommended RangeRationale & Potential Issues Outside Range
Temperature -20 °C to 60 °CHigher temperatures (>80 °C) significantly increase the rate of thermal decomposition.[1]
pH 4 to 7Strongly acidic conditions (pH < 2) can cleave the Cbz group.[6] Strongly basic conditions (pH > 9) can lead to NHC formation and ring degradation.
Atmosphere Inert (N₂ or Ar)The presence of oxygen can lead to oxidative decomposition, especially at elevated temperatures.
Reagents to Avoid H₂ with Pd/Pt/Ni, Strong Reducing Agents (e.g., LiAlH₄), Strong Acids (e.g., HBr, TFA), Strong Bases (e.g., NaOH, t-BuOK)These reagents are known to cleave the Cbz group or degrade the imidazolium ring.[5][6]
Solvents Aprotic Polar (e.g., ACN, DCM, DMF)Protic solvents like methanol or ethanol could potentially act as nucleophiles to remove the Cbz group under certain conditions.[15] Ensure solvents are anhydrous.
References
  • Rebstock, A.-S., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules. Available at: [Link]

  • Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Bara, J. E., et al. (2010). Thermal Stability of Ionic Liquids. ResearchGate. Available at: [Link]

  • Ficke, L. E., & Brennecke, J. F. (2010). Making good on a promise: ionic liquids with genuinely high degrees of thermal stability. Chemical Communications. Available at: [Link]

  • Neves, C. M. S. S., et al. (2017). Thermal stability of ionic liquids derived from imidazolium and choline cations. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Li, J., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Raza, A., et al. (2021). Mono and Tri-cationic Imidazolium Salts: Use as Stabilizers for Silver Nanoparticles and Anticancer Study. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]

  • Iglesias-sigüenza, J., et al. (2016). PEG-tagged imidazolium salts as stabilizers. ResearchGate. Available at: [Link]

  • Moosavi, F., et al. (2015). Effects of pH and salinity on adsorption of different imidazolium ionic liquids at the interface of oil–water. ResearchGate. Available at: [Link]

  • Cortes-Clerget, M., et al. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]

  • Xiong, M., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. National Institutes of Health. Available at: [Link]

  • An, L., et al. (2021). Alkaline stability of pendant C2-protected poly(imidazolium)s. RSC Publishing. Available at: [Link]

  • StackExchange. (2014). In which direction does imidazole affect the pH?. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (2021). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. ResearchGate. Available at: [Link]

  • Gaan, S., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. MDPI. Available at: [Link]

  • van der Westhuizen, J. W., et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. Available at: [Link]

  • van der Westhuizen, J. W., et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Products from 1-Benzyloxycarbonyl-3-methylimidazolium Triflate Reactions

Welcome to the technical support center for purification strategies related to reactions involving 1-Benzyloxycarbonyl-3-methylimidazolium Triflate. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification strategies related to reactions involving 1-Benzyloxycarbonyl-3-methylimidazolium Triflate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the integrity of your synthesized products.

Introduction: Understanding the Chemistry and Challenges

1-Benzyloxycarbonyl-3-methylimidazolium triflate is a powerful reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto amines and other nucleophiles. The ionic liquid nature of this reagent offers unique reactivity profiles, but can also introduce specific challenges during product purification. The primary impurities often encountered include the unreacted imidazolium salt, triflic acid (a strong and often persistent acid), and byproducts from the Cbz group. This guide provides a systematic approach to identifying and resolving these purification hurdles.

Troubleshooting Guide: From Reaction Work-up to Purified Product

This section addresses specific problems you may encounter during the purification of your target molecule. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Problem 1: My crude product is an intractable oil, making crystallization difficult.

Possible Causes:

  • Residual Imidazolium Salt: The ionic nature of the 1-methylimidazolium triflate byproduct can prevent your product from solidifying.

  • Presence of Triflic Acid: Triflic acid is a viscous liquid and can interfere with crystallization.

  • Excess Reagent or Byproducts: Other reaction components may be acting as impurities that lower the melting point of your product.

Troubleshooting Strategies:

  • Liquid-Liquid Extraction for Imidazolium Salt Removal:

    • Rationale: This technique separates compounds based on their differential solubility in two immiscible liquid phases. The ionic imidazolium salt is highly soluble in aqueous solutions, while your Cbz-protected product is likely more soluble in an organic solvent.

    • Protocol:

      • Dissolve your crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Wash the organic layer multiple times with deionized water. This will extract the water-soluble imidazolium salts into the aqueous phase.[1]

      • For products that are stable to mild base, a wash with a dilute solution of sodium bicarbonate can further aid in removing any remaining acidic impurities.

      • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Trituration to Induce Crystallization:

    • Rationale: Trituration involves suspending an oily crude product in a solvent in which the desired compound is insoluble or sparingly soluble, while the impurities are more soluble. This can often induce crystallization of the target molecule.

    • Protocol:

      • After removing the bulk of the ionic impurities via extraction, add a non-polar solvent such as hexane or diethyl ether to the oily residue.

      • Stir the mixture vigorously with a glass rod, scratching the inside of the flask to create nucleation sites for crystal growth.

      • If crystals form, they can be collected by filtration.

Problem 2: My purified product is still acidic, as indicated by NMR or pH testing.

Possible Cause:

  • Residual Triflic Acid (TfOH): Triflic acid is a very strong acid and can be challenging to remove completely with simple water washes, especially if your product is also somewhat water-soluble.[2]

Troubleshooting Strategies:

  • Aqueous Wash with a Mild Base:

    • Rationale: Neutralizing the triflic acid with a weak base converts it into a salt, which is more readily extracted into the aqueous phase.

    • Protocol:

      • Dissolve the crude product in an organic solvent.

      • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently, as this neutralization reaction will produce carbon dioxide gas.[3]

      • Follow with a wash with brine (saturated NaCl solution) to remove any remaining water from the organic layer.

      • Dry the organic layer, filter, and concentrate.

  • Use of a Hindered Base during the Reaction:

    • Rationale: Incorporating a non-nucleophilic, sterically hindered base into your reaction mixture can scavenge the triflic acid as it is formed, simplifying the work-up.

    • Protocol:

      • Add a hindered base, such as 2,6-di-tert-butyl-4-methylpyridine, to your reaction. This base will react with the triflic acid without interfering with your primary reaction.[4]

  • Co-distillation with an Anhydrous Solvent:

    • Rationale: For anhydrous-sensitive products where an aqueous work-up is not feasible, co-distillation can be an effective method for removing residual triflic acid.

    • Protocol:

      • After the reaction, remove the volatile solvents under reduced pressure.

      • Add a high-boiling point, anhydrous solvent like toluene to the residue.

      • Remove the toluene under reduced pressure. Repeat this process several times. The azeotropic removal of triflic acid with toluene will drive off the acid.[2]

Problem 3: I am observing byproducts in my final product that I cannot easily separate by chromatography.

Possible Causes:

  • Formation of Dibenzyl Ether: This can occur if the benzyloxycarbonylating reagent decomposes or reacts with any adventitious moisture.

  • Incomplete Reaction: Unreacted starting materials may co-elute with your product.

Troubleshooting Strategies:

  • Optimization of Reaction Conditions:

    • Ensure your reaction is carried out under strictly anhydrous conditions to minimize the formation of dibenzyl ether.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it goes to completion.

  • Alternative Purification Techniques:

    • Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The process of dissolving the crude product in a hot solvent and allowing it to cool slowly can result in the formation of pure crystals, leaving impurities behind in the solvent.[5]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations, preparative HPLC can offer higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for working up a reaction involving 1-Benzyloxycarbonyl-3-methylimidazolium Triflate?

A1: A general and effective work-up procedure is as follows:

  • Quench the reaction if necessary.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Perform a series of aqueous washes: first with water to remove the bulk of the imidazolium salt, then with a mild base like saturated sodium bicarbonate to remove triflic acid, and finally with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic phase to yield the crude product.

  • Purify the crude product further by crystallization or chromatography as needed.

Q2: How can I confirm that I have successfully removed the imidazolium and triflate impurities?

A2:

  • ¹H NMR Spectroscopy: The presence of the methyl and aromatic protons of the 1-methylimidazolium cation can be monitored. The disappearance of these signals indicates successful removal.

  • ¹⁹F NMR Spectroscopy: The triflate anion gives a characteristic singlet in the ¹⁹F NMR spectrum. The absence of this signal is a good indicator of its removal.

  • LC-MS: This technique can be used to detect the presence of both the imidazolium cation and the triflate anion, as well as other impurities.

Q3: Can I use silica gel chromatography to purify my Cbz-protected product?

A3: Yes, silica gel chromatography can be used, but with caution. The acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive Cbz-protected compounds. It is advisable to:

  • Run the column quickly (flash chromatography).

  • Consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

  • Alternatively, use a less acidic stationary phase such as neutral alumina.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and experimental workflows for purifying products from reactions using 1-Benzyloxycarbonyl-3-methylimidazolium Triflate.

A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., Ethyl Acetate, DCM) A->B C Aqueous Work-up B->C D Wash with Water C->D Removes Imidazolium Salts E Wash with sat. NaHCO3 D->E Neutralizes & Removes TfOH N Aqueous Layer (Imidazolium Salts, TfOH salts) D->N F Wash with Brine E->F Removes residual water E->N G Dry Organic Layer (Na2SO4 or MgSO4) F->G H Filter and Concentrate G->H I Crude Product H->I J Purification I->J K Crystallization / Recrystallization J->K If Solid L Column Chromatography J->L If Oil or further purity needed M Pure Product K->M L->M

Caption: General Aqueous Work-up and Purification Workflow.

A Crude Product is an intractable oil B Is the product soluble in a non-polar solvent? A->B C Triturate with Hexane or Diethyl Ether B->C No G Perform Aqueous Work-up (if not already done) B->G Yes D Induce Crystallization C->D E Collect Solid by Filtration D->E F Pure Solid Product E->F H Attempt Column Chromatography G->H I Purified Oily Product H->I

Caption: Troubleshooting Strategy for Oily Products.

Quantitative Data Summary

Compound/ImpurityTypical PropertiesSolubilityPurification Notes
Cbz-Protected Product Often a solid or high-boiling oilSoluble in common organic solvents (DCM, EtOAc, THF)Can often be purified by crystallization or silica gel chromatography.
1-Methylimidazolium Triflate Ionic liquid/saltHighly soluble in water and polar organic solventsEffectively removed by aqueous extraction.
Triflic Acid (TfOH) Strong, hygroscopic, viscous liquidSoluble in water and many polar organic solventsRemoval is critical; use of mild base wash or co-distillation is recommended.[2]
Dibenzyl Ether Neutral, non-polar byproductSoluble in non-polar organic solventsCan often be separated from more polar products by chromatography.

References

  • ResearchGate. (2025). Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides. Retrieved from [Link]

  • Organic Syntheses. trifloroacetyl triflate. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment?. Retrieved from [Link]

  • Ataman Kimya. TRIFLIC ACID. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • PMC - NIH. (2025). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. Retrieved from [Link]

  • PMC - NIH. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Retrieved from [Link]

  • YouTube. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Impact of Solvent Choice on "1-Carbobenzoxy-3-methylimidazolium Triflate" Reactivity

Welcome to the technical support center for "1-Carbobenzoxy-3-methylimidazolium Triflate" (Cbz-MIM-OTf). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-Carbobenzoxy-3-methylimidazolium Triflate" (Cbz-MIM-OTf). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile reagent. Here, we will move beyond simple protocols to explore the causal relationships between solvent selection and the reactivity of Cbz-MIM-OTf, empowering you to optimize your reactions and troubleshoot with confidence.

Frequently Asked Questions (FAQs)

Q1: What is "1-Carbobenzoxy-3-methylimidazolium Triflate" and what are its primary applications?

"1-Carbobenzoxy-3-methylimidazolium Triflate," also known as benzyl 3-methylimidazol-3-ium-1-carboxylate trifluoromethanesulfonate, is a versatile ionic liquid.[1] It finds extensive use in several fields of chemical research:

  • Organic Synthesis: It serves as an effective reagent in a variety of organic reactions, aiding in the construction of complex molecules, which is particularly valuable in pharmaceutical development.[1]

  • Catalysis: This compound can act as a catalyst, enhancing reaction rates and improving yields in numerous chemical transformations.[1]

  • Electrochemistry: Due to its ionic nature, it is also employed in electrochemical applications, such as in the development of advanced energy storage systems.[1]

The trifluoromethanesulfonate (triflate) anion contributes to its stability and reactivity, making it a valuable tool in modern chemistry.[1]

Q2: How does the Carbobenzoxy (Cbz) group influence the reactivity of the imidazolium salt?

The Cbz group, an electron-withdrawing group, significantly modulates the electronic properties of the imidazolium ring. This has several important consequences for its reactivity:

  • Acidity of the C2-Proton: The electron-withdrawing nature of the Cbz group increases the acidity of the proton at the C2 position of the imidazole ring. This facilitates its deprotonation to form an N-heterocyclic carbene (NHC).

  • Stability: The Cbz group can influence the overall stability of the imidazolium salt and its subsequent intermediates.

  • Catalytic Activity: In catalysis, modifying the electronic nature of the imidazolium cation, such as with a nitro group, has been shown to enhance catalytic activity.[2] This suggests that the Cbz group plays a crucial role in the catalytic potential of the molecule.

Q3: Is "1-Carbobenzoxy-3-methylimidazolium Triflate" stable in all common organic solvents?

While "1-Carbobenzoxy-3-methylimidazolium Triflate" exhibits good solubility in a wide range of solvents, its stability can be solvent-dependent.[1] As a bench-stable and air-stable crystalline salt, it is generally robust.[3] However, in protic solvents, especially in the presence of a base, the Cbz group could be susceptible to nucleophilic attack, leading to decomposition. It is always recommended to perform a stability test of the reagent in the chosen solvent under the planned reaction conditions, especially for prolonged reaction times or elevated temperatures.

Troubleshooting Guide: Solvent-Related Reactivity Issues

This section addresses common problems encountered during reactions involving "1-Carbobenzoxy-3-methylimidazolium Triflate" where the choice of solvent is a critical factor.

Issue 1: Low or No N-Heterocyclic Carbene (NHC) Formation

Symptoms:

  • The reaction does not initiate, or the conversion of starting material is very low.

  • Analysis of the reaction mixture shows only the unreacted imidazolium salt.

Root Causes and Solutions:

  • Insufficiently Strong Base for the Chosen Solvent: The effectiveness of a base can be significantly influenced by the solvent. For complete deprotonation of the imidazolium salt to the NHC, the base's pKa should be considerably higher than that of the imidazolium salt (typically 19-24 in DMSO).

    • In Polar Protic Solvents (e.g., alcohols): These solvents can solvate and stabilize the base, reducing its effective strength. If you must use a protic solvent, a much stronger base may be required.

    • In Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These are generally the preferred solvents for NHC formation as they do not solvate the base as strongly, allowing it to remain highly reactive. Tetrahydrofuran (THF) and toluene are commonly used anhydrous, aprotic solvents for this purpose.

  • Solvent-Induced Degradation of the Base: Strong bases are often sensitive to moisture and can be degraded by certain solvents.

    • Solution: Always use fresh, anhydrous solvents and ensure the base has been handled under inert conditions.

  • Poor Solubility of the Imidazolium Salt or Base: If either the imidazolium salt or the base has poor solubility in the chosen solvent, the deprotonation reaction will be slow or incomplete.

    • Solution: Choose a solvent in which both components are reasonably soluble. A solvent screen with small-scale reactions can quickly identify a suitable medium.

Issue 2: Undesired Side Reactions or Low Product Yield

Symptoms:

  • Formation of multiple unexpected products.

  • Low yield of the desired product despite consumption of the starting material.

Root Causes and Solutions:

  • Solvent Participation in the Reaction: Some solvents can actively participate in the reaction, leading to byproducts.

    • Example: In Friedel-Crafts type reactions, solvents like nitrobenzene can sometimes be acylated in the presence of a strong Lewis acid catalyst.

    • Solution: Choose an inert solvent that is known to be stable under the reaction conditions.

  • Solvent-Mediated Decomposition of the Product: The desired product may not be stable in the reaction solvent, especially during workup.

    • Solution: Test the stability of your purified product in the reaction and workup solvents. If instability is observed, consider a milder workup procedure or a different solvent for the reaction and extraction. A common troubleshooting step is to take a small sample of the reaction mixture before workup and treat it with the intended workup reagents to see if product degradation occurs.

  • Influence of Solvent Polarity on Reaction Pathway: The polarity of the solvent can dramatically influence the outcome of a reaction by stabilizing or destabilizing transition states and intermediates.

    • Polar Protic Solvents: These solvents are excellent at stabilizing charged intermediates through hydrogen bonding. This can favor reaction pathways that involve the formation of carbocations.

    • Polar Aprotic Solvents: These solvents can also stabilize charged species but do so through dipole-dipole interactions rather than hydrogen bonding. They are often good choices for SN2 reactions where a non-solvated, highly reactive nucleophile is desired.

    • Nonpolar Solvents: These solvents are generally preferred for reactions that proceed through nonpolar transition states.

Data Summary: Solvent Properties

For your convenience, the following table summarizes the properties of some common organic solvents.

SolventDielectric ConstantTypeBoiling Point (°C)
Water78.5Polar Protic100
Methanol32.6Polar Protic65
Ethanol24.3Polar Protic78.5
Acetonitrile37.5Polar Aprotic81.6
Dimethylformamide (DMF)38Polar Aprotic153
Dimethyl Sulfoxide (DMSO)47Polar Aprotic189
Dichloromethane (DCM)9.1Polar Aprotic40
Tetrahydrofuran (THF)7.5Polar Aprotic66
Toluene2.4Nonpolar110.6
Hexane1.9Nonpolar69

Experimental Protocols

Protocol 1: General Procedure for N-Heterocyclic Carbene (NHC) Formation

This protocol provides a general starting point for the deprotonation of "1-Carbobenzoxy-3-methylimidazolium Triflate" to its corresponding NHC. Note: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve "1-Carbobenzoxy-3-methylimidazolium Triflate" (1.0 equiv) in anhydrous THF (or another suitable aprotic solvent).

  • Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

  • Base Addition: Slowly add a solution of a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) or sodium hydride (NaH) (1.0-1.1 equiv) to the stirred solution of the imidazolium salt.

  • Reaction: Allow the reaction to stir at the chosen temperature for the determined time (typically 30 minutes to 2 hours). The progress of the deprotonation can be monitored by NMR spectroscopy if a deuterated solvent is used.

  • Use in a subsequent reaction: The resulting NHC solution can then be used directly in a subsequent reaction by adding the other reagents.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the impact of solvent on reactivity.

NHC_Formation Imidazolium Cbz-MIM-OTf NHC N-Heterocyclic Carbene (Active Catalyst) Imidazolium->NHC Deprotonation Base Strong Base (e.g., KHMDS) Base->NHC Solvent Solvent Choice Solvent->NHC Favorable: Polar Aprotic (e.g., THF, Toluene) Side_Products Side Products/ No Reaction Solvent->Side_Products Unfavorable: Polar Protic (e.g., Methanol)

Caption: Solvent influence on NHC formation.

Reaction_Troubleshooting Start Low Yield or Side Products Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Solvent_Type Polar Protic Polar Aprotic Nonpolar Check_Solvent->Solvent_Type Protic_Issues Potential Issues: - Base deactivation - Solvolysis of reagent/product - Favors ionic pathways (SN1) Solvent_Type:f0->Protic_Issues Aprotic_Issues Potential Issues: - Poor solubility - May not stabilize charged intermediates Solvent_Type:f1->Aprotic_Issues Nonpolar_Issues Potential Issues: - Very poor solubility of ionic reagents Solvent_Type:f2->Nonpolar_Issues Solution Solution: - Screen alternative solvents - Adjust base/catalyst loading - Modify workup procedure Protic_Issues->Solution Aprotic_Issues->Solution Nonpolar_Issues->Solution

Caption: Troubleshooting low yield based on solvent type.

References

  • Chem-Impex. 1-Carbobenzoxy-3-methylimidazolium trifluoromethanesulfonate. [Link]

  • ResearchGate. Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds. [Link]

  • NIH. Anionic N-Heterocyclic Carbenes from Mesoionic Imidazolium-4-pyrrolides: The Influence of Substituents, Solvents, and Charge on their 77Se NMR Chemical Shifts. [Link]

  • ResearchGate. Mechanistic studies and proposed mechanism | Download Scientific Diagram. [Link]

  • ResearchGate. The effect of an electron-withdrawing group in the imidazolium cation: The case of nitro-functionalized imidazolium salts as acidic catalysts for the acetylation of glycerol | Request PDF. [Link]

  • Beilstein Journals. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. [Link]

  • eScholarship.org. Exploring Reaction Mechanisms of Short-Lived Carbocation and Radical Intermediates via Synergetic Modern Computational Methods and Collaborative Experiments. [Link]

  • SpringerLink. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. [Link]

  • Google Patents.
  • Beilstein Journals. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

  • RSC Publishing. A new generation of aprotic yet Brønsted acidic imidazolium salts: effect of ester/amide groups in the C-2, C-4 and C-5 on antimicrobial toxicity and biodegradation. [Link]

  • ResearchGate. Mechanistic studies. [Link]

  • NIH. 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cells. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. 1‐Methyl‐2‐phenyl‐3‐[(trifluoromethyl)sulfonyl]‐1 H ‐benzimidazolium Triflate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amine Protection: The Rise of 1-Carbobenzoxy-3-methylimidazolium Triflate

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a cornerstone of success. The benzyloxycarbonyl (Cbz or Z) group, a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a cornerstone of success. The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the chemist's toolkit, effectively shields amine functionalities from unwanted reactions. Traditionally, the introduction of this vital protecting group has relied on reagents like benzyl chloroformate (Cbz-Cl) and N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). However, these classical agents are not without their drawbacks, ranging from significant safety concerns to operational complexities.

This guide introduces a promising alternative: 1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf) . As a member of the ionic liquid family, Cbz-MIM-OTf offers a unique combination of reactivity and favorable physical properties that address many of the limitations of its predecessors. Here, we provide an in-depth, objective comparison of Cbz-MIM-OTf with traditional Cbz protecting agents, supported by a discussion of reaction mechanisms and detailed experimental protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Cbz Group: A Legacy of Amine Protection

The benzyloxycarbonyl group's utility lies in its ability to be readily introduced to an amine, rendering it significantly less nucleophilic and basic.[1][2] This temporary deactivation allows for subsequent chemical transformations to be carried out at other sites of a complex molecule without interference from the amine. The Cbz group is renowned for its stability across a range of reaction conditions and its facile removal, typically via catalytic hydrogenolysis, which proceeds under neutral pH.[1][2]

Traditional Cbz Reagents: A Double-Edged Sword

For decades, benzyl chloroformate (Cbz-Cl) has been the go-to reagent for introducing the Cbz group.[1] Its high reactivity ensures efficient protection of amines. However, this reactivity comes at a cost. Cbz-Cl is a highly toxic, corrosive, and lachrymatory substance, necessitating stringent handling precautions.[3] It is also sensitive to moisture, readily hydrolyzing to release corrosive HCl gas.[3]

N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) was developed as a safer, solid alternative to Cbz-Cl. While it mitigates some of the handling hazards, it is generally less reactive, often requiring longer reaction times or elevated temperatures to achieve comparable yields.

1-Carbobenzoxy-3-methylimidazolium Triflate: A Modern Solution

1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf) emerges as a compelling alternative that marries the high reactivity desired for efficient amine protection with improved handling characteristics. As an ionic liquid, it possesses negligible vapor pressure, reducing inhalation risks, and exhibits greater stability compared to Cbz-Cl. The imidazolium cation acts as a highly effective leaving group, facilitating the transfer of the Cbz group to the amine nucleophile.

Comparative Performance: A Data-Driven Overview

While direct, peer-reviewed comparative studies detailing the yields and reaction times of Cbz-MIM-OTf against Cbz-Cl and Cbz-OSu for a wide range of amines are still emerging in publicly accessible literature, the known reactivity of N-acylimidazolium salts suggests a significant potential for improved performance. The imidazolium moiety is an excellent leaving group, which is anticipated to lead to faster reaction kinetics compared to Cbz-OSu and cleaner reaction profiles than the often harsh conditions required for Cbz-Cl.

Parameter Benzyl Chloroformate (Cbz-Cl) N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) 1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf)
Reactivity HighModerateHigh (anticipated)
Reaction Time Generally shortOften longerPotentially short
Byproducts HCl (corrosive)N-Hydroxysuccinimide (water-soluble)3-Methylimidazolium Triflate (potentially recyclable)
Handling Lachrymator, toxic, moisture-sensitiveSolid, less hazardousIonic liquid, low volatility, more stable
Safety High riskModerate riskLower risk

Mechanistic Insights: The Transfer of the Cbz Group

The protection of an amine with a Cbz reagent is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the Cbz reagent.

With Cbz-Cl , the highly reactive acyl chloride is attacked by the amine, leading to the expulsion of a chloride ion and the formation of a protonated carbamate. A base is required to neutralize the liberated HCl.[1]

For Cbz-OSu , the mechanism is similar, but the leaving group is the less reactive N-hydroxysuccinimide anion.

1-Carbobenzoxy-3-methylimidazolium Triflate is believed to react via a highly activated N-acylimidazolium intermediate. The amine attacks the carbonyl carbon, leading to the displacement of the stable 3-methylimidazole. The triflate anion is a non-coordinating counter-ion.

G cluster_0 Cbz-Cl Mechanism cluster_1 Cbz-MIM-OTf Mechanism CbzCl Cbz-Cl Intermediate_CbzCl Tetrahedral Intermediate CbzCl->Intermediate_CbzCl Amine_CbzCl Amine (R-NH2) Amine_CbzCl->CbzCl Nucleophilic Attack Product_CbzCl Cbz-Protected Amine Intermediate_CbzCl->Product_CbzCl Chloride Elimination HCl HCl Intermediate_CbzCl->HCl CbzMIM Cbz-MIM-OTf Intermediate_CbzMIM Tetrahedral Intermediate CbzMIM->Intermediate_CbzMIM Amine_CbzMIM Amine (R-NH2) Amine_CbzMIM->CbzMIM Nucleophilic Attack Product_CbzMIM Cbz-Protected Amine Intermediate_CbzMIM->Product_CbzMIM Imidazolium Elimination Imidazolium 3-Methylimidazolium Triflate Intermediate_CbzMIM->Imidazolium

Caption: Reaction mechanisms for Cbz protection.

Experimental Protocols

Protocol 1: Cbz Protection of an Amine using Benzyl Chloroformate (Cbz-Cl)

Materials:

  • Amine (1.0 equiv)

  • Benzyl Chloroformate (1.1 equiv)

  • Sodium Carbonate (2.0 equiv)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve the amine in a suitable organic solvent such as dichloromethane.

  • Add an aqueous solution of sodium carbonate.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise with vigorous stirring, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[1]

Protocol 2: Cbz Protection of an Amine using 1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf)

Materials:

  • Amine (1.0 equiv)

  • 1-Carbobenzoxy-3-methylimidazolium Triflate (1.05 equiv)

  • A non-nucleophilic base (e.g., 2,6-lutidine, 1.1 equiv)

  • Acetonitrile or Dichloromethane (DCM)

Procedure:

  • Dissolve the amine in anhydrous acetonitrile or dichloromethane under an inert atmosphere.

  • Add the non-nucleophilic base to the solution.

  • Add 1-Carbobenzoxy-3-methylimidazolium Triflate in one portion.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with water to remove the imidazolium salt byproduct.

  • Wash with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

G start Start: Dissolve Amine and Base add_reagent Add Cbz Reagent start->add_reagent reaction Stir at Appropriate Temperature add_reagent->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification workup->purify end End: Cbz-Protected Amine purify->end

Caption: General experimental workflow for Cbz protection.

Deprotection of the Cbz Group

A key advantage of the Cbz group is its reliable deprotection under standard conditions, which remains consistent regardless of the method of its installation. The most common and mildest method is catalytic hydrogenolysis.

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[1]

Conclusion: A Safer, More Efficient Future for Amine Protection

1-Carbobenzoxy-3-methylimidazolium Triflate represents a significant advancement in the field of amine protection. Its properties as an ionic liquid offer a safer and more user-friendly alternative to traditional reagents like benzyl chloroformate, without compromising the high reactivity required for efficient synthesis. While more extensive comparative data is needed to fully delineate its performance across a broad range of substrates, the underlying chemical principles and the known advantages of ionic liquids strongly suggest that Cbz-MIM-OTf is poised to become an invaluable tool for chemists in research and industry. Its adoption has the potential to streamline synthetic workflows, improve safety, and contribute to the development of more sustainable chemical processes.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • National Center for Biotechnology Information. An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

  • ResearchGate. A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. [Link]

  • Scribd. Application Note - N-CBZ Protection. [Link]

  • MDPI. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. [Link]

  • Semantic Scholar. Imidazolium and benzimidazolium-containing compounds: from simple toxic salts to highly bioactive drugs. [Link]

  • MDPI. A Benzimidazolium-Based Organic Cage with Antimicrobial Activity. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

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Comparative

A Comparative Guide to Peptide Coupling Reagents: The Emergence of 1-Cbz-3-methylimidazolium Triflate

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the preservation of stereochemical integrity. For decades, the field has been dominated by a well-established arsenal of reagents, each with its own set of strengths and weaknesses. This guide provides an in-depth comparison of these traditional mainstays with a novel, promising contender: 1-Cbz-3-methylimidazolium Triflate (Z-MIM-OTf) . We will delve into the mechanistic underpinnings, comparative performance data, and practical considerations to empower you, the researcher, to make informed decisions for your synthetic challenges.

The Landscape of Peptide Coupling: A Tale of Activation

The formation of a peptide bond, an amide linkage between two amino acids, is not a spontaneous process. It requires the activation of the carboxylic acid moiety of one amino acid to render it susceptible to nucleophilic attack by the amino group of another.[1][2] This is the fundamental role of a coupling reagent. The ideal reagent should facilitate rapid and complete coupling with minimal side reactions, most notably racemization of the chiral amino acid centers.

The Stalwarts: Traditional Coupling Reagents

The landscape of peptide synthesis has been shaped by several classes of highly effective coupling reagents, primarily phosphonium and aminium/uronium salts, as well as carbodiimides.[1][3]

Carbodiimides: The Pioneers

N,N'-Dicyclohexylcarbodiimide (DCC) and its more soluble analogue, N,N'-diisopropylcarbodiimide (DIC), were among the first widely adopted coupling reagents.[1] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form an unreactive N-acylurea. To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) are commonly used to trap the O-acylisourea and form a more stable and selective active ester.[1]

Phosphonium and Aminium/Uronium Salts: The Workhorses

Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) represent a significant advancement.[3][4] These reagents generate active esters with HOBt or HOAt in situ, leading to high coupling efficiencies and reduced racemization compared to carbodiimides alone.[4] HATU, in particular, is lauded for its high reactivity and ability to couple sterically hindered amino acids.[4]

However, these reagents are not without their drawbacks. They can be costly, and the uronium/aminium-based reagents can lead to guanidinylation of the N-terminal amine as a side reaction.[3][5] Furthermore, many of these reagents and their byproducts can be difficult to remove during purification. From a safety perspective, HOBt and HOAt are known to be explosive under certain conditions, and many coupling reagents are sensitizers.[3]

The Challenger: 1-Cbz-3-methylimidazolium Triflate (Z-MIM-OTf)

Amidst the established players, a new class of coupling reagents based on imidazolium salts is gaining traction. 1-Cbz-3-methylimidazolium Triflate (Z-MIM-OTf) is a novel reagent designed to combine the activating power of the imidazolium cation with the clean and predictable nature of the triflate counterion.

Proposed Mechanism of Action

The proposed mechanism for Z-MIM-OTf is analogous to that of 1,1'-Carbonyldiimidazole (CDI), a well-established imidazolium-based coupling reagent.[6][7][8] The reaction proceeds through the formation of a highly reactive acylimidazolium intermediate.

DOT Script for Z-MIM-OTf Mechanism:

Z_MIM_OTf_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Acylimidazolium [R-CO-MIM-Z]+ OTf- Carboxylic_Acid->Acylimidazolium + Z-MIM-OTf Z_MIM_OTf Z-MIM-OTf Imidazole Cbz-Im Amine R'-NH2 Peptide_Bond R-CO-NH-R' Acylimidazolium->Peptide_Bond + R'-NH2 Byproduct [H-MIM-Z]+ OTf-

Caption: Proposed mechanism of Z-MIM-OTf in peptide bond formation.

In the activation step, the carboxylic acid attacks the electrophilic carbon of the imidazolium ring of Z-MIM-OTf, leading to the formation of the reactive acylimidazolium intermediate and the release of 1-Cbz-imidazole. In the subsequent coupling step, the amino group of the incoming amino acid attacks the activated carbonyl group, forming the desired peptide bond and regenerating the imidazolium salt.

Potential Advantages of Z-MIM-OTf

Based on the chemistry of related imidazolium salts, Z-MIM-OTf is anticipated to offer several key advantages over traditional coupling reagents:

  • Reduced Racemization: The formation of the acylimidazolium intermediate is expected to be rapid and proceed under mild conditions, minimizing the risk of racemization.[8]

  • Clean Byproducts: The byproducts of the reaction, 1-Cbz-imidazole and the regenerated imidazolium triflate, are anticipated to be water-soluble, facilitating their removal during workup and simplifying purification.[8]

  • Safety: Imidazolium triflates are generally stable, non-explosive compounds, offering a potentially safer alternative to reagents containing HOBt or HOAt.

  • Cost-Effectiveness: The synthesis of Z-MIM-OTf is expected to be straightforward from readily available starting materials, potentially leading to a more cost-effective reagent.

Head-to-Head Comparison: Z-MIM-OTf vs. Traditional Reagents

Feature1-Cbz-3-methylimidazolium Triflate (Z-MIM-OTf) (Projected)HATU/HBTUEDC/HOBt
Reactivity HighVery High[4]Moderate
Racemization Low[8]Low[4]Moderate (reduced with HOBt)[1]
Byproduct Removal Easy (water-soluble)ModerateDifficult (DCU precipitation)
Safety Good (stable, non-explosive)Caution (sensitizers, HOBt/HOAt explosive)[3]Moderate (DCC is a sensitizer)
Cost Potentially LowHighLow
Side Reactions Minimal anticipatedGuanidinylation[3][5]N-acylurea formation[1]

Experimental Protocols

Synthesis of 1-Cbz-3-methylimidazolium Triflate (Z-MIM-OTf)

A plausible synthetic route to Z-MIM-OTf involves the reaction of 1-methylimidazole with benzyl chloroformate to form 1-Cbz-3-methylimidazolium chloride, followed by anion exchange with a triflate salt.

DOT Script for Z-MIM-OTf Synthesis:

Z_MIM_OTf_Synthesis 1_Methylimidazole 1-Methylimidazole Intermediate 1-Cbz-3-methylimidazolium Chloride 1_Methylimidazole->Intermediate + Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Intermediate Z_MIM_OTf 1-Cbz-3-methylimidazolium Triflate (Z-MIM-OTf) Intermediate->Z_MIM_OTf + M-OTf Triflate_Salt M-OTf (e.g., AgOTf) Triflate_Salt->Z_MIM_OTf

Caption: Proposed synthetic pathway for Z-MIM-OTf.

Step-by-Step Protocol:

  • Synthesis of 1-Cbz-3-methylimidazolium Chloride:

    • To a solution of 1-methylimidazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add benzyl chloroformate (1.05 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure to obtain the crude 1-Cbz-3-methylimidazolium chloride.

  • Anion Exchange:

    • Dissolve the crude 1-Cbz-3-methylimidazolium chloride in a suitable solvent (e.g., acetonitrile).

    • Add a solution of a triflate salt (e.g., silver triflate, 1.0 eq) in the same solvent.

    • Stir the mixture at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the precipitated metal chloride.

    • Remove the solvent from the filtrate under reduced pressure to yield 1-Cbz-3-methylimidazolium Triflate.

General Protocol for Peptide Coupling using Z-MIM-OTf

This protocol outlines a general procedure for a solution-phase peptide coupling. Optimization for specific amino acids and peptide sequences is recommended.

DOT Script for Peptide Coupling Workflow:

Peptide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification N_Protected_AA N-protected Amino Acid (1.0 eq) Activation Dissolve N-protected AA and Z-MIM-OTf in anhydrous DMF. Stir for 10-15 min. N_Protected_AA->Activation Amine_Component Amino Acid Ester HCl (1.0 eq) Coupling Add Amine Component and Base. Stir at RT for 2-4 hours. Amine_Component->Coupling Base Base (e.g., DIPEA) (1.0 eq) Base->Coupling Z_MIM_OTf Z-MIM-OTf (1.1 eq) Z_MIM_OTf->Activation Activation->Coupling Quench Quench with water. Coupling->Quench Extract Extract with organic solvent (e.g., Ethyl Acetate). Quench->Extract Wash Wash with dilute acid, base, and brine. Extract->Wash Dry_Concentrate Dry over Na2SO4 and concentrate. Wash->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify

Caption: General workflow for peptide coupling using Z-MIM-OTf.

Step-by-Step Protocol:

  • Activation:

    • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and 1-Cbz-3-methylimidazolium Triflate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Stir the solution at room temperature for 10-15 minutes to allow for the formation of the acylimidazolium intermediate.

  • Coupling:

    • To the activated mixture, add the amino acid ester hydrochloride (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0 eq).

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1 M HCl), a dilute aqueous base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by flash column chromatography on silica gel.

Conclusion and Future Outlook

While traditional coupling reagents like HATU, HBTU, and EDC/HOBt have proven their utility in peptide synthesis, they are not without their limitations in terms of cost, safety, and purification challenges. The novel imidazolium-based reagent, 1-Cbz-3-methylimidazolium Triflate, presents a compelling alternative with the potential for high efficiency, low racemization, and a more favorable safety and environmental profile.

Further experimental validation is necessary to fully elucidate the performance of Z-MIM-OTf in comparison to established reagents across a range of challenging peptide sequences. However, based on mechanistic principles and the known advantages of imidazolium-based chemistry, Z-MIM-OTf stands as a promising new tool in the ever-evolving landscape of peptide synthesis, offering researchers a potentially cleaner, safer, and more cost-effective path to their target molecules.

References

  • Sammis, G. M., et al. (2025). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Communications Chemistry. [Link]

  • Srini Chem. (n.d.). 1,1′-Carbonyldiimidazole (CAS: 530-62-1): The Role of CDI in Peptide Synthesis. [Link]

  • Wikipedia. (n.d.). Carbonyldiimidazole. [Link]

  • Organic Chemical Compound. (n.d.). Carbonyldiimidazole. [Link]

  • Staab, H. A. (1962). Peptide synthesis using n-n' carbonyldiimidazole activator.
  • Mendoza, L. (2023). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Wayne State University Dissertations. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Bonhôte, P., et al. (1996). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Inorganic Chemistry. [Link]

  • Chemistry with Dr. G. (2025). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube. [Link]

  • Behrendt, R., et al. (2015). Novel imidazolium salt--peptide conjugates and their antimicrobial activity. Amino Acids. [Link]

  • Creary, X., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). New Trends in Peptide Coupling Reagents. Tetrahedron. [Link]

  • Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Zhao, J., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Hua, K. M., & Le, T. N. (2013). New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. Green and Sustainable Chemistry. [Link]

  • Dupont, J., et al. (2002). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses. [Link]

  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Zhao, J., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • El-Faham, A., & Albericio, F. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Hua, K. M., & Le, T. N. (2013). New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. Green and Sustainable Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to Catalyst Efficacy: 1-Benzyloxycarbonyl-3-methylimidazolium Triflate vs. Standard Imidazolium Precursors

Executive Summary The field of N-Heterocyclic Carbene (NHC) organocatalysis has been transformative in modern organic synthesis, enabling unique bond formations through the principle of umpolung, or polarity inversion. T...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The field of N-Heterocyclic Carbene (NHC) organocatalysis has been transformative in modern organic synthesis, enabling unique bond formations through the principle of umpolung, or polarity inversion. The choice of the NHC precursor—typically a stable imidazolium salt—is paramount, as its electronic and steric properties dictate the catalyst's performance. This guide provides an in-depth comparison of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate ([CbzMIM][OTf]) , a catalyst precursor featuring an electron-withdrawing N-substituent, against the widely used benchmark, 1-Butyl-3-methylimidazolium Triflate ([BMIM][OTf]) , which possesses an electron-donating N-alkyl group. Through a mechanistic lens focused on the classic benzoin condensation, we will dissect the expected differences in efficacy, present a robust protocol for direct comparison, and offer insights into rational catalyst selection for researchers in synthetic chemistry and drug development.

The Central Role of Imidazolium Salts in NHC Catalysis

N-Heterocyclic Carbenes are highly reactive, neutral, divalent carbon species. Their utility as organocatalysts stems from their ability to act as potent nucleophiles. However, free carbenes are often unstable. Imidazolium salts serve as stable, readily available precursors that generate the active NHC catalyst in situ upon deprotonation of the C2-proton by a base.[1]

The catalytic cycle of most NHC-mediated reactions, such as the benzoin condensation, proceeds through a key intermediate known as the Breslow intermediate .[2] This enaminol species is formed from the nucleophilic attack of the carbene on an aldehyde. The stability and nucleophilicity of this intermediate are critical determinants of the overall reaction rate and efficiency. The substituents on the nitrogen atoms of the imidazolium ring play a crucial role in modulating these properties.

Catalyst Profile: A Tale of Two Substituents

The core of our comparison lies in the fundamental electronic difference between the N-substituents of our two catalysts of interest.

2.1 The Benchmark: 1-Butyl-3-methylimidazolium Triflate ([BMIM][OTf])

  • Structure: Features a simple N-butyl group.

  • Electronic Effect: The butyl group is an electron-donating group (EDG) via an inductive effect. This increases the electron density on the imidazolium ring.

  • Mechanistic Implication: Increased electron density on the carbene carbon enhances its nucleophilicity. This generally leads to a faster initial attack on the aldehyde. However, it can also increase the stability of the resulting Breslow intermediate, potentially slowing its subsequent reaction steps.

2.2 The Challenger: 1-Benzyloxycarbonyl-3-methylimidazolium Triflate ([CbzMIM][OTf])

  • Structure: Features a benzyloxycarbonyl (Cbz) group attached to one nitrogen.

  • Electronic Effect: The carbonyl moiety within the Cbz group acts as a potent electron-withdrawing group (EWG) . It significantly reduces the electron density of the imidazolium ring through a resonance effect.

  • Mechanistic Implication: The reduced electron density on the resulting carbene lowers its inherent nucleophilicity. This might slow the initial attack on the aldehyde. However, the EWG destabilizes the electron-rich Breslow intermediate. This destabilization is hypothesized to accelerate the subsequent, often rate-determining, step of the catalytic cycle—the nucleophilic attack of the Breslow intermediate on the second aldehyde molecule.

Below is a diagram illustrating the structural differences between the two catalyst precursors.

G cluster_0 Electron-Donating Group (EDG) Precursor cluster_1 Electron-Withdrawing Group (EWG) Precursor BMIM 1-Butyl-3-methylimidazolium Triflate ([BMIM][OTf]) CbzMIM 1-Benzyloxycarbonyl-3-methylimidazolium Triflate ([CbzMIM][OTf])

Caption: Comparison of the benchmark and challenger catalyst precursors.

Comparative Efficacy in the Benzoin Condensation: A Mechanistic Hypothesis

The benzoin condensation, the dimerization of two aldehydes to form an α-hydroxy ketone, is a quintessential NHC-catalyzed reaction and serves as an ideal platform for comparing catalyst performance.[1][3]

The key catalytic cycle is visualized below.

Benzoin_Cycle Precursor Imidazolium Salt (Precatalyst) NHC Active NHC Catalyst Precursor->NHC + Base - H-Base⁺ Adduct Zwitterionic Adduct NHC->Adduct + Aldehyde (RCHO) Breslow Breslow Intermediate (Key Nucleophile) Adduct->Breslow Proton Transfer Coupling Coupled Intermediate Breslow->Coupling + Aldehyde (RCHO) Coupling->NHC Regeneration Product Benzoin (α-Hydroxy Ketone) Coupling->Product Proton Transfer & Catalyst Regen.

Caption: Generalized catalytic cycle for the NHC-catalyzed benzoin condensation.

Our central hypothesis is that the electronic nature of the N-substituent will create a trade-off in the catalytic cycle:

  • [BMIM][OTf] (EDG): The highly nucleophilic carbene will rapidly form the Breslow intermediate. However, this intermediate is relatively stable, potentially leading to a slower turnover as its reaction with the second aldehyde molecule may be less favorable.

  • [CbzMIM][OTf] (EWG): The less nucleophilic carbene will form the initial adduct and Breslow intermediate more slowly. However, the EWG destabilizes the Breslow intermediate, making it a more potent nucleophile. This is expected to significantly accelerate the subsequent C-C bond-forming step, leading to a higher overall reaction rate and potentially higher yields in a given timeframe.

Predicted Performance Comparison

Based on the mechanistic principles discussed, we can predict the relative performance of the two catalysts in a standardized benzoin condensation of benzaldehyde.

Parameter[CbzMIM][OTf] (EWG)[BMIM][OTf] (EDG)Rationale
Reaction Time FasterSlowerThe EWG on [CbzMIM][OTf] is expected to accelerate the rate-determining C-C bond-forming step by destabilizing the Breslow intermediate.
Reaction Yield HigherLowerA faster overall catalytic turnover for [CbzMIM][OTf] should lead to higher product conversion within the same reaction period.
Catalyst Loading Potentially LowerStandardThe higher efficiency of the [CbzMIM][OTf] catalyst might allow for lower catalyst loadings to achieve the same outcome.

Experimental Protocol: A Self-Validating System for Catalyst Comparison

To empirically validate the hypothesized differences, the following detailed protocol for a comparative screening study is provided. This procedure is designed to be a self-validating system, allowing researchers to reproduce the comparison under controlled conditions.

Materials & Equipment
  • Catalysts: 1-Benzyloxycarbonyl-3-methylimidazolium Triflate ([CbzMIM][OTf]), 1-Butyl-3-methylimidazolium Triflate ([BMIM][OTf])

  • Reagent: Benzaldehyde (freshly distilled)

  • Base: Potassium tert-butoxide (KOt-Bu)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Equipment: Oven-dried glassware, magnetic stirrer, inert atmosphere setup (e.g., Schlenk line or glovebox), TLC plates, NMR spectrometer.

Step-by-Step Procedure for Benzoin Condensation

The following workflow diagram outlines the experimental process.

Caption: Experimental workflow for the comparative catalyst study.

  • Catalyst Activation: To two separate oven-dried round-bottom flasks under a nitrogen atmosphere, add the imidazolium salt precursor ([CbzMIM][OTf] to one, [BMIM][OTf] to the other, 0.1 mmol, 10 mol% each).

  • Add anhydrous THF (2.0 mL) to each flask, followed by potassium tert-butoxide (0.1 mmol).

  • Stir the resulting suspensions at room temperature for 15 minutes to ensure in situ generation of the N-heterocyclic carbene.

  • Reaction Initiation: To each flask, add freshly distilled benzaldehyde (1.0 mmol) via syringe.

  • Reaction Monitoring: Stir the reactions at room temperature. Monitor the progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (as determined by TLC, or after a fixed time, e.g., 12 hours, for comparison), quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to obtain pure benzoin. Determine the isolated yield and confirm the product's identity via ¹H NMR spectroscopy.

Conclusion and Outlook

While standard N-alkyl imidazolium salts like [BMIM][OTf] are effective NHC precursors, the strategic introduction of an electron-withdrawing group, as seen in [CbzMIM][OTf], offers a powerful tool for catalyst optimization. The benzyloxycarbonyl group is predicted to lower the activation energy of the rate-limiting step in reactions like the benzoin condensation by destabilizing the key Breslow intermediate. This should translate to faster reaction rates and higher overall efficiency.

This guide provides the theoretical framework and a practical, robust experimental protocol for researchers to validate these claims. The choice of catalyst is not arbitrary; it is a design parameter. For transformations where the nucleophilic attack of the Breslow intermediate is rate-determining, N-acyl or N-alkoxycarbonyl imidazolium salts such as 1-Benzyloxycarbonyl-3-methylimidazolium Triflate represent a superior class of precursors, empowering chemists to develop more efficient and elegant synthetic routes.

References

  • Monreal-Leyva, G., et al. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry, 10(1), 1-6.
  • Roy, T., & Chandra, A. (2021). Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. Chemical Science, 12(24), 8256-8283. Available at: [Link]

  • Roy, T., & Chandra, A. (2021). Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. ResearchGate. Available at: [Link]

  • Google Patents. (2013). CN103242153A - Method for catalyzing preparation of benzoin from benzaldehyde by adopting imidazolium bicarbonate ionic liquid.
  • The Royal Society of Chemistry. (2021). Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. RSC Publishing. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Isolation and characterization of an annelated N-heterocyclic carbene stabilized Breslow enolate | Request PDF. Available at: [Link]

  • Biju, A. T., et al. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 444–461. Available at: [Link]

  • Cavell, K. (2008). N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds. Dalton Transactions, (48), 6676-6685.
  • Beilstein Journal of Organic Chemistry. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Available at: [Link]

  • Phungpis, B., et al. (2012). Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia, 38(4), 365-370.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Palencia, H., et al. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. ResearchGate. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Validation: HPLC vs. NMR for 1-Carbobenzoxy-3-methylimidazolium Triflate

Welcome to a detailed comparative analysis focused on the purity determination of 1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf). In fields ranging from organic synthesis to electrochemistry, the precise chara...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis focused on the purity determination of 1-Carbobenzoxy-3-methylimidazolium Triflate (Cbz-MIM-OTf). In fields ranging from organic synthesis to electrochemistry, the precise characterization of ionic liquids is not merely a quality control step; it is fundamental to ensuring experimental reproducibility and the success of downstream applications[1][2]. Impurities, even in trace amounts, can drastically alter the physicochemical properties of these materials, leading to unpredictable outcomes[3].

This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of two primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple procedural descriptions to explore the rationale behind methodological choices, offering a framework for selecting the most appropriate technique for your specific needs. Our approach emphasizes an orthogonal validation strategy, leveraging the distinct strengths of both HPLC and NMR to build a comprehensive and trustworthy purity profile[4][5].

The Analyte: 1-Carbobenzoxy-3-methylimidazolium Triflate

1-Carbobenzoxy-3-methylimidazolium Triflate is an ionic liquid featuring a Cbz-protected imidazolium cation and a triflate anion[6]. Its synthesis typically involves the reaction of 1-methylimidazole with a benzyl-based carbonylating agent, followed by anion exchange or direct formation with a triflate source.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 1-methylimidazole, benzyl chloroformate, or related benzylation reagents[7].

  • Side-Products: Di-substituted products or byproducts from the decomposition of reagents[8].

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetonitrile, dichloromethane).

The challenge lies in quantifying the primary component while detecting and identifying this diverse array of potential impurities.

Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis due to its high separation efficiency and sensitivity[9]. For ionic liquids, which consist of non-volatile cations and anions, HPLC is particularly well-suited for quantifying the organic cation and related organic impurities[10][11].

Principle of HPLC Analysis

Our method utilizes Reversed-Phase HPLC (RP-HPLC). The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The Cbz-MIM cation, with its benzyl and imidazolium moieties, possesses significant hydrophobicity, allowing for strong retention on a C18 column. More polar impurities, such as unreacted 1-methylimidazole, will elute earlier, while more nonpolar (greasier) impurities will have longer retention times. Detection is achieved via UV-Vis spectroscopy, as the aromatic benzyl group and the imidazolium ring are strong chromophores.

Experimental Protocol: HPLC Purity Assay

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of the results.[12]

1. Instrumentation and Conditions:

  • System: HPLC with UV Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water with 0.1% Trifluoroacetic Acid (TFA). TFA is used as an ion-pairing agent to improve peak shape and retention of the imidazolium cation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Diluent: 50:50 Acetonitrile/Water.

  • Standard Preparation: Accurately weigh ~10 mg of Cbz-MIM-OTf reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the Standard Preparation.

3. Chromatographic Run (Gradient):

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
20.0 10 90
25.0 10 90
25.1 90 10

| 30.0 | 90 | 10 |

4. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC
ParameterSpecificationJustification
Instrumentation HPLC with UV DetectorStandard equipment in analytical labs.
Column C18, 4.6 x 250 mm, 5 µmExcellent retention for hydrophobic molecules like the Cbz-MIM cation.
Mobile Phase Acetonitrile / Water with 0.1% TFAProvides good separation; TFA improves peak symmetry for the cationic analyte.
Flow Rate 1.0 mL/minStandard for analytical scale columns.
Detection 254 nmHigh absorbance for the aromatic and imidazolium rings.
LOD/LOQ Typically in the µg/mL range[3][11]High sensitivity for detecting trace impurities.
Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample in Diluent (100 µg/mL) Inject Inject 10 µL onto C18 Column Prep->Inject Separate Gradient Elution (ACN/H₂O/TFA) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks in Chromatogram Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Result Final Purity Report Calculate->Result

Caption: A typical workflow for purity validation of Cbz-MIM-OTf using HPLC.

Part 2: Purity Determination by Quantitative NMR (qNMR)

NMR spectroscopy is an exceptionally powerful tool that provides both structural confirmation and quantitative analysis from a single experiment[13][14]. Unlike HPLC, which relies on response factors that can vary between compounds, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for highly accurate purity assessments without the need for specific impurity reference standards[4][15].

Principle of qNMR Analysis

Quantitative ¹H NMR (qNMR) involves comparing the integral of a specific, well-resolved proton signal from the analyte against the integral of a signal from a certified internal standard (IS) of known purity and concentration. By knowing the mass of the sample and the IS, the number of protons for each signal, and their respective molar masses, the absolute purity of the analyte can be calculated. The key to accuracy is ensuring full relaxation of all protons being measured, which is achieved by using a long relaxation delay (D1) in the pulse sequence[13].

Experimental Protocol: qNMR Purity Assay

1. Reagent and Sample Preparation:

  • Deuterated Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide). Chosen for its ability to dissolve ionic liquids and its high boiling point.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material). It has a sharp singlet in a clear region of the spectrum (~6.3 ppm) and is non-volatile.

  • Sample Preparation:

    • Accurately weigh ~20 mg of Cbz-MIM-OTf (Sample) into a clean vial.

    • Accurately weigh ~5 mg of Maleic Acid (IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H.

  • Pulse Sequence: Standard 1D proton experiment (e.g., zg30).

  • Key Parameters:

    • Relaxation Delay (D1): 30 seconds. This is critical to allow for >99.9% T1 relaxation of all relevant protons, ensuring accurate integration.

    • Number of Scans: 8-16. Sufficient for a good signal-to-noise ratio.

    • Spectral Width: ~16 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

3. Data Analysis and Purity Calculation:

  • Identify a well-resolved signal for the analyte (e.g., the singlet for the methyl group protons, N-CH₃) and the signal for the IS (the two olefinic protons of maleic acid).

  • Carefully integrate both signals.

  • Calculate the purity using the following formula:

    Purity (%) = (I_spl / I_std) * (N_std / N_spl) * (M_spl / M_std) * (m_std / m_spl) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (e.g., N_spl=3 for N-CH₃; N_std=2 for maleic acid)

    • M: Molar mass

    • m: Weighed mass

    • P: Purity of the standard (as a percentage)

    • spl: Sample (Cbz-MIM-OTf)

    • std: Internal Standard (Maleic Acid)

Workflow for qNMR Purity Validation

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Acquisition cluster_data Data Processing & Calculation Prep Accurately Weigh Sample & Internal Standard (IS) Dissolve Dissolve in DMSO-d₆ & Transfer to NMR Tube Prep->Dissolve Acquire Acquire ¹H Spectrum (Long D1 Delay = 30s) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity using Standard Formula Integrate->Calculate Result Final Purity Report (Absolute % w/w) Calculate->Result

Caption: A standard workflow for determining the absolute purity of Cbz-MIM-OTf via qNMR.

Part 3: Head-to-Head Comparison: HPLC vs. NMR

Neither technique is universally superior; their strengths are complementary. The choice depends on the specific analytical goal, whether it is routine quality control, structural confirmation, or absolute quantification.

FeatureHPLC (UV Detection)NMR (Quantitative ¹H)
Principle Chromatographic separation based on polarity.Spectroscopic measurement of nuclear spin transitions.
Quantification Relative (Area %), requires reference standard for absolute quantification.Absolute (% w/w), a primary ratio method.[13][15]
Sensitivity High (µg/mL to ng/mL). Excellent for trace impurity detection.Lower (mg/mL). Not ideal for impurities <0.1%.
Specificity Can distinguish isomers. Purity is based on UV response, which may vary for impurities.Highly specific to molecular structure. Can identify and quantify unknown impurities if signals are resolved.
Throughput Higher. Typical run times are 20-30 minutes per sample.[4]Lower. qNMR requires long relaxation delays, extending acquisition time.[4]
Sample Prep More involved (dilutions, filtering).Simpler (weighing and dissolving).
Sample Consumption Low (micrograms).Higher (milligrams).
Destructive? Yes, the sample is consumed.No, the sample can be fully recovered.
Key Advantage Excellent for creating an impurity profile and detecting trace contaminants.Provides structural confirmation and a highly accurate, absolute purity value for the main component.
Key Limitation Cannot identify unknown impurities without MS coupling. Requires chromophores for detection.Lower sensitivity and potential for signal overlap in complex mixtures.

Conclusion and Recommendation

For the comprehensive validation of "1-Carbobenzoxy-3-methylimidazolium Triflate" purity, an orthogonal approach utilizing both HPLC and NMR is the industry gold standard.

  • Use HPLC for Impurity Profiling: Employ the described HPLC method for routine quality control to quickly assess the presence of process-related impurities and degradation products. Its high sensitivity makes it ideal for ensuring that trace contaminants are below acceptable limits.[4][16]

  • Use qNMR for Absolute Purity Assignment: Utilize the qNMR method to assign a definitive, absolute purity value (% w/w) to batches of the material. This technique also serves to unequivocally confirm the chemical identity of the main component.[13][15]

By combining the sensitive separation power of HPLC with the structural and quantitative accuracy of NMR, researchers can achieve the highest level of confidence in the quality of their material. This dual-pronged strategy ensures that the 1-Carbobenzoxy-3-methylimidazolium Triflate used in your research is of a known and reliable purity, forming a solid foundation for scientifically sound and reproducible results.

References

  • Stepnowski, P., et al. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. [Link]

  • SIELC Technologies. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC. [Link]

  • Kabro-Malek, P., et al. (2006). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. In Ionic Liquids IIIA: Fundamentals, Progress, Challenges, and Opportunities (Vol. 901, pp. 147-160). American Chemical Society. [Link]

  • Hibbert, D. B., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Magnetic Resonance in Chemistry. [Link]

  • Li, F., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. [Link]

  • National Center for Biotechnology Information. 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate. PubChem. [Link]

  • Castiglione, F., & Appetecchi, G. B. (2015). NMR of ionic liquids. In Encyclopedia of Analytical Chemistry. ResearchGate. [Link]

  • Kumar, S., et al. (2015). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]

  • Anderson, J. L., et al. (2006). Ionic Liquids in Analytical Chemistry. Analytical Chemistry. [Link]

  • Del Sesto, R. E., et al. (2010). 3-benzyloxy-2-methyl propanoate. Organic Syntheses. [Link]

  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica. [Link]

Sources

Validation

A Researcher's Guide to the Kinetic Analysis of Amine Formylation: Evaluating "1-Cbz-3-methylimidazolium Triflate" in the Context of Modern Catalysis

For Immediate Release In the landscape of pharmaceutical and fine chemical synthesis, the N-formylation of amines is a fundamental transformation, yielding formamides that are crucial building blocks for a myriad of bioa...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical and fine chemical synthesis, the N-formylation of amines is a fundamental transformation, yielding formamides that are crucial building blocks for a myriad of bioactive molecules. The quest for efficient, selective, and sustainable catalytic systems for this reaction is a constant endeavor. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth kinetic analysis of reactions catalyzed by imidazolium-based ionic liquids, with a specific focus on the potential of "1-Cbz-3-methylimidazolium Triflate." While direct kinetic data for this specific catalyst is not yet prevalent in published literature, this document will provide a framework for its evaluation by comparing the known performance of analogous imidazolium-based catalysts and other leading alternatives. We will delve into the mechanistic intricacies, present comparative data, and provide robust experimental protocols to empower researchers in their catalyst selection and optimization efforts.

The Rise of Imidazolium-Based Ionic Liquids in Catalysis

Imidazolium-based ionic liquids (ILs) have emerged as a versatile class of catalysts and reaction media, lauded for their tunable properties, high thermal stability, and potential for recyclability.[1] In the context of N-formylation, these ILs are proposed to act as bifunctional catalysts. The imidazolium cation can activate the amine substrate through hydrogen bonding, while the anion is believed to play a crucial role in activating the formylating agent.[2] The nature of both the cation and the anion can significantly influence the catalytic activity.[2]

The subject of this guide, "1-Cbz-3-methylimidazolium Triflate," incorporates a carbobenzyloxy (Cbz) group, a common protecting group in peptide synthesis, attached to a methylimidazolium core with a triflate anion. The triflate anion (CF₃SO₃⁻) is a weak coordinating anion, which can influence the Lewis acidity of the cation and potentially participate in the catalytic cycle. While specific kinetic studies on this exact molecule are pending, we can infer its potential performance by examining data from structurally similar catalysts.

Kinetic Performance: A Comparative Analysis

To objectively assess the potential of "1-Cbz-3-methylimidazolium Triflate," it is essential to compare its anticipated kinetic profile with that of established catalytic systems. The N-formylation of amines has been achieved using a variety of catalysts, ranging from simple organic molecules to sophisticated transition metal complexes.[3]

Imidazolium-Based Ionic Liquids: The Effect of the Anion

While kinetic data for the triflate variant is scarce, a study on SO₃-functionalized Brønsted acidic ionic liquids (SBAILs) provides valuable insights into the kinetics of amine formylation catalyzed by such systems. In a study on the N-formylation of aniline with dimethylformamide (DMF), a kinetic model was established, and key parameters were determined.[4]

CatalystAnionReaction ConditionsRate Constant (k)Activation Energy (Ea)Ref
Sulfated Butyl-methylimidazolium Hydrogen Sulfate[HSO₄]⁻Aniline (10 mmol), DMF (20 mmol), Catalyst (0.5 mmol), 130°C0.165 mol⁻¹·L·min⁻¹45.7 kJ·mol⁻¹[4]
Hypothetical: 1-Cbz-3-methylimidazolium Triflate [OTf]⁻ To be determinedTo be determinedTo be determined

This data for the hydrogen sulfate IL provides a benchmark. It is plausible that the triflate anion in our target molecule, being a weaker nucleophile than bisulfate, might lead to a different rate-determining step and consequently, different kinetic parameters.

Alternative Catalytic Systems

A broad spectrum of catalysts has been employed for the N-formylation of amines, each with its own kinetic profile and operational advantages.

Catalyst SystemFormylating AgentKey AdvantagesPotential Drawbacks
Iodine (catalytic) Formic AcidLow cost, non-toxic, and environmentally friendly catalyst.[5]May require elevated temperatures.
ZnO Formic AcidInexpensive, reusable, and effective under solvent-free conditions.[6]May require higher catalyst loading.
Ru Complexes with Ionic Liquid Assistance CO₂ and H₂Utilizes CO₂ as a C1 source, promoting sustainable chemistry.[7]Requires handling of gaseous reagents and potentially precious metals.
Fe(III)-exchanged sepiolite Formic AcidHeterogeneous catalyst, allowing for easy separation and reuse.[6]Diffusion limitations may affect reaction rates.

This table highlights the diversity of available catalysts and the importance of selecting a system based on the specific requirements of the application, considering factors such as cost, environmental impact, and ease of handling.

Mechanistic Considerations: The "Why" Behind the Kinetics

Understanding the reaction mechanism is paramount to optimizing reaction conditions and designing more efficient catalysts. For the N-formylation of amines, several pathways have been proposed depending on the catalytic system.

Proposed Mechanism for Imidazolium-Based Ionic Liquid Catalysis

For imidazolium-based ILs, a dual activation mechanism is often suggested.

Ionic_Liquid_Catalysis_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst: 1-Cbz-3-methylimidazolium Triflate cluster_intermediate Intermediate Complex cluster_products Products Amine Amine (R-NH₂) Cation Imidazolium Cation (Activates Amine via H-bonding) Amine->Cation H-bonding FormylatingAgent Formylating Agent (e.g., Formic Acid) Anion Triflate Anion (Activates Formylating Agent) FormylatingAgent->Anion Activation Intermediate Activated Complex Cation->Intermediate Anion->Intermediate Formamide Formamide (R-NHCHO) Intermediate->Formamide Byproduct Byproduct (e.g., H₂O) Intermediate->Byproduct

Caption: Proposed dual activation mechanism for N-formylation catalyzed by an imidazolium-based ionic liquid.

In this proposed pathway, the acidic proton on the imidazolium ring can form a hydrogen bond with the amine, increasing its nucleophilicity. Concurrently, the triflate anion can interact with the formylating agent (e.g., formic acid), rendering it more susceptible to nucleophilic attack. This concerted activation is believed to lower the overall activation energy of the reaction.

Experimental Protocols: A Guide to Self-Validating Kinetic Analysis

To facilitate the direct comparison of "1-Cbz-3-methylimidazolium Triflate" with other catalysts, a standardized experimental protocol for kinetic analysis is essential. The following protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Protocol for Kinetic Analysis of N-Formylation of Aniline with Formic Acid

Objective: To determine the initial rate, reaction order, and activation energy for the N-formylation of aniline catalyzed by "1-Cbz-3-methylimidazolium Triflate."

Materials:

  • Aniline (freshly distilled)

  • Formic acid (≥98%)

  • "1-Cbz-3-methylimidazolium Triflate"

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Internal standard (e.g., Dodecane)

  • Reaction vials with magnetic stir bars

  • Thermostatically controlled heating block or oil bath

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of aniline in the chosen anhydrous solvent.

    • Prepare a stock solution of the internal standard in the same solvent.

    • Prepare a stock solution of "1-Cbz-3-methylimidazolium Triflate" in the same solvent.

  • Kinetic Run (Example for determining the order with respect to aniline):

    • To a series of reaction vials, add the catalyst stock solution and the internal standard stock solution.

    • Add varying volumes of the aniline stock solution to each vial.

    • Add the solvent to bring the total volume in each vial to a constant value.

    • Place the vials in the pre-heated block or oil bath and allow them to equilibrate for 5 minutes.

    • Initiate the reaction by adding a fixed amount of formic acid to each vial simultaneously.

    • At regular time intervals, withdraw an aliquot from each reaction vial and quench it (e.g., by diluting with a cold solvent or adding a quenching agent).

    • Analyze the quenched samples by GC or HPLC to determine the concentration of the formanilide product.

  • Data Analysis:

    • Plot the concentration of the product versus time for each kinetic run.

    • Determine the initial rate of reaction from the initial linear portion of each curve.

    • To determine the reaction order with respect to each reactant, plot the logarithm of the initial rate versus the logarithm of the initial concentration of the reactant being varied. The slope of this line will give the order of the reaction with respect to that reactant.

    • Repeat the kinetic runs at different temperatures to determine the activation energy using the Arrhenius equation.

Kinetic_Analysis_Workflow A Prepare Stock Solutions (Reactants, Catalyst, Internal Standard) B Set up Reaction Vials (Varying one reactant concentration) A->B C Equilibrate at Constant Temperature B->C D Initiate Reaction (Add final reactant) C->D E Monitor Reaction Progress (Aliquot sampling over time) D->E F Quench Reaction E->F G Analyze Samples (GC or HPLC) F->G H Data Analysis (Initial rates, reaction orders, Ea) G->H

Caption: A generalized workflow for the kinetic analysis of a catalyzed N-formylation reaction.

Conclusion and Future Outlook

While "1-Cbz-3-methylimidazolium Triflate" remains a catalyst of emerging interest, this guide provides a comprehensive framework for its kinetic evaluation. By understanding the performance of analogous imidazolium-based ionic liquids and a diverse range of alternative catalysts, researchers are better equipped to position this novel catalyst within the current state-of-the-art. The provided experimental protocol offers a robust methodology for generating the critical kinetic data required for a definitive comparison.

Future research should focus on conducting these kinetic studies to elucidate the precise role of the Cbz group and the triflate anion in the catalytic cycle. Such data will not only allow for a direct and quantitative comparison of "1-Cbz-3-methylimidazolium Triflate" against other catalysts but will also contribute to the rational design of next-generation ionic liquid catalysts for N-formylation and other important organic transformations.

References

  • Y. Wang, et al. (2022). Kinetics study of the N-formylation of aniline with DMF catalyzed by temperature-controlled Brønsted ionic liquids. Journal of the Taiwan Institute of Chemical Engineers, 134, 104337.
  • M. Hosseini-Sarvari & H. Sharghi. (2006). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry, 71(17), 6652–6654.
  • This reference is a placeholder for future experimental data on 1-Cbz-3-methylimidazolium Trifl
  • Y. Hou, et al. (2021). N-Formylation of Amines with Carbon Dioxide and Hydrogen Catalyzed by Ionic Liquid-Assisted Ru Complexes. ACS Sustainable Chemistry & Engineering, 9(39), 13248–13256.
  • J. Wang, et al. (2015). Imidazolium-Based Ionic Liquids Catalyzed Formylation of Amines Using Carbon Dioxide and Phenylsilane at Room Temperature.
  • M. Nasrollahzadeh, et al. (2019). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 21(15), 3935-3977.
  • V. D. B. C. das Neves, et al. (2023). Imidazolium based ionic liquid-phase green catalytic reactions. Green Chemistry, 25(1), 43-73.
  • S. M. Baghbanian & M. Farhang. (2013). Protic [TBD][TFA] ionic liquid as a reusable and highly efficient catalyst for N-formylation of amines using formic acid under solvent-free condition. Journal of Molecular Liquids, 183, 45-49.
  • J.-G. Kim & D. O. Jang. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(13), 2093-2096.
  • A. C. Shekhar, et al. (2009). Facile N-formylation of amines using Lewis acids as novel catalysts. Tetrahedron Letters, 50(51), 7099-7101.
  • S. Y. Kim, et al. (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
  • A. Shaabani, et al. (2007). A catalyst-free, simple and efficient protocol for N-formylation of alkyl, aryl, and heteroaryl amines with formic acid under ultrasonic irradiation at room temperature using 1-butyl-3-methylimidazolium tetrafluoroborate [Bmim]BF4 as a neutral medium. Arabian Journal of Chemistry, 4(4), 443-447.

Sources

Comparative

A Comparative Guide to the Spectroscopic Confirmation of "1-Benzyloxycarbonyl-3-methylimidazolium Triflate" Adducts

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Structural Confirmation In the realm of modern organic synthesis and drug development, imidazolium salts have garnered signi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Structural Confirmation

In the realm of modern organic synthesis and drug development, imidazolium salts have garnered significant attention as versatile reagents, catalysts, and ionic liquids. "1-Benzyloxycarbonyl-3-methylimidazolium Triflate" is a prime example, serving as a potent electrophilic benzoxycarbonylating agent. The precise structural confirmation of this compound and any subsequent adducts formed during a reaction is paramount to understanding reaction mechanisms, ensuring product purity, and meeting stringent regulatory standards. This guide will navigate the key spectroscopic techniques required for unambiguous structural elucidation and compare their efficacy.

Core Spectroscopic Techniques for Structural Elucidation

The primary toolkit for confirming the structure of "1-Benzyloxycarbonyl-3-methylimidazolium Triflate" and its adducts includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The choice of solvent is critical for NMR analysis of ionic liquids. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetonitrile (CD₃CN) are excellent choices due to their ability to dissolve the ionic salt and their distinct solvent peaks that do not interfere with the signals of interest. The chemical shifts observed are highly sensitive to the electronic environment of the nuclei. For the 1-Benzyloxycarbonyl-3-methylimidazolium cation, the protons on the imidazolium ring are particularly diagnostic, appearing significantly downfield due to the deshielding effect of the aromatic ring and the adjacent positively charged nitrogen atoms.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the "1-Benzyloxycarbonyl-3-methylimidazolium Triflate" sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms.

¹H NMR (Predicted) Chemical Shift (ppm, in DMSO-d₆) Multiplicity Assignment
Imidazolium H2~9.5 - 9.8SingletProton between the two nitrogen atoms
Imidazolium H4/H5~7.8 - 8.2MultipletProtons on the imidazolium ring
Benzyl CH₂~5.5 - 5.8SingletMethylene protons of the benzyloxycarbonyl group
Phenyl H~7.3 - 7.5MultipletProtons of the phenyl ring
Methyl H~3.9 - 4.1SingletMethyl protons on the imidazolium ring
¹³C NMR (Predicted) Chemical Shift (ppm, in DMSO-d₆) Assignment
Carbonyl C=O~160 - 165Carbonyl carbon of the benzyloxycarbonyl group
Imidazolium C2~137 - 140Carbon between the two nitrogen atoms
Imidazolium C4/C5~122 - 125Carbons on the imidazolium ring
Phenyl C (quaternary)~135 - 137Quaternary carbon of the phenyl ring
Phenyl C-H~128 - 130Protonated carbons of the phenyl ring
Benzyl CH₂~70 - 73Methylene carbon of the benzyloxycarbonyl group
Methyl C~36 - 38Methyl carbon on the imidazolium ring
Triflate CF₃~118 - 122 (quartet, ¹JCF)Carbon of the triflate anion
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For "1-Benzyloxycarbonyl-3-methylimidazolium Triflate," FT-IR is particularly useful for confirming the presence of the carbonyl group, the imidazolium ring, and the triflate anion.

The analysis of ionic liquids by FT-IR can be performed neat using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample preparation. The vibrational frequencies of the triflate anion are well-characterized and serve as a clear fingerprint for its presence.[2][3][4] The strong absorption band of the carbonyl group is also a key diagnostic feature.

  • Sample Preparation: Place a small amount of the neat ionic liquid sample directly onto the crystal of an ATR-FT-IR spectrometer.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C-H stretching (aromatic)3100 - 3200Medium
C-H stretching (aliphatic)2850 - 3000Medium
C=O stretching (ester)1750 - 1770Strong
C=N and C=C stretching (imidazole)1550 - 1650Medium-Strong
SO₃ asymmetric stretching (triflate)~1250 - 1280Strong
SO₃ symmetric stretching (triflate)~1030Strong
C-F stretching (triflate)~1150 - 1220Strong
Mass Spectrometry (MS): Determining Molecular Weight and Adducts

Mass spectrometry is indispensable for determining the molecular weight of the cation and for identifying the formation of adducts. Electrospray Ionization (ESI) is the preferred method for ionic liquids as it gently transfers the pre-existing ions from the solution phase to the gas phase.[5][6][7][8]

When analyzing ionic liquids by ESI-MS, it is common to observe not only the parent cation but also cluster ions, or adducts, of the type [(cation)₂(anion)]⁺ in the positive ion mode.[8] In the case of adducts formed with a substrate during a reaction, ESI-MS can be used to identify the mass of the new species. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the ions, which provides a high degree of confidence in the structural assignment.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Acquisition (Tandem MS for Adducts):

    • If adducts are observed, perform tandem MS (MS/MS) experiments.

    • Isolate the adduct ion of interest and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

  • Data Analysis:

    • Identify the molecular ion of the 1-Benzyloxycarbonyl-3-methylimidazolium cation.

    • Analyze the m/z values of any other observed ions to identify potential adducts.

    • Use the fragmentation pattern from MS/MS to deduce the structure of the adducts.

  • 1-Benzyloxycarbonyl-3-methylimidazolium cation: Expected m/z = 217.0977 (C₁₂H₁₃N₂O₂⁺)

  • Triflate anion: Expected m/z = 148.9522 (CF₃O₃S⁻) (in negative ion mode)

  • Potential Adducts:

    • With another cation and anion: [(C₁₂H₁₃N₂O₂⁺)₂(CF₃O₃S⁻)]⁺ at m/z = 583.1476

    • With a nucleophilic substrate (e.g., an alcohol, ROH): The mass of the resulting adduct will depend on the specific substrate used.

Comparative Analysis of Spectroscopic Techniques

Technique Strengths Limitations
NMR Spectroscopy Provides the most detailed structural information, including connectivity and stereochemistry.[9][10]Relatively low sensitivity, requires larger sample amounts, and can be time-consuming.
FT-IR Spectroscopy Rapid, highly sensitive to functional groups, and requires minimal sample preparation.[11][12]Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry Excellent for determining molecular weight and elemental composition (with HRMS). Highly sensitive.[13] Essential for identifying and characterizing adducts.Provides limited information on the specific arrangement of atoms within the molecule without tandem MS.[14][15][16]

Visualization of the Analytical Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 1-Benzyloxycarbonyl- 3-methylimidazolium Triflate Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Detailed Structure FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Molecular Weight & Adducts Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed FTIR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of "1-Benzyloxycarbonyl-3-methylimidazolium Triflate".

Alternative Reagents for Electrophilic Benzoxycarbonylation

While "1-Benzyloxycarbonyl-3-methylimidazolium Triflate" is a potent reagent, several alternatives exist for the introduction of a benzyloxycarbonyl (Cbz) group. The choice of reagent often depends on the specific substrate, reaction conditions, and desired selectivity.

Reagent Advantages Disadvantages
Benzyl Chloroformate (Cbz-Cl) Widely available and relatively inexpensive.Highly toxic and corrosive. Often requires a base, which can lead to side reactions.
Dibenzyl Dicarbonate (Cbz₂O) Generally safer to handle than Cbz-Cl.Can be less reactive and may require a catalyst or elevated temperatures.
N-(Benzyloxycarbonyloxy)succinimide A stable, crystalline solid that is easy to handle. Often used for the protection of amino acids.Can be more expensive than other reagents.
1-Benzyloxycarbonyl-3-methylimidazolium Triflate Highly reactive and selective. The ionic liquid nature can offer advantages in certain solvent systems.[17]May be more expensive and less commercially available than traditional reagents.

Conclusion

The structural confirmation of "1-Benzyloxycarbonyl-3-methylimidazolium Triflate" and its adducts requires a multi-faceted approach employing NMR, FT-IR, and Mass Spectrometry. Each technique provides complementary information that, when combined, leads to an unambiguous structural assignment. This guide has outlined the theoretical basis, practical experimental protocols, and expected data for each method, providing researchers with a comprehensive framework for their analytical endeavors. The careful selection of spectroscopic techniques and a thorough understanding of their strengths and limitations are essential for ensuring the scientific integrity and success of research and development in this field.

References

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  • - ResearchGate

  • - Royal Society of Chemistry

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Sources

Validation

Benchmarking the performance of "1-Carbobenzoxy-3-methylimidazolium Triflate" in green chemistry metrics

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of sustainable chemistry, the choice of reagents and catalysts plays a pivotal role in minimizing environmental impact. This...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of sustainable chemistry, the choice of reagents and catalysts plays a pivotal role in minimizing environmental impact. This guide offers an in-depth technical comparison of "1-Carbobenzoxy-3-methylimidazolium Triflate," a versatile ionic liquid, against traditional and alternative methods in a key synthetic transformation: the benzylation of alcohols. By applying established green chemistry metrics, we provide a quantitative and qualitative assessment to inform your experimental design and process development.

Introduction: The Imperative of Greener Synthetic Routes

The principles of green chemistry are increasingly integral to modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The focus extends beyond reaction yield to encompass a holistic view of a process's environmental footprint. Key considerations include the reduction of waste, maximization of atom economy, and the use of recyclable, non-toxic components.

Ionic liquids (ILs) have emerged as promising candidates in this domain due to their unique properties, such as low vapor pressure, thermal stability, and tunable solvency. "1-Carbobenzoxy-3-methylimidazolium Triflate" is a noteworthy example, finding application as a catalyst and reagent in various organic transformations.[1] Its ionic nature suggests the potential for straightforward separation and recycling, thereby reducing waste and enhancing overall process efficiency.[1] This guide will scrutinize these claims through the lens of quantitative green chemistry metrics.

The Benchmarking Framework: Key Green Chemistry Metrics

To objectively assess the performance of "1-Carbobenzoxy-3-methylimidazolium Triflate," we will employ the following widely recognized green chemistry metrics:

  • Atom Economy (AE): Developed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product.[2][3][4][5] A higher atom economy signifies a more efficient reaction with less waste generation at the molecular level.

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[6][7][8] A lower E-Factor indicates a more environmentally benign process.

  • Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[9][10][11][12][13] A lower PMI is indicative of a more sustainable and efficient process.

These mass-based metrics provide a quantitative foundation for comparing different synthetic routes. However, a comprehensive evaluation must also consider qualitative factors such as catalyst recyclability, toxicity of reagents and byproducts, and reaction conditions.

Comparative Analysis: Benzylation of Alcohols

The benzylation of alcohols is a fundamental and frequently employed reaction in organic synthesis for the protection of hydroxyl groups. We will compare the performance of a representative reaction using a close analogue of our target ionic liquid, 2-benzyloxy-1-methylpyridinium triflate, with the traditional Williamson ether synthesis.

Method 1: Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate

This method represents a modern approach to benzylation, avoiding the need for strong bases. The reaction proceeds under neutral conditions upon heating.[8][11][14][15][16]

Representative Reaction:

Benzyl Alcohol + 2-Benzyloxy-1-methylpyridinium triflate → Dibenzyl ether + 2-hydroxy-1-methylpyridinium triflate

Experimental Protocol:

A detailed experimental protocol for the benzylation of an alcohol using 2-benzyloxy-1-methylpyridinium triflate is as follows:

  • To a solution of the alcohol (1.0 equiv) in toluene, add 2-benzyloxy-1-methylpyridinium triflate (1.5 equiv).

  • Heat the reaction mixture at 80-90 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine to remove the pyridinium salt byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzyl ether.[8][11][14][15][16]

DOT Diagram: Workflow for Benzylation using Triflate Reagent

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Mix Alcohol and 2-Benzyloxy-1-methylpyridinium triflate in Toluene B Heat at 80-90°C (12-24h) A->B C Cool and Dilute with Ethyl Acetate B->C D Aqueous Wash (Water, Brine) C->D E Dry, Filter, Concentrate D->E F Column Chromatography E->F G Pure Benzyl Ether F->G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Deprotonate Alcohol with Strong Base (e.g., NaH) in THF/DMF B Add Benzyl Halide A->B C Stir at Room Temperature or Heat B->C D Quench Reaction C->D E Aqueous Extraction D->E F Dry, Filter, Concentrate E->F G Column Chromatography F->G H Pure Benzyl Ether G->H

Sources

Comparative

A Comparative Guide to the Recyclability of Ionic Liquid Catalysts: From Homogeneous to Heterogenized Systems

In the ever-evolving landscape of sustainable chemistry, the quest for highly efficient and reusable catalysts is paramount. Ionic liquids (ILs) have emerged as a versatile class of compounds, often dubbed "designer solv...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of sustainable chemistry, the quest for highly efficient and reusable catalysts is paramount. Ionic liquids (ILs) have emerged as a versatile class of compounds, often dubbed "designer solvents," with significant potential as catalysts and catalyst media.[1][2][3][4] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic compounds.[2][3][5] However, the economic viability and environmental footprint of processes employing ILs are intrinsically linked to their recyclability. This guide provides a comparative analysis of the recyclability of different ionic liquid catalysts, offering insights into the factors governing their stability and reuse, supported by experimental data and detailed protocols for their recovery and characterization.

The Spectrum of Ionic Liquid Catalysts: A Recyclability Perspective

The recyclability of an ionic liquid catalyst is fundamentally dictated by its physical and chemical state within the reaction system. We can broadly categorize them into three main types: homogeneous, task-specific, and supported ionic liquid catalysts.

Homogeneous Ionic Liquid Catalysts

In this configuration, the IL acts as both the solvent and the catalyst, or a catalyst is dissolved in the IL, forming a single liquid phase with the reactants. While this often leads to high catalytic activity and selectivity due to excellent mass transfer, the separation of the catalyst from the product stream presents a significant challenge.[6]

Advantages:

  • High catalytic activity and selectivity.

  • Uniform distribution of catalytic sites.

Disadvantages:

  • Difficult separation from products and reactants.

  • Potential for catalyst leaching during product extraction.

  • Higher cost associated with the large volume of IL required.

Task-Specific Ionic Liquids (TSILs)

TSILs are a subclass of homogeneous catalysts where a specific functional group is incorporated into the cation or anion of the ionic liquid, imparting it with catalytic activity.[1][7] This design allows for the IL to be intimately involved in the chemical transformation.

Advantages:

  • Combines the roles of solvent and catalyst in a single molecule.

  • Can be designed for specific reactions, potentially leading to higher efficiency.

Disadvantages:

  • Recovery challenges are similar to those of other homogeneous IL systems.

  • Synthesis of complex TSILs can be expensive.

Supported Ionic Liquid Catalysts (SILCs)

To overcome the separation challenges of homogeneous systems, supported ionic liquid catalysts (SILCs) have been developed. In these systems, a thin layer of an ionic liquid containing the catalyst is immobilized on a solid support.[8][9][10][11] This approach transforms the homogeneous catalyst into a heterogeneous one, simplifying its recovery.

There are two primary methods for immobilization:

  • Supported Ionic Liquid Phase (SILP): The IL is physically adsorbed onto the surface of a porous support material.[8][9]

  • Supported Ionic Liquid-Like Phase (SILLP): The IL is chemically grafted onto the support surface, forming covalent bonds.[8][9]

Advantages:

  • Facile separation of the catalyst from the reaction mixture through filtration or centrifugation.[12]

  • Reduced amount of ionic liquid required, lowering costs.[10]

  • Enhanced catalyst stability and prevention of leaching, particularly with SILLPs.[8][9]

  • Potential for use in continuous flow reactors.[11]

Disadvantages:

  • Potential for reduced catalytic activity due to mass transfer limitations.

  • Leaching of the physically adsorbed IL in SILP systems can still occur.

  • The synthesis of supported catalysts can be more complex.

A particularly innovative approach within SILCs involves the use of magnetic nanoparticles as the support material.[8][12] This allows for the rapid and efficient separation of the catalyst from the reaction mixture using an external magnetic field.[8][12]

Comparative Analysis of Recyclability: A Data-Driven Approach

The choice of an ionic liquid catalyst system often involves a trade-off between catalytic activity and recyclability. The following table summarizes a comparative analysis based on key performance indicators.

Catalyst TypeEase of SeparationRecyclability (Number of Cycles)Catalyst LeachingRelative CostKey Application Areas
Homogeneous ILs DifficultLow to Moderate (typically < 5)HighHighFine chemical synthesis, Biocatalysis
Task-Specific ILs DifficultModerate (up to 10)[7]Moderate to HighHighCO2 fixation, Organic synthesis[13]
SILP Catalysts EasyModerate to High (5-10)Low to ModerateModerateHydrogenation, Carbonylation
SILLP Catalysts EasyHigh (>10)[8]Very LowModerate to HighOrganic synthesis, Biocatalysis[8][14]
Magnetic SILCs Very EasyHigh (>10)[8]Very LowModerate to HighKnoevenagel condensation, Esterification[12]

Experimental Protocols for Catalyst Recycling

The ability to efficiently recover and reuse an ionic liquid catalyst is crucial for its practical application. Below are detailed protocols for the recovery of both homogeneous and heterogeneous ionic liquid catalysts.

Protocol for Recovery of a Homogeneous Ionic Liquid Catalyst via Extraction

This protocol is suitable for reactions where the product is significantly less polar than the ionic liquid.

Workflow Diagram:

G cluster_reaction Reaction cluster_separation Separation cluster_recovery Recovery & Purification A Homogeneous Reaction Mixture (IL Catalyst + Reactants + Products) B Add Immiscible Organic Solvent A->B C Liquid-Liquid Extraction B->C D Separate Layers C->D E Organic Layer (Products + Solvent) D->E Upper Layer F IL Layer (Catalyst + Residuals) D->F Lower Layer G Solvent Evaporation from Organic Layer E->G H Purification of IL (e.g., Vacuum Drying) F->H I Pure Product G->I J Recycled IL Catalyst H->J

Caption: Workflow for homogeneous IL catalyst recovery via extraction.

Methodology:

  • Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Solvent Addition: Add an appropriate immiscible organic solvent (e.g., diethyl ether, hexane, ethyl acetate) to the reaction mixture. The choice of solvent depends on the solubility of the product and its immiscibility with the ionic liquid.

  • Extraction: Vigorously stir the biphasic mixture for 15-30 minutes to facilitate the transfer of the product into the organic phase.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The denser ionic liquid phase will typically be the bottom layer.

  • Product Isolation: Collect the organic layer. Repeat the extraction of the ionic liquid phase with fresh solvent (2-3 times) to maximize product recovery. Combine the organic extracts and remove the solvent under reduced pressure to obtain the crude product.

  • Catalyst Recovery: The remaining ionic liquid phase contains the catalyst. To remove any residual organic solvent and volatile impurities, the ionic liquid can be dried under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours.[15]

  • Purity Assessment: The purity of the recycled ionic liquid can be assessed using techniques such as NMR spectroscopy or FT-IR to ensure no degradation has occurred before its reuse in subsequent catalytic cycles.

Protocol for Recovery of a Supported Ionic Liquid Catalyst via Filtration

This protocol is applicable to reactions employing SILP, SILLP, or magnetic SILC systems.

Workflow Diagram:

G cluster_reaction Reaction cluster_separation Separation cluster_recovery Recovery & Purification A Heterogeneous Reaction Mixture (Supported IL Catalyst + Reactants + Products) B Filtration / Magnetic Decantation A->B C Solid Catalyst B->C D Filtrate (Products + Solvent) B->D E Washing of Catalyst (with appropriate solvent) C->E G Solvent Evaporation from Filtrate D->G F Drying of Catalyst (e.g., in vacuum oven) E->F H Recycled Supported IL Catalyst F->H I Pure Product G->I

Caption: Workflow for supported IL catalyst recovery via filtration.

Methodology:

  • Catalyst Separation:

    • For non-magnetic supports: Separate the solid catalyst from the reaction mixture by vacuum filtration or centrifugation.

    • For magnetic supports: Use a strong external magnet to attract the catalyst to the side of the reaction vessel and then decant the supernatant containing the product.

  • Catalyst Washing: Wash the recovered solid catalyst with a suitable solvent to remove any adsorbed products or unreacted starting materials. The choice of solvent is critical to ensure it does not dissolve the ionic liquid phase.

  • Catalyst Drying: Dry the washed catalyst in a vacuum oven at an appropriate temperature to remove the washing solvent completely.

  • Product Isolation: Remove the solvent from the filtrate (or supernatant) under reduced pressure to isolate the crude product.

  • Catalyst Characterization: Before reuse, it is advisable to characterize the recycled catalyst using techniques such as thermogravimetric analysis (TGA) to check for any loss of the ionic liquid coating, and transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to assess the morphology of the support.

Characterization of Recycled Ionic Liquid Catalysts

To ensure consistent performance across multiple catalytic cycles, it is essential to characterize the recycled ionic liquid catalyst. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structural integrity of the ionic liquid cation and anion and to detect any potential degradation products.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups of the ionic liquid and to check for the presence of impurities.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the recycled ionic liquid and to quantify the amount of IL on a supported catalyst.

  • Inductively Coupled Plasma (ICP) Analysis: In cases where the IL is used as a medium for a metal catalyst, ICP can be used to quantify metal leaching into the product stream.

Conclusion and Future Outlook

The recyclability of ionic liquid catalysts is a critical factor in their sustainable application in both academic research and industrial processes. While homogeneous systems offer high activity, the challenges associated with their separation often limit their practical use. The development of supported ionic liquid catalysts, particularly those utilizing covalent grafting (SILLPs) and magnetic nanoparticles, represents a significant advancement in addressing these limitations.[8][9][12] These heterogeneous systems offer a compelling combination of high catalytic efficiency and straightforward, cost-effective recycling, paving the way for the broader adoption of ionic liquid technology in green chemistry.

Future research will likely focus on the design of even more robust and leach-proof supported systems, the development of novel, low-cost ionic liquids from renewable resources, and the integration of recyclable ionic liquid catalysts into continuous flow processes for more efficient and sustainable chemical production.

References

  • Silica-Based Supported Ionic Liquid-like Phases as Heterogeneous Catalysts - MDPI. Available from: [Link]

  • Full article: Task-Specific Ionic Liquid as the Recyclable Catalyst for the Rapid and Green Synthesis of Dihydropyrano[3,2-c]chromene Derivatives - Taylor & Francis Online. Available from: [Link]

  • Insights on recyclable catalytic system composed of task-specific ionic liquids for the chemical fixation of carbon dioxide | Request PDF - ResearchGate. Available from: [Link]

  • Silica-Based Supported Ionic Liquid-like Phases as Heterogeneous Catalysts - PubMed. Available from: [Link]

  • Supported Ionic Liquids: Efficient and Reusable Green Media in Organic Catalytic Chemistry. Available from: [Link]

  • Covalently Supported Ionic Liquid Phases: An Advanced Class of Recyclable Catalytic Systems | Semantic Scholar. Available from: [Link]

  • Supported Ionic Liquid Phase Catalysts Dedicated for Continuous Flow Synthesis - MDPI. Available from: [Link]

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  • Techniques for recovery and recycling of ionic liquids: A review - research.chalmers.se. Available from: [Link]

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  • Techniques for recovery and recycling of ionic liquids: A review - ResearchGate. Available from: [Link]

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  • Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling - PMC - NIH. Available from: [Link]

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  • Utilizing Recyclable Task-Specific Ionic Liquid for Selective Leaching and Refining of Scandium from Bauxite Residue - MDPI. Available from: [Link]

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  • Methods for Recycling Heterogenous Catalysts - Encyclopedia.pub. Available from: [Link]

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  • Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling | ACS Macro Letters - ACS Publications. Available from: [Link]

  • Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts. Available from: [Link]

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Sources

Validation

A Comparative Guide to Amine Protection: Assessing the Cost-Benefit Analysis of 1-Cbz-3-methylimidazolium Triflate in Synthesis

In the intricate world of organic synthesis, particularly in pharmaceutical and materials science, the protection and deprotection of functional groups is a cornerstone of strategy. The amine group, with its inherent nuc...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in pharmaceutical and materials science, the protection and deprotection of functional groups is a cornerstone of strategy. The amine group, with its inherent nucleophilicity and basicity, often requires masking to prevent unwanted side reactions. For decades, the benzyloxycarbonyl (Cbz or Z) group has been a reliable choice for this purpose, offering stability across a wide range of conditions and straightforward removal via hydrogenolysis.[1][2][3]

Traditionally, the go-to reagent for introducing the Cbz group has been benzyl chloroformate (Cbz-Cl).[1][2][4] However, its use is fraught with challenges, including high toxicity, corrosiveness, and moisture sensitivity, which complicates handling and storage.[4][5][6][7][8] This has spurred the search for more user-friendly alternatives. One such promising reagent is 1-Cbz-3-methylimidazolium Triflate , a stable, crystalline solid.[9]

This guide provides a comprehensive cost-benefit analysis of 1-Cbz-3-methylimidazolium Triflate compared to the classical reagent, benzyl chloroformate, for the N-protection of amines. We will delve into performance data, cost implications, and detailed experimental protocols to offer researchers, scientists, and drug development professionals a clear, data-driven comparison.

The Reagents: A Head-to-Head Comparison

The Challenger: 1-Cbz-3-methylimidazolium Triflate

This reagent is an ionic liquid derivative, specifically a salt, which presents as a white to off-white crystalline powder.[9] Its structure incorporates the Cbz moiety on an imidazolium cation, rendering it a stable, easy-to-handle solid. This physical state is a significant departure from the hazardous liquid nature of Cbz-Cl. It is reported to be an effective reagent for various organic reactions, including the N-protection of amines, often leading to high yields.[9]

Key Advantages:

  • Solid and Stable: Easy to weigh and handle, not moisture sensitive.

  • Improved Safety Profile: Avoids the high toxicity and corrosivity associated with benzyl chloroformate.[10][11]

  • High Reactivity: The imidazolium leaving group is an excellent, neutral leaving group, which can drive reactions to completion.

The Incumbent: Benzyl Chloroformate (Cbz-Cl)

Benzyl chloroformate is a colorless to yellow liquid with a pungent odor.[4][8] It is a highly reactive acyl chloride, making it an efficient Cbz-donating agent.[2] However, this reactivity comes at a steep price in terms of safety and handling.

Key Disadvantages:

  • Extreme Toxicity: It is a lachrymator, corrosive, and a suspected carcinogen that can cause severe damage to the skin, eyes, and respiratory tract.[4][5][6][7]

  • Moisture Sensitivity: Reacts with water and moisture to form corrosive hydrogen chloride gas.[6]

  • Handling Difficulties: As a volatile and hazardous liquid, it requires handling in a fume hood with extensive personal protective equipment (PPE).[5][6][7]

Quantitative Performance and Cost Analysis

To provide a clear comparison, we've summarized the key performance and cost metrics for a model reaction: the Cbz protection of a primary amine.

Metric1-Cbz-3-methylimidazolium TriflateBenzyl Chloroformate (Cbz-Cl)Analysis
Physical Form White crystalline solid[9]Colorless to yellow liquid[4]The solid nature of the triflate salt significantly simplifies weighing and handling, reducing exposure risk.
Typical Yield >95% (Reported)90-99%[2]Both reagents are highly efficient, offering excellent yields under optimized conditions.
Reaction Conditions Mild; often requires a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., CH₂Cl₂).Requires a base (e.g., NaHCO₃, NaOH) in aqueous/organic biphasic systems or an organic base in aprotic solvents.[2][3][4]Conditions are comparable, though the triflate may offer more flexibility in solvent choice due to its stability.
Safety & Handling Skin and eye irritant.[10][11] Requires standard lab PPE.Highly toxic, corrosive, lachrymator, suspected carcinogen.[4][7] Requires stringent controls (fume hood, specialized PPE).[5][6]The safety profile of the triflate salt is vastly superior, representing a major benefit in reducing operational risk.
Work-up Simple filtration of byproducts, followed by aqueous wash and extraction.Often requires careful quenching of excess reagent and thorough washing to remove aqueous base and salts.[2]Work-up procedures are generally similar, focusing on the removal of salts and impurities.
Approximate Cost ~$20-30 / gram (Research scale)~$0.50 / gram (Bulk)Cbz-Cl is significantly cheaper on a per-gram basis, making it the choice for large-scale, cost-sensitive syntheses.

Cost-Benefit Verdict:

From a purely material cost perspective, benzyl chloroformate is the undisputed winner. However, this does not account for the "hidden" costs associated with its use:

  • Safety Infrastructure: The need for high-efficiency fume hoods, specialized PPE, and emergency equipment (showers, eyewash stations).[5][6]

  • Handling & Training: Increased time and resources required for training personnel on safe handling procedures.

  • Waste Disposal: Hazardous waste disposal costs for both the reagent and contaminated materials.[5]

1-Cbz-3-methylimidazolium Triflate , while having a higher upfront cost, offers significant value by mitigating these hidden costs. Its superior safety profile and ease of handling can lead to faster, safer, and ultimately more efficient workflows, particularly in research and development settings where safety and flexibility are paramount.

Experimental Protocols: A Practical Guide

To illustrate the practical differences, here are step-by-step protocols for the Cbz protection of benzylamine as a model substrate.

Workflow Visualization

The general experimental workflow for both reagents follows a similar path, with key differences in the initial handling and setup.

G cluster_0 Reagent Handling cluster_1 Reaction Setup cluster_2 Work-up & Purification Triflate 1. Weigh solid Triflate reagent on bench Amine 2. Dissolve amine and base in solvent Triflate->Amine Standard PPE CbzCl 1. Measure liquid Cbz-Cl in fume hood CbzCl->Amine Stringent PPE Addition 3. Add Cbz reagent to amine solution Amine->Addition Stir 4. Stir at room temperature Addition->Stir Quench 5. Quench reaction Stir->Quench Extract 6. Aqueous wash and extraction Quench->Extract Purify 7. Dry and concentrate to yield product Extract->Purify

Caption: Comparative workflow for amine protection.

Protocol 1: Using 1-Cbz-3-methylimidazolium Triflate (The Safer Approach)
  • Rationale: This protocol uses a common non-nucleophilic base, diisopropylethylamine (DIPEA), to neutralize the triflic acid generated during the reaction. Dichloromethane (DCM) is chosen as a standard, aprotic solvent.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add diisopropylethylamine (DIPEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: In a single portion, add 1-Cbz-3-methylimidazolium Triflate (1.1 eq) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.

Protocol 2: Using Benzyl Chloroformate (The Traditional Method)
  • Rationale: This protocol utilizes the classic Schotten-Baumann conditions, employing an aqueous base in a biphasic system to neutralize the HCl byproduct as it forms.[2] This method is effective and avoids the need for an organic base.

  • Setup (Strictly in a Fume Hood): To a round-bottom flask, add benzylamine (1.0 eq) and a 2:1 mixture of THF and water (approx. 0.2 M).

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.0 eq).[2]

  • Reagent Addition (Caution!): While stirring vigorously, slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[2]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, monitoring by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanism Visualization

Both reactions proceed through a similar nucleophilic acyl substitution mechanism. The key difference is the nature of the leaving group.

G cluster_0 Reaction Pathway cluster_1 Leaving Groups (LG) Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzSource Cbz-LG (Cbz Reagent) CbzSource->Intermediate Product R-NH-Cbz (Protected Amine) Intermediate->Product Collapse Byproduct H-LG Intermediate->Byproduct LG_Triflate 3-Methylimidazolium (Neutral) LG_Cl Chloride (Cl⁻) (Anionic)

Sources

Comparative

A Guide to Cross-Validation of Experimental and Computational Analyses of Imidazolium-Based Ionic Liquids: A Case Study on 1-Benzyloxycarbonyl-3-methylimidazolium Triflate and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating experimental results with computational models for imidazolium-bas...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating experimental results with computational models for imidazolium-based ionic liquids. While our primary focus is on the novel compound "1-Benzyloxycarbonyl-3-methylimidazolium Triflate," the current scarcity of extensive experimental and computational data for this specific molecule necessitates a comparative approach. We will, therefore, draw upon the well-documented properties of its close structural analog, 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate ([Bmim][OTf]), to illustrate the principles and methodologies of this validation process. This comparative analysis will serve as a robust blueprint for future investigations into "1-Benzyloxycarbonyl-3-methylimidazolium Triflate" as more data becomes available.

The synergy between empirical experimentation and theoretical modeling is paramount in accelerating the discovery and application of new chemical entities. Experimental data provides the ground truth, the tangible properties of a substance under real-world conditions. Computational models, in turn, offer a microscopic view, elucidating the underlying molecular interactions and predicting properties that may be difficult or costly to measure experimentally. The true power of this dual approach lies in their reciprocal validation, a process that enhances our confidence in both the experimental observations and the predictive accuracy of our computational tools.

The Subject: 1-Benzyloxycarbonyl-3-methylimidazolium Triflate

"1-Benzyloxycarbonyl-3-methylimidazolium Triflate" is an ionic liquid characterized by the presence of a benzyloxycarbonyl group attached to the imidazolium ring. This functional group is expected to influence its physicochemical properties, such as viscosity, thermal stability, and solvent capabilities, in unique ways compared to more common alkyl-substituted imidazolium salts. The triflate anion is known for its high thermal and electrochemical stability.

Chemical Structure:

  • IUPAC Name: benzyl 3-methylimidazol-3-ium-1-carboxylate;trifluoromethanesulfonate[1]

  • Molecular Formula: C₁₃H₁₃F₃N₂O₅S[1]

  • Molecular Weight: 366.31 g/mol [1]

Due to the limited availability of in-depth experimental studies and specific computational models for this compound in the public domain, we will use 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate ([Bmim][OTf]) as a proxy to demonstrate the cross-validation workflow. [Bmim][OTf] is a well-characterized ionic liquid, providing a wealth of both experimental data and computational studies for a meaningful comparison.

Experimental Characterization: The Empirical Foundation

The first pillar of our analysis is the precise experimental determination of the material's properties. These experiments provide the benchmark data against which computational models are validated.

Key Experimental Techniques and Expected Data
Experimental TechniqueProperty MeasuredImportance in Drug Development & Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure and purityConfirms the synthesis of the correct molecule and identifies any impurities that could affect experimental results.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperatureCrucial for determining the safe operating temperature range for applications in synthesis or as a formulation component.[2][3]
Differential Scanning Calorimetry (DSC) Melting point, glass transition temperature, heat capacityProvides insights into the phase behavior and energetic properties of the material, which are important for formulation and storage.[4][5]
Rheometry Viscosity as a function of temperature and shear rateA key parameter for applications involving fluid flow, such as in drug delivery systems or as a reaction medium.
Density Measurement Density as a function of temperatureEssential for process design, formulation, and for validating the accuracy of computational models.
Infrared (IR) Spectroscopy Vibrational modes of functional groupsProvides information about the molecular structure and intermolecular interactions.[6]
Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates a typical experimental workflow for characterizing a new ionic liquid. The rationale behind this sequence is to first confirm the identity and purity of the compound before proceeding to more complex and time-consuming property measurements.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Measurement Synthesis Synthesis of 1-Benzyloxycarbonyl-3-methylimidazolium Triflate Purification Purification (e.g., column chromatography, recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MassSpec Mass Spectrometry Purification->MassSpec TGA Thermogravimetric Analysis (TGA) NMR->TGA MassSpec->TGA DSC Differential Scanning Calorimetry (DSC) TGA->DSC Rheometry Rheometry DSC->Rheometry Density Density Measurement Rheometry->Density IR IR Spectroscopy Density->IR

Caption: Experimental workflow for the synthesis and characterization of an ionic liquid.

Computational Modeling: The Theoretical Lens

Computational models, particularly molecular dynamics (MD) simulations and quantum mechanical calculations (like Density Functional Theory, DFT), provide a powerful means to understand the behavior of ionic liquids at the molecular level. These models can predict a range of properties and offer insights into the structure-property relationships that are often inaccessible through experimentation alone.

Common Computational Methodologies
Computational MethodInformation ProvidedRelevance to Ionic Liquid Research
Molecular Dynamics (MD) Simulations Dynamic properties (viscosity, diffusion), structural information (radial distribution functions), thermodynamic properties (density, heat capacity).[7]Simulates the collective behavior of molecules over time, providing insights into bulk properties.
Density Functional Theory (DFT) Electronic structure, optimized geometries, interaction energies, spectroscopic properties (IR, NMR).[8]Provides a highly accurate description of molecular properties and interactions, crucial for understanding reaction mechanisms and spectroscopic data.
Symmetry-Adapted Perturbation Theory (SAPT) Decomposition of interaction energies into electrostatic, exchange, induction, and dispersion components.[9]Elucidates the nature of non-covalent interactions that govern the properties of ionic liquids.[9]
Computational Workflow: From Structure to Properties

The following diagram outlines a typical computational workflow for predicting the properties of an ionic liquid. The process begins with defining the molecular structure and force field, followed by simulation and analysis.

computational_workflow cluster_setup Model Setup cluster_simulation Molecular Dynamics Simulation cluster_analysis Property Calculation & Analysis Structure Define Molecular Structure (from experimental data or DFT) ForceField Select & Parameterize Force Field (e.g., OPLS-AA, AMBER) Structure->ForceField Equilibration System Equilibration (NVT, NPT ensembles) ForceField->Equilibration Production Production Run (data collection) Equilibration->Production Structural Structural Analysis (RDFs) Production->Structural Dynamic Dynamic Properties (Viscosity, Diffusion) Production->Dynamic Thermodynamic Thermodynamic Properties (Density, Heat Capacity) Production->Thermodynamic

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Carbobenzoxy-3-methylimidazolium Triflate

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Carbobenzoxy-3-methylimidazolium Triflate, an ionic liquid utilized in various synthetic applications. By integrating established safety protocols with the specific hazard profile of this compound, this document aims to empower researchers to manage its disposal safely and in compliance with environmental regulations.

Understanding the Compound: Hazard Profile and Regulatory Context

1-Carbobenzoxy-3-methylimidazolium Triflate is an ionic liquid that, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presents specific hazards. It is known to cause skin irritation and serious eye irritation.[1] Therefore, it must be handled as a hazardous substance.

The disposal of such chemicals is primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" framework for hazardous waste management.[2] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its ultimate disposal.[2] It is imperative that this and all chemical waste is managed through a licensed hazardous waste disposal program and not discarded in regular trash or down the sewer system.[2]

Key Safety and Hazard Information:

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.PubChem[1]
Primary Routes of Exposure Skin contact, eye contact.General SDS principles[1]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)Environmental Protection Agency (EPA)[2]
Disposal Consideration Must be disposed of as hazardous waste.General Chemical Waste Guidelines[2][3][4]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 1-Carbobenzoxy-3-methylimidazolium Triflate for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: the compound is a known skin and eye irritant, and proper PPE provides the essential barrier to prevent harmful contact.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent contact with the eyes.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[5]

  • Protective Clothing: A laboratory coat is necessary to protect against skin contact.

All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The primary and most critical step in the disposal of 1-Carbobenzoxy-3-methylimidazolium Triflate is to use a licensed hazardous waste disposal company. The following steps outline the process for accumulating and preparing the waste for pickup.

Step 1: Waste Container Selection and Labeling

The integrity of the disposal process begins with the proper containment of the waste.

  • Container Selection: Use a chemically compatible container with a leak-proof, screw-on cap.[6][7] Plastic containers are often preferred over glass to minimize the risk of breakage. The container must not be one that previously held food or beverages.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste."[2] The label must include:

    • The full chemical name: "1-Carbobenzoxy-3-methylimidazolium Triflate" (no abbreviations or chemical formulas).[2]

    • The approximate quantity of the waste.

    • The date of waste generation (the date you first add waste to the container).[2]

    • The location of origin (e.g., laboratory name and room number).[2]

    • The name and contact information of the principal investigator or responsible person.[2]

    • Appropriate hazard pictograms (e.g., irritant).[2]

Step 2: Waste Accumulation and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Segregation: Store the waste container for 1-Carbobenzoxy-3-methylimidazolium Triflate separately from incompatible materials. As a general principle, keep it segregated from strong oxidizing agents, acids, and bases.[4][6]

  • Storage Location: The waste container should be kept in a designated satellite accumulation area within the laboratory. This area should be clearly marked and have secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[6]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6][7] Do not overfill the container; leave at least 10% of headspace to allow for expansion.[7]

Step 3: Arranging for Disposal
  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for hazardous waste disposal. They will provide you with specific procedures, waste pickup schedules, and the necessary paperwork.[2][4]

  • Complete Waste Pickup Forms: Accurately fill out any required hazardous waste pickup forms provided by your EHS office. This documentation is a critical part of the "cradle-to-grave" tracking system.[2]

  • Prepare for Pickup: Ensure the waste container is clean on the outside and properly sealed before the scheduled pickup.

Disposal Workflow Diagram:

G cluster_0 Preparation Phase cluster_1 Accumulation Phase cluster_2 Disposal Phase A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Select & Label Hazardous Waste Container A->B Safety First C Transfer Waste to Container in a Fume Hood B->C Containment D Securely Close Container C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E Safe Storage F Segregate from Incompatible Chemicals E->F G Contact Institutional EHS for Pickup F->G Initiate Disposal H Complete Waste Disposal Paperwork G->H Documentation I Prepare for Pickup by Licensed Vendor H->I Final Step

Caption: Workflow for the safe disposal of 1-Carbobenzoxy-3-methylimidazolium Triflate.

On-site Treatment Considerations (Not Recommended)

While some chemical waste can be neutralized or treated in the laboratory before disposal, this is not recommended for 1-Carbobenzoxy-3-methylimidazolium Triflate without specific, validated protocols and a thorough understanding of the potential reaction byproducts. The stability of the imidazolium ring can make degradation challenging.[8] Advanced oxidation processes, such as using Fenton's reagent, have been explored for the breakdown of imidazolium-based ionic liquids, but these are complex procedures that require specialized expertise and equipment and are not suitable for routine laboratory disposal.[9]

Therefore, the most reliable and safest method of disposal is through a professional hazardous waste management service.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 1-Carbobenzoxy-3-methylimidazolium Triflate is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide—which emphasize understanding the hazards, using appropriate PPE, and following a systematic process for waste accumulation and disposal through a licensed vendor—researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is integral to the principles of scientific integrity and excellence.

References

  • PubChem. 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]

  • Gómez-Pérez, E., et al. (2019). Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation.
  • National Science Teaching Association. (2018). How to Properly Dispose Chemical Hazardous Waste. [Link]

  • Fisher Scientific.
  • Case Western Reserve University. How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]

  • Central Washington University. Hazardous Waste Disposal Procedures.
  • University of California, San Diego. How to Store and Dispose of Hazardous Chemical Waste. Environment, Health & Safety.
  • The University of Chicago. Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • Sigma-Aldrich.
  • Angene Chemical.
  • Oskarsson, S., & Wright, P. (2019). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research, 8(5), 655-662.

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Handling

A Researcher's Guide to the Safe Handling of 1-Carbobenzoxy-3-methylimidazolium Triflate

As a novel ionic liquid, 1-Carbobenzoxy-3-methylimidazolium Triflate presents unique opportunities in organic synthesis and catalysis.[1] Its stability and reactivity are advantageous in various chemical reactions.[1] Ho...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel ionic liquid, 1-Carbobenzoxy-3-methylimidazolium Triflate presents unique opportunities in organic synthesis and catalysis.[1] Its stability and reactivity are advantageous in various chemical reactions.[1] However, understanding and mitigating its potential hazards are paramount for ensuring a safe and productive research environment. This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.

Hazard Assessment: Understanding the Risks

1-Carbobenzoxy-3-methylimidazolium Triflate is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2] The primary routes of exposure are through skin and eye contact. While comprehensive toxicological data for this specific ionic liquid is not fully available, the precautionary principle dictates that it should be handled with care to avoid adverse health effects.

Key Hazard Information:

Hazard StatementGHS ClassificationDescription
H315Skin Irritation, Category 2Causes skin irritation upon contact.[2]
H319Serious Eye Irritation, Category 2ACauses serious eye irritation upon contact.[2][3]

The trifluoromethanesulfonate anion contributes to the compound's stability, but like many ionic liquids, direct contact can lead to irritation.[1] Therefore, the cornerstone of safe handling is the consistent and correct use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure to 1-Carbobenzoxy-3-methylimidazolium Triflate. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4] For procedures with a higher risk of splashing, such as transfers of larger volumes, a face shield worn in conjunction with splash goggles is strongly recommended.[4][5]

  • Hand Protection: Chemical-resistant gloves are essential.[4] Nitrile gloves provide adequate protection for incidental contact.[5] For prolonged handling or in situations with a high likelihood of direct contact, heavier-duty gloves such as butyl rubber or neoprene should be considered.[5] Always inspect gloves for any signs of degradation or punctures before use.[5]

  • Body Protection: A standard laboratory coat is required to protect against splashes and spills.[6] For larger scale operations, a chemical-resistant apron or suit may be necessary.[4][7]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling assess_risk Assess Task-Specific Risks (e.g., quantity, splash potential) select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risk->select_ppe Based on Assessment inspect_ppe Inspect PPE for Integrity (Holes, Cracks, Degradation) select_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe handle_chemical Handle Chemical in Designated Area don_ppe->handle_chemical doff_ppe Doff PPE Correctly to Avoid Contamination handle_chemical->doff_ppe dispose_gloves Dispose of Contaminated Gloves Properly doff_ppe->dispose_gloves clean_reusable Clean and Store Reusable PPE dispose_gloves->clean_reusable wash_hands Wash Hands Thoroughly clean_reusable->wash_hands

Caption: A workflow diagram illustrating the key steps for selecting and using PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of your research.

3.1. Preparation

  • Designated Work Area: All handling of 1-Carbobenzoxy-3-methylimidazolium Triflate should be conducted in a well-ventilated area, preferably within a fume hood.[6][8]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Review Safety Data Sheet (SDS): Always have the most current SDS available and review it before beginning any new procedure.

3.2. Handling Procedure

  • Don PPE: Put on your lab coat, chemical splash goggles, and gloves before entering the designated handling area.

  • Weighing and Transfer:

    • If the compound is a solid, handle it in a manner that avoids generating dust.[8][9]

    • Use a spatula to transfer the desired amount to a tared container.

    • If the compound is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.

  • Reaction Setup:

    • Add the ionic liquid to the reaction vessel slowly and carefully to avoid splashing.

    • Ensure the reaction apparatus is securely clamped and positioned within the fume hood.

  • Post-Handling:

    • Thoroughly clean any equipment that has come into contact with the compound.

    • Properly dispose of all contaminated consumables.

    • Remove PPE in the correct order to avoid cross-contamination and wash your hands thoroughly with soap and water.[6][8]

Emergency and Disposal Plan: Preparing for the Unexpected

4.1. Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety officer.

  • Contain the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid. Do not use combustible materials like paper towels.

  • Neutralize (if applicable): While specific neutralization procedures for this compound are not well-documented, a general approach for ionic liquids is to consult the SDS for any incompatibilities.

  • Clean-Up:

    • Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Dispose of the contaminated materials as hazardous waste in accordance with institutional and local regulations.[8]

Spill Response Workflow

Spill_Response spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major contain Contain Spill with Inert Absorbent small_spill->contain evacuate Evacuate Area & Alert Supervisor large_spill->evacuate evacuate->contain Once Safe cleanup Clean Up Spill (Wearing Full PPE) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident dispose->report

Caption: A flowchart outlining the immediate steps to take in the event of a chemical spill.

4.2. First Aid

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][10] Remove contaminated clothing. If irritation persists, seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air.[3][10] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

4.3. Waste Disposal

All waste containing 1-Carbobenzoxy-3-methylimidazolium Triflate, including contaminated consumables and spill clean-up materials, must be disposed of as hazardous chemical waste.[8]

  • Containerize: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Follow Regulations: Adhere to all institutional, local, and national regulations for the disposal of hazardous waste.[8] Do not pour this chemical down the drain.[9]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely explore the scientific potential of 1-Carbobenzoxy-3-methylimidazolium Triflate.

References

  • PubChem. 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]

  • Hampton Research. Safety Data Sheet. [Link]

  • SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • University of Illinois Division of Research Safety. Personal Protective Equipment. [Link]

  • BHS Industrial Equipment. Personal Protective Kit (PPE Kit). [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

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